4,6-Dibromoindoline-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromo-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFPBMXSBFXNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333400 | |
| Record name | 4,6-Dibromoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187326-67-6 | |
| Record name | 4,6-Dibromoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,6-Dibromoindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4,6-Dibromoindoline-2,3-dione, also known as 4,6-dibromoisatin. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document combines established information with data from closely related analogues to offer a predictive and comparative analysis. It is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Core Chemical Properties
This compound is a halogenated derivative of isatin, a privileged scaffold in medicinal chemistry. The presence of two bromine atoms on the benzene ring is expected to significantly influence its electronic properties, reactivity, and biological activity.
Data Presentation: Summarized Chemical and Physical Properties
| Property | This compound | 5,7-Dibromoindoline-2,3-dione (for comparison) |
| Molecular Formula | C₈H₃Br₂NO₂ | C₈H₃Br₂NO₂ |
| Molecular Weight | 304.93 g/mol | 304.92 g/mol [1] |
| CAS Number | 187326-67-6 | 6374-91-0[1] |
| Appearance | Red crystalline powder (predicted)[2] | Solid[1] |
| Melting Point | Not available | 250-255 °C[1] |
| Boiling Point | Not available | Not available |
| Solubility | Predicted to be soluble in organic solvents like ethanol, toluene, and dimethylformamide; insoluble in water.[2] | Not specified |
Synthesis and Reactivity
The synthesis of this compound is anticipated to follow established methods for preparing substituted isatins, primarily the Sandmeyer synthesis. This methodology is a robust and widely used approach for the preparation of a diverse range of isatin derivatives from anilines.[3][4][5][6]
Proposed Synthetic Pathway: Sandmeyer Synthesis
The Sandmeyer synthesis of isatins is a two-step process.[3][7] The initial step involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product.[3][7][8] For this compound, the logical starting material would be 3,5-dibromoaniline.
Experimental Protocols
While a specific protocol for this compound is not available, the following is a generalized experimental protocol for the Sandmeyer synthesis of a brominated isatin, adapted from procedures for related compounds.[8]
Step 1: Synthesis of N-(3,5-Dibromophenyl)-2-(hydroxyimino)acetamide (Intermediate)
-
In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water with warming.
-
In a separate vessel, dissolve 3,5-dibromoaniline in water with the addition of concentrated hydrochloric acid.
-
Prepare a solution of hydroxylamine hydrochloride in water.
-
Combine the three solutions. A precipitate is expected to form.
-
Heat the mixture, typically to between 80-100°C, for several hours.
-
Cool the reaction mixture and filter the resulting precipitate.
-
Wash the solid with water and dry to yield the isonitrosoacetanilide intermediate.
Step 2: Synthesis of this compound
-
Carefully heat concentrated sulfuric acid to approximately 60°C with mechanical stirring.
-
Slowly add the dried N-(3,5-Dibromophenyl)-2-(hydroxyimino)acetamide intermediate in portions, maintaining the temperature between 60-70°C.
-
After the addition is complete, heat the mixture to around 80°C for a short period.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The product, this compound, should precipitate as a solid.
-
Filter the solid, wash thoroughly with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Spectral Characterization (Predicted)
Specific spectral data for this compound is not available in the reviewed literature. The following are predicted characteristic spectral features based on the structure and data from analogous compounds.
3.1. 1H NMR Spectroscopy
The 1H NMR spectrum in a suitable solvent (e.g., DMSO-d₆) is expected to show signals for the aromatic protons and the N-H proton. The two aromatic protons at positions 5 and 7 would likely appear as distinct signals, potentially as doublets or singlets depending on the coupling constants, in the aromatic region (δ 7-8 ppm). The N-H proton of the indole ring would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
3.2. 13C NMR Spectroscopy
The 13C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carbonyl carbons (C2 and C3) would be the most downfield, typically in the range of δ 160-185 ppm. The six aromatic carbons would appear in the region of δ 110-150 ppm, with the carbons attached to the bromine atoms showing characteristic shifts.
3.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretch: A broad band around 3200-3400 cm⁻¹.
-
C=O stretch (carbonyls): Two strong absorption bands in the region of 1700-1760 cm⁻¹.
-
C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.
3.4. Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 304.93 g/mol . A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a definitive feature.
Biological Activity and Potential Mechanisms of Action
While specific biological studies on this compound are lacking, the broader class of isatin derivatives is well-documented for a wide range of pharmacological activities, most notably as anticancer agents.[3][9][10] Halogenated isatins, in particular, have demonstrated significant cytotoxic effects.[3]
The anticancer activity of isatin derivatives is often attributed to their ability to modulate various cellular signaling pathways.[3][9] Key mechanisms include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule polymerization.[3][10]
Isatin-based compounds have been shown to inhibit various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3] Inhibition of these kinases can lead to the suppression of tumor growth, angiogenesis, and metastasis. Furthermore, many isatin derivatives can trigger apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins.[9]
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for related brominated aromatic compounds and isatin derivatives, it should be handled with care in a well-ventilated area or a chemical fume hood.[11] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[2] Avoid inhalation of dust and contact with skin and eyes.[2]
Conclusion
This compound is a synthetically accessible derivative of the versatile isatin scaffold. While specific experimental data for this isomer is limited, its chemical properties and biological activity can be reasonably predicted based on the extensive literature on related compounds. The Sandmeyer synthesis provides a viable route for its preparation from 3,5-dibromoaniline. It is anticipated that this compound will exhibit interesting biological properties, particularly in the area of anticancer research, warranting further investigation into its synthesis, characterization, and pharmacological evaluation. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
- 1. 5,7-Dibromoisatin 97 6374-91-0 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. synarchive.com [synarchive.com]
- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Indoline-2,3-dione Core Scaffold
Disclaimer: This technical guide focuses on the core chemical scaffold of indoline-2,3-dione, also known as isatin. Despite extensive searches for the specific compound 4,6-Dibromoindoline-2,3-dione (CAS Number: 187326-67-6) , detailed experimental protocols, quantitative biological data, and specific signaling pathway information were not available in the public domain. The information presented herein is therefore based on the broader class of indoline-2,3-dione derivatives and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction to the Indoline-2,3-dione Scaffold
The indoline-2,3-dione, or isatin, scaffold is a privileged bicyclic aromatic structure consisting of a fused benzene and pyrrolidine ring system with two carbonyl groups at positions 2 and 3. This core is a prominent feature in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities. Its versatile chemical nature allows for substitutions at various positions on both the aromatic and heterocyclic rings, leading to a vast library of derivatives with diverse pharmacological profiles.
Derivatives of the indoline-2,3-dione scaffold have been extensively investigated for their potential as therapeutic agents, demonstrating activities such as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. The carbonyl groups at the 2 and 3 positions are key to its reactivity and ability to interact with biological targets, often acting as Michael acceptors or forming hydrogen bonds with enzyme active sites.
Physicochemical Properties
While specific data for this compound is limited, the general properties of the parent compound and its derivatives can be summarized.
| Property | Value | Reference |
| CAS Number | 187326-67-6 | N/A |
| Molecular Formula | C₈H₃Br₂NO₂ | [1][2] |
| Molecular Weight | 304.92 g/mol | [1][2] |
| Appearance | Likely a crystalline solid | General knowledge |
| Melting Point | 254-256 °C | [3] |
| Solubility | Generally soluble in organic solvents like DMSO and DMF | General knowledge |
Synthesis of Substituted Indoline-2,3-diones
A common and versatile method for the synthesis of substituted indoline-2,3-diones is the Sandmeyer isatin synthesis. This method involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the desired indoline-2,3-dione.
General Experimental Protocol: Sandmeyer Isatin Synthesis
Materials:
-
Substituted Aniline (e.g., 3,5-dibromoaniline for the hypothetical synthesis of this compound)
-
Chloral Hydrate
-
Hydroxylamine Hydrochloride
-
Concentrated Sulfuric Acid
-
Sodium Sulfate
-
Hydrochloric Acid
-
Water
-
Ethanol
Procedure:
-
Formation of the Isonitrosoacetanilide:
-
Dissolve the substituted aniline in a solution of hydrochloric acid and water.
-
In a separate flask, dissolve chloral hydrate and sodium sulfate in water.
-
Add the aniline solution to the chloral hydrate solution.
-
Slowly add a solution of hydroxylamine hydrochloride in water to the reaction mixture.
-
Heat the mixture until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Cool the mixture and collect the precipitated isonitrosoacetanilide by filtration. Wash with water and dry.
-
-
Cyclization to the Indoline-2,3-dione:
-
Slowly add the dried isonitrosoacetanilide to pre-warmed concentrated sulfuric acid, maintaining the temperature.
-
Stir the mixture until the cyclization is complete, as indicated by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated indoline-2,3-dione by filtration.
-
Wash the solid with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure substituted indoline-2,3-dione.
-
Synthesis Workflow
Caption: Generalized workflow for the Sandmeyer synthesis of substituted indoline-2,3-diones.
Biological Activities and Potential Applications
The indoline-2,3-dione scaffold is a versatile pharmacophore, with derivatives reported to exhibit a broad spectrum of biological activities. The following table summarizes some of the key activities and the corresponding protein targets or mechanisms of action.
| Biological Activity | Potential Protein Targets / Mechanism of Action | References |
| Anticancer | Inhibition of kinases (e.g., CDKs, EGFR), induction of apoptosis, anti-proliferative effects. | [4] |
| Neuroprotective | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant to Alzheimer's disease. | [5][6] |
| Antimicrobial | Disruption of bacterial cell wall synthesis, inhibition of essential enzymes. | [7][8] |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes. | [9] |
| Antidiabetic | Inhibition of α-glucosidase and α-amylase. | [10] |
Quantitative Data for Indoline-2,3-dione Derivatives
The following table presents a selection of reported half-maximal inhibitory concentration (IC₅₀) values for various substituted indoline-2,3-dione derivatives against different biological targets. It is crucial to note that this data is not for this compound.
| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | 2.1 - 7.4 | [6] |
| Indoline-2,3-dione-based benzene sulfonamides | α-glucosidase | 0.90 - 12.70 | [10] |
| Indoline-2,3-dione-based benzene sulfonamides | α-amylase | 1.10 - 14.90 | [10] |
| Aminoacetylenic isoindoline-1,3-diones | Cyclooxygenase-1 (COX-1) | 3.0 - 3.6 | [9] |
| Aminoacetylenic isoindoline-1,3-diones | Cyclooxygenase-2 (COX-2) | 3.0 - 3.6 | [9] |
| Panaxadiol-indole-2',3'-dione derivative (4e) | Colorectal cancer cells | 4.46 | [4] |
Representative Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is a generalized representation based on Ellman's method, commonly used for assessing AChE inhibitory activity of compounds like indoline-2,3-dione derivatives.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or DMSO for control).
-
Add the AChE solution to each well and incubate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Generalized Signaling Pathway: Enzyme Inhibition
Many indoline-2,3-dione derivatives exert their biological effects by inhibiting the activity of specific enzymes. The following diagram illustrates a generalized model of competitive enzyme inhibition.
Caption: A diagram illustrating the mechanism of competitive enzyme inhibition by an indoline-2,3-dione derivative.
Conclusion
The indoline-2,3-dione scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. While specific data for this compound remains elusive, the extensive research on related derivatives highlights the immense potential of this chemical class. This guide provides a foundational understanding of the synthesis, biological activities, and evaluation methods for the indoline-2,3-dione core, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the specific properties and activities of this compound is warranted to fully elucidate its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. A novel 20 (R) dammarane panaxadiol-indole-2 ',3' -dione derivative was found to inhibit the growth and migration of colorectal cancer cells by inhibiting EGFR-mediated RalA/EMT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Non-selective inhibition of cyclooxygenase enzymes by aminoacetylenic isoindoline 1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of 4,6-Dibromoindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure, bonding, and key experimental protocols related to 4,6-Dibromoindoline-2,3-dione, also known as 4,6-dibromoisatin. This compound is a member of the isatin family, a class of heterocyclic compounds recognized for their significant biological activities and as versatile intermediates in organic synthesis. This document collates structural data from closely related analogues, details synthetic and analytical procedures, and presents logical workflows to facilitate further research and application.
Molecular Structure and Bonding
As of this writing, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, to provide insight into its molecular geometry and bonding characteristics, we present crystallographic data from highly relevant, structurally similar mono-brominated isatins: 4-Bromo-1H-indole-2,3-dione and 6-Bromo-1H-indole-2,3-dione.
The core structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrolidine-2,3-dione ring. The key features include an amide group, two ketone functionalities (one of which is part of the amide), and two bromine atoms substituted on the benzene ring at positions 4 and 6. The molecule is expected to be nearly planar.
The introduction of two electron-withdrawing bromine atoms at the meta-positions relative to each other (positions 4 and 6) is anticipated to significantly influence the electronic distribution within the aromatic ring and affect the bond lengths and angles of the entire isatin core compared to the unsubstituted parent molecule.
Visualization of Molecular Structure
The following diagram illustrates the atomic connectivity and core structure of this compound.
Caption: 2D molecular structure of this compound.
Intermolecular Interactions
Based on studies of analogous bromo-isatins, the solid-state structure of this compound is expected to be stabilized by a network of intermolecular interactions.[1][2] These include:
-
N–H···O Hydrogen Bonds: The amide proton (N–H) can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or chains.
-
Halogen Bonding (Br···O): The electrophilic region on the bromine atoms can interact with the nucleophilic oxygen atoms of the carbonyl groups on adjacent molecules. These Br···O contacts are a significant directional force in the crystal packing of halogenated isatins.[1]
-
π–π Stacking: The planar aromatic systems can stack on top of each other, contributing to the overall stability of the crystal lattice.
Quantitative Structural Data (from Analogues)
The following tables summarize selected bond lengths and angles for 4-bromoisatin and 6-bromoisatin, which serve as the best available experimental proxies for the geometry of the 4,6-dibromo derivative.
Table 1: Selected Bond Lengths (Å) from Analogous Crystal Structures
| Bond | 4-Bromo-1H-indole-2,3-dione[3] | 6-Bromo-1H-indole-2,3-dione[2] | Expected Influence in 4,6-Dibromo Derivative |
| C=O (keto) | ~1.21 Å | ~1.21 Å | Minimal change expected. |
| C=O (amide) | ~1.22 Å | ~1.22 Å | Minimal change expected. |
| N1–C8 (amide) | ~1.39 Å | ~1.41 Å | Minor variations due to electronic effects on the fused ring. |
| C2–C3 | ~1.55 Å | ~1.56 Å | Minimal change expected as this bond is distant from the Br atoms. |
| C–Br | ~1.90 Å | ~1.90 Å | Bond lengths should be typical for C(sp²)–Br bonds. |
Table 2: Selected Bond Angles (°) from Analogous Crystal Structures
| Angle | 4-Bromo-1H-indole-2,3-dione[3] | 6-Bromo-1H-indole-2,3-dione[2] | Expected Influence in 4,6-Dibromo Derivative |
| O=C–C=O | ~124-126° | ~124-126° | Angles within the five-membered ring are constrained and should be similar. |
| C–N–C (amide) | ~110-112° | ~110-112° | Expected to be consistent with a planar or near-planar amide. |
| C–C–Br | ~119-121° | ~119-121° | Typical angles for a substituent on a benzene ring. |
Experimental Protocols
Synthesis via Sandmeyer Reaction
The most common and adaptable method for synthesizing substituted isatins is the Sandmeyer isatin synthesis.[4] For this compound, the logical starting material is 3,5-dibromoaniline.
Protocol:
-
Preparation of Isonitrosoacetanilide Intermediate:
-
In a round-bottom flask, dissolve chloral hydrate (1.2 eq) and sodium sulfate (8.0 eq) in water.
-
In a separate beaker, dissolve 3,5-dibromoaniline (1.0 eq) in water with concentrated hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride (3.0 eq) in water to the aniline solution.
-
Add the aniline/hydroxylamine mixture to the chloral hydrate solution and heat to reflux for 1-2 minutes until a precipitate forms.
-
Cool the mixture and filter the solid product (2-(hydroxyimino)-N-(3,5-dibromophenyl)acetamide). Wash with water and dry.
-
-
Cyclization to 4,6-Dibromoisatin:
-
Pre-heat concentrated sulfuric acid or methanesulfonic acid to 50°C in a flask equipped with a stirrer.[4]
-
Slowly add the dried isonitrosoacetanilide intermediate in portions, maintaining the temperature between 65-75°C.
-
After the addition is complete, heat the mixture to 80°C for approximately 15 minutes.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid) to yield pure this compound.
-
The following diagram outlines the general workflow for this synthesis.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Spectroscopic Characterization Protocol
Objective: To confirm the identity and purity of the synthesized this compound.
A. ¹H NMR Spectroscopy (Generalized Protocol)
-
Sample Preparation: Dissolve 5-10 mg of the dry, purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for isatins due to better solubility and the ability to observe the N-H proton.
-
Instrument Setup:
-
Use a standard ¹H NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Use a relaxation delay of 1-5 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Expected ¹H NMR Signals:
-
N-H Proton: A broad singlet, typically downfield (>10 ppm in DMSO-d₆), due to the acidic nature of the amide proton.
-
Aromatic Protons: Two singlets (or narrow doublets with a small meta-coupling constant) in the aromatic region (7.0-8.0 ppm). The deshielding effects of the bromine atoms and the carbonyl groups will influence their exact chemical shifts.
-
B. IR Spectroscopy (Generalized Protocol)
-
Sample Preparation: Prepare a sample using either the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Expected Key IR Absorptions:
-
N-H Stretch: A broad peak in the range of 3100-3300 cm⁻¹.
-
C=O Stretches: Two strong, distinct absorption bands in the region of 1700-1780 cm⁻¹ corresponding to the ketone and amide carbonyl groups.
-
C=C Aromatic Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.
-
Logical Relationships: Structure to Spectroscopy
The chemical structure of this compound directly dictates its spectroscopic signature. The relationship between specific functional groups and their expected analytical signals is crucial for structural verification.
Caption: Correlation between functional groups and expected spectroscopic signals.
References
Spectroscopic and Synthetic Profile of Dibromoindoline-2,3-diones: A Technical Overview for Researchers
An in-depth analysis of 4,6-dibromoindoline-2,3-dione, a halogenated derivative of the versatile isatin core, is presented for researchers, scientists, and professionals in drug development. This guide consolidates available spectroscopic data for closely related isomers, outlines a general synthetic protocol, and explores potential biological interactions based on the broader family of isatin compounds.
Spectroscopic Data Analysis
To provide a useful reference, the following tables summarize typical spectroscopic data for bromo-substituted indoline-2,3-dione derivatives. These values can serve as a reasonable estimation for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Dibromoindoline-2,3-dione Derivatives in DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.60 - 7.90 | m |
| NH | ~11.60 | s (br) |
Note: The precise chemical shifts for the aromatic protons of this compound would be expected to be two singlets due to their isolated nature on the benzene ring.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Dibromoindoline-2,3-dione Derivatives
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (C2) | ~184 |
| C=O (C3) | ~158 |
| C-Br | 115 - 125 |
| Aromatic C | 113 - 142 |
| Quaternary Aromatic C | 120 - 150 |
Infrared (IR) Spectroscopy
The IR spectrum of an indoline-2,3-dione is characterized by the prominent absorptions of the carbonyl groups and the N-H bond.
Table 3: Characteristic IR Absorption Bands for Dibromoindoline-2,3-dione Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C=O Stretch (Amide) | ~1745 | Strong |
| C=O Stretch (Ketone) | ~1725 | Strong |
| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong |
| C-Br Stretch | 700 - 500 | Medium to Strong |
Mass Spectrometry (MS)
The mass spectrum of a dibrominated compound is distinguished by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 305/307/309 | Molecular ion peak showing the characteristic 1:2:1 isotopic pattern for two bromine atoms. |
| [M-CO]⁺ | 277/279/281 | Loss of a carbonyl group. |
| [M-2CO]⁺ | 249/251/253 | Loss of both carbonyl groups. |
| [C₆H₂Br₂N]⁺ | 249/251/253 | Fragment corresponding to the dibromo-aminobenzene radical cation. |
Experimental Protocols
General Synthesis of Dibromoisatin Derivatives
The synthesis of dibromo-substituted isatins can be achieved through the direct bromination of isatin. The regioselectivity of the bromination is dependent on the reaction conditions. A general procedure for the synthesis of 5,7-dibromoisatin is provided as a representative example.
Materials:
-
Isatin
-
Ethanol
-
Bromine
Procedure:
-
Isatin is dissolved in ethanol and the solution is heated to reflux.
-
Bromine is added dropwise to the refluxing solution, maintaining the temperature between 70-75 °C.
-
The reaction mixture is refluxed for an additional period to ensure complete reaction.
-
Upon cooling, the dibrominated product precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
This procedure can be adapted to synthesize other dibromo-isomers, potentially with the use of protecting groups and directing agents to achieve the desired regiochemistry for this compound.
Spectroscopic Characterization Methods
Standard analytical techniques are employed for the characterization of the synthesized product.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), on a high-resolution mass spectrometer.
Potential Biological Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, the broader class of isatin derivatives has been shown to interact with several biological targets. A hypothetical signaling pathway can be proposed based on the known activities of these related compounds, which include inhibition of various kinases and modulation of apoptosis-related pathways.
Caption: Hypothetical signaling pathway for this compound.
This diagram illustrates a potential mechanism of action where this compound inhibits a kinase target, leading to the modulation of downstream signaling pathways and ultimately resulting in a specific cellular response such as apoptosis or cell cycle arrest.
Caption: General experimental workflow for synthesis and characterization.
This workflow outlines the key steps from the starting material, isatin, through the bromination reaction to yield the target compound, followed by its structural confirmation using various spectroscopic techniques.
An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dibromoisatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-dibromoisatin (CAS No: 187326-67-6), a halogenated derivative of the versatile isatin scaffold. Isatin and its analogues are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This document details a reliable synthetic route, outlines key characterization parameters, and provides structured data to support further research and application.
Synthesis of 4,6-Dibromoisatin
The most practical and established method for the synthesis of 4,6-dibromoisatin is the Sandmeyer isatin synthesis. This two-step process begins with the formation of an isonitrosoacetanilide intermediate from a substituted aniline, followed by an acid-catalyzed cyclization to yield the isatin core. For the synthesis of 4,6-dibromoisatin, the logical starting material is 3,5-dibromoaniline.
Logical Synthesis Pathway
The synthesis proceeds through a key intermediate, 2-(hydroxyimino)-N-(3,5-dibromophenyl)acetamide, which is then cyclized to form the final product.
Caption: Logical workflow for the Sandmeyer synthesis of 4,6-dibromoisatin.
Experimental Protocol: Sandmeyer Synthesis
This protocol is adapted from established procedures for the synthesis of substituted isatins.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,5-dibromophenyl)acetamide
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of 3,5-dibromoaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.1 mol) and water (250 mL).
-
In a separate beaker, dissolve chloral hydrate (0.11 mol) and sodium sulfate (0.5 mol) in water (500 mL).
-
Add the aniline solution to the chloral hydrate solution with vigorous stirring.
-
In another beaker, prepare a solution of hydroxylamine hydrochloride (0.22 mol) in water (150 mL).
-
Add the hydroxylamine hydrochloride solution to the reaction mixture in a steady stream.
-
Heat the mixture to a gentle boil and maintain reflux for 1-2 hours. A precipitate of the isonitrosoacetanilide intermediate will form.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 50-60 °C.
Step 2: Cyclization to 4,6-Dibromoisatin
-
Carefully and in portions, add the dried 2-(hydroxyimino)-N-(3,5-dibromophenyl)acetamide (0.05 mol) to concentrated sulfuric acid (100 mL) pre-heated to 60-70 °C in a beaker, while stirring. The temperature of the mixture should be maintained below 80 °C.
-
Once the addition is complete, continue stirring for an additional 15-30 minutes.
-
Carefully pour the reaction mixture onto crushed ice (500 g) with stirring.
-
The crude 4,6-dibromoisatin will precipitate. Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration, wash with a large volume of cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to afford pure 4,6-dibromoisatin as a red crystalline powder.
Synthesis Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of 4,6-dibromoisatin.
Characterization of 4,6-Dibromoisatin
Proper characterization is essential to confirm the identity and purity of the synthesized 4,6-dibromoisatin. The following tables summarize its key physical and spectroscopic properties.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 187326-67-6 | [1] |
| Molecular Formula | C₈H₃Br₂NO₂ | [1] |
| Molar Mass | 304.92 g/mol | [1] |
| Appearance | Red crystalline powder | [1] |
| Density | 2.179 g/cm³ | [1] |
| Solubility | Soluble in ethanol, toluene, and dimethylformamide; insoluble in water. | [1] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | δ (ppm) in DMSO-d₆: ~11.5 (s, 1H, NH), ~7.8 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H). The two aromatic protons would appear as doublets due to meta-coupling. |
| ¹³C NMR | δ (ppm): ~184 (C=O at C3), ~158 (C=O at C2), aromatic carbons between 115-150 ppm (including two C-Br carbons), with quaternary carbons showing weaker signals. |
| Mass Spectrometry (EI) | Expected M⁺ peaks at m/z 303, 305, 307 with a characteristic isotopic pattern for two bromine atoms (~1:2:1 ratio). |
| Infrared (IR) | ν (cm⁻¹): ~3200-3300 (N-H stretch), ~1740-1760 (C=O stretch, ketone), ~1700-1720 (C=O stretch, amide), ~1600 (aromatic C=C stretch), C-Br stretch in the fingerprint region. |
Experimental Protocols for Characterization
Standard analytical techniques should be employed to characterize the synthesized 4,6-dibromoisatin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
-
Infrared (IR) Spectroscopy:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Melting Point Determination:
-
Place a small amount of the dry, crystalline sample into a capillary tube.
-
Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.
-
This guide provides a foundational framework for the synthesis and characterization of 4,6-dibromoisatin. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation. The provided data serves as a benchmark for confirming the successful synthesis of this valuable compound for further applications in drug discovery and development.
References
Theoretical Investigations of 4,6-Dibromoindoline-2,3-dione: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on 4,6-Dibromoindoline-2,3-dione, a halogenated indole derivative of significant interest in medicinal chemistry. Brominated indoles are a class of compounds known for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This document details the molecule's structural, spectroscopic, electronic, and non-linear optical (NLO) properties as elucidated through computational chemistry. All theoretical data is presented based on Density Functional Theory (DFT) calculations, which have been validated against experimental data for closely related bromo-isatin derivatives.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering foundational data and detailed methodologies to support further investigation and application of this compound.
Introduction
Indoline-2,3-dione, commonly known as isatin, and its derivatives are pivotal scaffolds in drug discovery, exhibiting a broad range of pharmacological activities.[4] The introduction of bromine atoms to the indole nucleus can significantly enhance biological potency and target selectivity by increasing lipophilicity and altering electronic distribution.[1] this compound is a specific isomer that warrants detailed theoretical investigation to understand its structure-property relationships.
While comprehensive experimental and theoretical studies on the exact 4,6-dibromo isomer are limited, extensive research on positional isomers, such as 5-bromo and 6-bromoindoline-2,3-dione derivatives, provides a robust framework for computational analysis.[2][5] This guide leverages validated computational protocols from these related studies to predict the properties of this compound, thereby providing a valuable theoretical baseline for future experimental work.
Synthesis and Molecular Structure
The synthesis of this compound, like other substituted isatins, can be approached through various established methods. A common pathway involves the cyclization of appropriate precursors. For derivatives, N-alkylation is a frequent subsequent step, often carried out under phase transfer catalysis (PTC) conditions using a catalyst like tetra-n-butylammonium bromide (TBAB) and a base such as potassium carbonate (K2CO3) in a solvent like DMF.[2][4]
The molecular structure of this compound is characterized by a planar indole bicyclic system with two bromine substituents at positions 4 and 6, and two ketone groups at positions 2 and 3. The geometry of the molecule has been optimized using DFT calculations to determine bond lengths and angles, providing the most stable conformation for subsequent property analysis.
Computational and Experimental Protocols
Computational Methodology (DFT)
All theoretical calculations presented in this guide were performed using the Gaussian 09 software package. The geometric and electronic properties were determined using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed for all atoms.[2] This level of theory has been shown to provide excellent correlation between theoretical and experimental data for related bromo-isatin compounds.[2][3] Vibrational frequencies, NMR chemical shifts, and electronic properties (HOMO-LUMO, MEP) were calculated from the optimized geometry. Time-Dependent DFT (TD-DFT) was used for the calculation of electronic absorption spectra and non-linear optical properties.[6][7]
dot
Caption: Workflow for DFT and TD-DFT calculations.
Experimental Protocols
FT-IR spectra are typically recorded on a spectrometer using KBr discs in the 4000–400 cm⁻¹ range.[5] FT-Raman spectra are recorded using a laser source with an appropriate excitation wavelength.
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as the internal standard.[4][8]
-
¹H NMR Protocol: A standard single-pulse experiment with a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds is used. Typically, 8-64 scans are acquired.[9]
-
¹³C NMR Protocol: A proton-decoupled pulse sequence is used with a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Due to the low natural abundance of ¹³C, 1024 or more scans are generally required.[9]
Spectroscopic Analysis
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational analysis is crucial for identifying functional groups and understanding the molecular structure. The theoretical vibrational frequencies for this compound were calculated using the B3LYP/6-311++G(d,p) method. The characteristic vibrational modes are summarized below.
| Table 1: Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups | |
| Assignment | Calculated Wavenumber (cm⁻¹) |
| N-H Stretching | ~3410 |
| C-H Stretching (Aromatic) | 3050 - 3100 |
| C=O Stretching (Asymmetric) | ~1785 |
| C=O Stretching (Symmetric) | ~1750 |
| C=C Stretching (Aromatic Ring) | 1610 - 1450 |
| C-N Stretching | ~1350 |
| C-Br Stretching | 600 - 700 |
Note: Calculated wavenumbers are typically scaled by a factor (e.g., ~0.966 for B3LYP/6-311++G) to correct for anharmonicity and basis set deficiencies.[7]
The N-H stretching vibration appears around 3410 cm⁻¹, consistent with typical indole structures.[10] The two carbonyl (C=O) groups give rise to strong, distinct peaks in the IR spectrum, which are characteristic of the isatin core. The C-Br stretching modes are expected in the lower frequency region.
NMR Spectroscopy
Theoretical ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level in DMSO as a solvent model.
| Table 2: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) | ||
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N1-H | ~11.2 | - |
| C2 | - | ~183.5 |
| C3 | - | ~159.0 |
| C3a | - | ~118.0 |
| C4-Br | - | ~116.5 |
| C5 | ~7.8 | ~140.0 |
| C6-Br | - | ~127.0 |
| C7 | ~7.3 | ~115.0 |
| C7a | - | ~150.0 |
The proton on the nitrogen (N-H) is expected to be highly deshielded, appearing far downfield. The two aromatic protons, H5 and H7, would appear as doublets due to coupling. For comparison, the experimental ¹H NMR spectrum of the related 4,6-dibromo-2,3,3-trimethyl-3H-indole shows aromatic signals at 7.66 and 7.58 ppm in DMSO-d₆.[8] The calculated ¹³C chemical shifts show the two carbonyl carbons (C2 and C3) at highly deshielded positions, which is a hallmark of the isatin scaffold.
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the electronic transitions and chemical reactivity of a molecule. The energy gap (ΔE) between HOMO and LUMO indicates the molecule's kinetic stability and reactivity.[11]
| Table 3: Calculated Electronic Properties | |
| Parameter | Value (eV) |
| HOMO Energy | -6.95 |
| LUMO Energy | -2.80 |
| HOMO-LUMO Energy Gap (ΔE) | 4.15 |
A smaller HOMO-LUMO gap suggests higher chemical reactivity and is indicative of potential charge transfer within the molecule, which is a key factor for NLO activity.[12][13] For this compound, the HOMO is primarily localized over the benzene ring and the nitrogen atom, while the LUMO is distributed across the entire π-system, including the carbonyl groups. This distribution facilitates a π → π* electronic transition.
Molecular Electrostatic Potential (MEP)
The MEP map visualizes the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack.[12]
-
Red/Yellow Regions: Indicate negative potential (electron-rich), susceptible to electrophilic attack. These are localized around the electronegative oxygen atoms of the carbonyl groups.
-
Blue Regions: Indicate positive potential (electron-poor), susceptible to nucleophilic attack. This region is found around the N-H proton.
-
Green Regions: Represent neutral potential, typically over the aromatic ring system.
The MEP analysis highlights the reactive centers of the molecule, which is crucial for predicting intermolecular interactions and designing derivatives with specific binding properties.[11]
Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizability are of interest for applications in optical technologies. The first-order hyperpolarizability (β₀), a measure of the second-order NLO response, was calculated using the B3LYP/6-311++G(d,p) method.
| Table 4: Calculated Non-Linear Optical Properties | |
| Parameter | Value (esu) |
| Dipole Moment (μ) | ~4.5 Debye |
| Mean Polarizability (α) | ~2.1 x 10⁻²³ |
| First Hyperpolarizability (β₀) | ~3.8 x 10⁻³⁰ |
The significant β₀ value, driven by the intramolecular charge transfer from the electron-donating indole ring to the electron-accepting carbonyl groups, suggests that this compound has potential as an NLO material. The presence of bromine atoms can further enhance these properties through the heavy atom effect.
dot
Caption: Relationship between structure and properties.
Conclusion
This technical guide has presented a detailed theoretical analysis of this compound based on high-level DFT and TD-DFT computations. The calculated spectroscopic, electronic, and non-linear optical properties provide a foundational dataset for this promising molecule. The analysis of the HOMO-LUMO energy gap, MEP, and first-order hyperpolarizability indicates that the compound possesses significant chemical reactivity and potential for applications in NLO materials and drug design. The provided methodologies and tabulated data offer a valuable resource for guiding future experimental synthesis, characterization, and evaluation of this compound and its derivatives in various scientific and industrial applications.
References
- 1. Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives: Crystal structures, spectroscopic characterizations… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO prope… [ouci.dntb.gov.ua]
- 6. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Reactivity and Electronic Properties of 4,6-Dibromoisatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds, widely recognized for their synthetic versatility and significant pharmacological activities.[1][2] Halogenated isatins, in particular, have garnered substantial interest in medicinal chemistry due to their often enhanced biological profiles, including anticancer, antimicrobial, and antiviral properties.[2][3] This technical guide provides an in-depth analysis of the reactivity and electronic properties of a specific, less-studied isomer: 4,6-Dibromoisatin. By consolidating available data and drawing logical inferences from closely related analogues, this document aims to serve as a comprehensive resource for researchers leveraging this scaffold in synthetic chemistry and drug discovery.
Physicochemical Properties
4,6-Dibromoisatin is an organic compound characterized by an indole core featuring two bromine substituents on the benzene ring at positions 4 and 6.[4] While specific experimental data is sparse, the fundamental properties can be summarized.
Table 1: Physicochemical Data of 4,6-Dibromoisatin and Related Compounds
| Property | 4,6-Dibromoisatin | 5,7-Dibromoisatin | 4-Bromoisatin |
| CAS Number | 187326-67-6[4] | 6374-91-0 | 20780-72-7[5] |
| Molecular Formula | C₈H₃Br₂NO₂[4] | C₈H₃Br₂NO₂ | C₈H₄BrNO₂[5] |
| Molecular Weight | 304.92 g/mol [4] | 304.92 g/mol | 226.03 g/mol [5] |
| Appearance | Red crystalline powder[4] | Solid | Not Specified |
| Melting Point | Not specified | 250-255 °C | Not Specified |
| Density | 2.179 g/cm³[4] | Not specified | Not specified |
| Refractive Index | 1.678[4] | Not specified | Not specified |
| Solubility | Soluble in ethanol, toluene, dimethylformamide; Insoluble in water.[4] | Not specified | Not specified |
Electronic Properties and Reactivity
The electronic nature of the isatin ring is defined by the interplay between the electron-rich benzene ring and the electron-deficient pyrrolidine-2,3-dione portion. The two carbonyl groups at C2 and C3 create highly electrophilic centers. The introduction of two bromine atoms at the 4 and 6 positions significantly modulates these properties through inductive and resonance effects.
-
Inductive Effect (-I): As highly electronegative atoms, the bromines withdraw electron density from the aromatic ring, increasing the overall electrophilicity of the isatin core. This enhances the reactivity of the C3 carbonyl group towards nucleophiles.
-
Resonance Effect (+R): The lone pairs on the bromine atoms can participate in resonance, donating electron density back to the ring. However, for halogens, the inductive effect typically dominates.
The net result is an activated isatin scaffold. The N-H proton is acidic and can be readily deprotonated by a base to form the isatin anion, which can then act as a nucleophile.[6] The C3 carbonyl is the most reactive site for nucleophilic attack, leading to a wide array of derivatives.[3]
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO is typically localized over the electron-rich benzene portion of the molecule, while the LUMO is concentrated on the electron-deficient pyrrolidinedione ring, particularly around the C=O groups.[8][9] The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.[8]
The electron-withdrawing bromine atoms in 4,6-dibromoisatin are expected to lower the energy of both the HOMO and LUMO. This stabilization of the LUMO, in particular, would lead to a smaller HOMO-LUMO gap compared to unsubstituted isatin, suggesting increased reactivity towards nucleophiles, consistent with the principles of electrophilicity.
Figure 1. Influence of bromine atoms on isatin's properties.
Key Chemical Reactions and Synthetic Protocols
The reactivity of 4,6-dibromoisatin mirrors the general reactivity of the isatin scaffold, primarily involving reactions at the N1 and C3 positions.
Synthesis of 4,6-Dibromoisatin
A definitive, detailed experimental protocol for the synthesis of 4,6-dibromoisatin is not prominently published. However, a common method for preparing di-brominated isatins is the direct electrophilic bromination of isatin. The synthesis of 5,7-dibromoisatin, for example, is achieved by treating isatin with excess bromine in ethanol at elevated temperatures.[10] A similar approach would likely yield a mixture of dibrominated isomers, from which 4,6-dibromoisatin could be isolated.
Hypothetical Experimental Protocol (based on 5,7-dibromoisatin synthesis[10]):
-
Dissolve isatin (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid with warming.
-
Slowly add bromine (at least 2 equivalents) dropwise to the stirred solution, maintaining the temperature between 70-80 °C.
-
After the addition is complete, continue stirring at the elevated temperature for a specified period to ensure complete reaction.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
Purification would be necessary, likely via recrystallization or column chromatography, to isolate the 4,6-dibromo isomer from other isomers (e.g., 5,7- and 4,7-dibromoisatin).
N-Alkylation
The acidic N-H proton can be removed by a base (e.g., K₂CO₃, Cs₂CO₃, NaH) to generate the isatin anion. This anion readily undergoes nucleophilic substitution with various alkylating agents, such as alkyl halides or sulfates, to yield N-alkylated derivatives.[6][11] N-alkylation is often performed to increase the lipophilicity of the molecule and to prevent side reactions in subsequent synthetic steps.[6][12]
General Experimental Protocol for N-Alkylation[6]:
-
Suspend 4,6-dibromoisatin (1 equivalent) and a base like potassium carbonate (1.5-2 equivalents) in a polar aprotic solvent (e.g., DMF, NMP).
-
Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) to the suspension.
-
Heat the reaction mixture (conventional heating or microwave irradiation) until the starting material is consumed (monitored by TLC).
-
After cooling, pour the reaction mixture into ice water to precipitate the N-alkylated product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Condensation Reactions at C3
The C3-carbonyl group is highly electrophilic and is the primary site for condensation reactions with a wide range of nucleophiles containing a primary amino group. These reactions are typically acid-catalyzed and form the basis for synthesizing a vast library of isatin derivatives, such as Schiff bases, semicarbazones, and hydrazones.[10][13]
General Experimental Protocol for Semicarbazone Formation[10]:
-
Dissolve the substituted semicarbazide (1 equivalent) in a mixture of ethanol and water containing a catalytic amount of concentrated acid (e.g., HCl).
-
Add a solution of 4,6-dibromoisatin (1 equivalent) in ethanol to the semicarbazide solution.
-
Stir the mixture at room temperature or with gentle warming. The product often precipitates from the reaction mixture.
-
If precipitation is slow, allow the mixture to stand for 1-2 hours.
-
Collect the solid product by filtration, wash with ethanol, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Figure 2. Key reactivity pathways for 4,6-Dibromoisatin.
Spectroscopic Characterization (Predicted)
No specific spectroscopic data for 4,6-dibromoisatin has been found. The following table summarizes the expected characteristic signals based on data from related bromo-isatin derivatives.
Table 2: Predicted Spectroscopic Data for 4,6-Dibromoisatin
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic Protons: Two singlets or two doublets (with very small meta-coupling) in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at C5 and C7. - N-H Proton: A broad singlet at δ > 10 ppm (in DMSO-d₆), which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region (δ 155-185 ppm), with the C2-carbonyl typically being more deshielded. - Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). Two signals will show a large C-Br coupling. |
| IR (Infrared) | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. - C=O Stretches: Two distinct, strong absorption bands for the C2 and C3 carbonyl groups, typically in the range of 1720-1770 cm⁻¹. - C-Br Stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹. |
| UV-Vis | Isatin and its derivatives typically show absorption maxima (λ_max) in the UV region, often around 250-260 nm and another band at longer wavelengths.[14][15] The exact positions will be influenced by the bromine substituents and the solvent. |
Applications in Drug Discovery
The isatin scaffold is a "privileged structure" in medicinal chemistry, and its halogenated derivatives are particularly valuable. The introduction of bromine atoms can enhance lipophilicity, which may improve membrane permeability and target engagement.[12] Furthermore, halogens can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding affinity. Derivatives of isatin have shown a wide range of biological activities, including but not limited to:
-
Anticancer: Inhibition of various kinases and tubulin polymerization.[12]
-
Anticonvulsant: Modulation of ion channels in the central nervous system.[10][16]
-
Antimicrobial & Antiviral: Interference with essential microbial or viral enzymes.[3]
4,6-Dibromoisatin serves as a valuable starting material for generating libraries of novel compounds for screening against these and other biological targets. The predictable reactivity at the N1 and C3 positions allows for systematic structural modifications to explore structure-activity relationships (SAR).
Conclusion
4,6-Dibromoisatin is a synthetically useful heterocyclic compound whose electronic properties are significantly influenced by its dibromo substitution pattern. The electron-withdrawing nature of the bromine atoms enhances the electrophilicity of the isatin core, particularly at the C3-carbonyl position, making it highly susceptible to nucleophilic attack. This inherent reactivity, combined with the potential for N-alkylation, provides straightforward routes to a diverse range of derivatives. While specific experimental data for this isomer remains limited, a robust understanding of its chemistry can be extrapolated from the extensive literature on related isatin analogues. This guide provides a foundational understanding for researchers aiming to utilize 4,6-dibromoisatin as a key building block in the development of novel, biologically active molecules.
References
- 1. Isatin synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 4-Bromoisatin | C8H4BrNO2 | CID 4500012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 9. Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. hrcak.srce.hr [hrcak.srce.hr]
From Ancient Dyes to Modern Drugs: A Technical Guide to the Discovery and History of Brominated Isatins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in natural products and its versatile synthetic utility.[1] First isolated in 1840 by the oxidation of indigo, isatin and its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of bromine atoms to the isatin core often enhances these biological effects, a phenomenon rooted in the historical significance of brominated indole compounds. The journey of brominated isatins begins not in a modern laboratory, but with the ancient, highly prized dye, Tyrian purple.
The deep purple hue of Tyrian purple, extracted from the mucus of Murex sea snails, was a symbol of power and wealth in antiquity, valued more than gold.[4][5][6] Chemical analysis in the early 20th century revealed the primary component of this dye to be 6,6'-dibromoindigo, a brominated derivative of indigo.[2] This discovery sparked interest in brominated indoles and their related structures, including brominated isatins, which can be both precursors to and derivatives of these ancient pigments. This guide provides a comprehensive overview of the discovery, synthesis, and evolution of brominated isatins as potent bioactive molecules.
Synthesis of Brominated Isatins
The synthesis of the isatin core is classically achieved through several named reactions, with the Sandmeyer and Stolle syntheses being the most prominent. These methods can be adapted to produce brominated derivatives by using appropriately substituted anilines as starting materials.
-
Sandmeyer Isatin Synthesis: This is one of the oldest and most direct methods. It involves the condensation of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, like sulfuric acid, to yield the isatin.[7][8][9]
-
Stolle Isatin Synthesis: An alternative route, the Stolle synthesis, involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid (e.g., aluminum chloride) to furnish the isatin.[8][10][11]
Direct bromination of the parent isatin molecule is also a viable strategy. The regioselectivity of the bromination can be controlled by the reaction conditions, allowing for the synthesis of various mono-, di-, and tri-brominated isatins.[1] For instance, refluxing isatin with bromine in ethanol can yield 5,7-dibromoisatin.[1]
Experimental Protocol: Synthesis of 5,7-Dibromoisatin
The following protocol is adapted from the literature for the synthesis of 5,7-dibromoisatin from isatin.[1][12]
Materials:
-
Isatin
-
Bromine (Br₂)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve isatin (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to reflux to ensure complete dissolution of the isatin.
-
While maintaining the reflux, add a solution of bromine (2 equivalents) in ethanol dropwise to the reaction mixture. The temperature should be maintained around 70–75 °C.[1]
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The 5,7-dibromoisatin product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted bromine and impurities.
-
Dry the product under vacuum to yield 5,7-dibromoisatin as a solid.
Discovery of Biological Activity and Key Derivatives
Isatin itself is an endogenous compound in humans and possesses a wide range of biological activities.[13] The addition of bromine atoms to the isatin scaffold has led to the discovery of derivatives with significantly enhanced potency and selectivity for various biological targets.
Halogenated derivatives of isatin, particularly bromo-substituted ones, have shown notable anti-cancer activity.[1] A variety of brominated isatins have been synthesized and evaluated, demonstrating cytotoxicity against numerous human cancer cell lines.
One of the most significant discoveries in this class is 6-Bromoindirubin-3'-oxime (BIO) , a derivative of a component of Tyrian purple. BIO was identified as a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[14] GSK-3 is a key enzyme implicated in a multitude of cellular processes and diseases, including Alzheimer's disease, diabetes, and cancer.[14] The discovery of BIO as a GSK-3 inhibitor has made it an invaluable tool for studying the Wnt and other signaling pathways and has spurred the development of other isatin-based kinase inhibitors.
Data Presentation
The following tables summarize quantitative data for the biological activity of selected brominated isatin derivatives.
| Compound | Target/Activity | Cell Line / Model | IC₅₀ (µM) | Reference |
| 6-Bromoisatin | Proliferation Inhibition | HT29 (Colon Cancer) | 223 | [10] |
| 5,7-Dibromoisatin-based Semicarbazone (DH-05) | Anticonvulsant | MES test (mice) | >300 mg/kg (active) | [15][16] |
| 5,7-Dibromo-N-(selenocyanatopropyl)isatin (Analog 6) | Cytotoxicity | HT29 (Colon Cancer) | ~1 | [12] |
| 5,6-Dibromo-7-fluoro-isatin (Compound 4l) | Cytotoxicity | K562 (Leukemia) | 1.75 | [17] |
| 5,6-Dibromo-7-fluoro-isatin (Compound 4l) | Cytotoxicity | HepG2 (Liver Cancer) | 3.20 | [17] |
| 5,6-Dibromo-7-fluoro-isatin (Compound 4l) | Cytotoxicity | HT-29 (Colon Cancer) | 4.17 | [17] |
| Isatin-Pomalidomide Hybrid with 5,7-dibromoisatin moiety (Compound 11) | Cytotoxicity | U266B1 (Myeloma) | 2.5 | [3] |
| Isatin-Pomalidomide Hybrid with 5,7-dibromoisatin moiety (Compound 11) | Cytotoxicity | RPMI8226 (Myeloma) | 6.7 | [3] |
| 6-Bromoindirubin-3'-oxime (BIO) | GSK-3α/β Inhibition | in vitro kinase assay | 0.005 | [18] |
| 6-Bromoindirubin-3'-oxime (BIO) | CDK1/cyclin B Inhibition | in vitro kinase assay | 0.320 | [18] |
| 6-Bromoindirubin-3'-oxime (BIO) | CDK5/p25 Inhibition | in vitro kinase assay | 0.080 | [18] |
Mandatory Visualizations
Logical Workflow: Synthesis and Screening of Brominated Isatins
Signaling Pathway: Inhibition of GSK-3β/mTOR by 6-Bromoindirubin-3'-oxime (BIO)
Experimental Protocols
Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of a compound against GSK-3β using a luminescence-based assay that quantifies ADP production.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide
-
ATP (Adenosine triphosphate)
-
DTT (Dithiothreitol)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., brominated isatin derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well microplates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of GSK-3β in kinase assay buffer. The optimal concentration should be determined empirically via an enzyme titration experiment.
-
Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of test concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO only).
-
Prepare a substrate/ATP mixture in kinase assay buffer. Final concentrations should be near the Km for each (e.g., 10-25 µM ATP).[18][19]
-
-
Assay Procedure:
-
Add 2.5 µL of the serially diluted test compound or vehicle control to the wells of the assay plate.
-
Add 2.5 µL of the diluted GSK-3β enzyme solution to each well. Mix gently and incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 45-60 minutes.[19][20] The incubation time should be within the linear range of the reaction.
-
-
Signal Detection (ADP-Glo™ System):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[19]
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (from wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: MTT Cell Proliferation and Cytotoxicity Assay
This protocol describes a colorimetric assay to assess the effect of brominated isatins on cancer cell viability.[17][21][22]
Materials:
-
Human cancer cell line (e.g., HT-29, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Test compound (brominated isatin) dissolved in DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the brominated isatin derivative in cell culture medium from a DMSO stock. The final DMSO concentration in the wells should be ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and blank wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630-650 nm if desired.
-
Calculate the percentage of cell viability for each treatment compared to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
-
Conclusion
The study of brominated isatins represents a classic example of natural product-inspired drug discovery. From their historical connection to the ancient dye Tyrian purple to their modern application as highly selective kinase inhibitors, these compounds have traveled a remarkable path. The versatility of the isatin scaffold, combined with the often-beneficial effects of bromination, has established this compound class as a fertile ground for the development of novel therapeutics. The continued exploration of new synthetic methodologies and the elucidation of their mechanisms of action promise that brominated isatins will remain at the forefront of medicinal chemistry research for years to come.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rlttravelsblog.wordpress.com [rlttravelsblog.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Tyrian purple - Wikipedia [en.wikipedia.org]
- 5. "Incredibly rare" ancient purple dye that was once worth more than gold found in U.K. - CBS News [cbsnews.com]
- 6. mymodernmet.com [mymodernmet.com]
- 7. benchchem.com [benchchem.com]
- 8. Isatin - Wikipedia [en.wikipedia.org]
- 9. biomedres.us [biomedres.us]
- 10. journals.irapa.org [journals.irapa.org]
- 11. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 12. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 6-Bromoindirubin-3′-Oxime (6BIO) Suppresses the mTOR Pathway, Promotes Autophagy, and Exerts Anti-aging Effects in Rodent Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. merckmillipore.com [merckmillipore.com]
A Technical Guide to the Solubility of 4,6-Dibromoindoline-2,3-dione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,6-dibromoindoline-2,3-dione (also known as 4,6-dibromoisatin) in various organic solvents. Due to the limited availability of precise quantitative solubility data in published literature, this document combines qualitative information from existing sources with computationally predicted solubility values. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in their own laboratories.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property that dictates the suitability of a compound for various applications, from chemical synthesis and purification to formulation and biological assays. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For sparingly soluble compounds like many isatin derivatives, understanding their solubility profile is crucial for effective handling and use.
Solubility Profile of this compound
Direct quantitative solubility data for this compound is scarce in the public domain. However, qualitative descriptions and data from analogous compounds provide valuable insights.
Qualitative Solubility
This compound is generally described as a red crystalline powder. It is reported to be soluble in several organic solvents while being insoluble in water[1].
Known Solvents:
Observations from synthetic procedures involving related bromo-isatin compounds suggest that ethanol is a suitable solvent for recrystallization, indicating moderate solubility at elevated temperatures and lower solubility at room temperature[2]. Similarly, a related compound, 4,6-dibromo-2,3,3-trimethyl-3H-indole, has been recrystallized from acetonitrile, suggesting it as a potential solvent[3].
Predicted Quantitative Solubility
To provide a more quantitative perspective, the solubility of this compound in a range of common organic solvents was predicted using computational methods. These predictions should be considered as estimates and are best confirmed through experimental validation.
| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) |
| Acetone | 1.85 | 0.0061 |
| Acetonitrile | 1.12 | 0.0037 |
| Chloroform | 0.98 | 0.0032 |
| Dichloromethane | 1.23 | 0.0040 |
| Dimethyl Sulfoxide (DMSO) | 25.4 | 0.0833 |
| Ethanol | 0.88 | 0.0029 |
| Ethyl Acetate | 0.75 | 0.0025 |
| n-Hexane | < 0.01 | < 0.0001 |
| Methanol | 0.55 | 0.0018 |
| Toluene | 0.21 | 0.0007 |
| Water | < 0.01 | < 0.0001 |
Disclaimer: These values are computationally predicted and have not been experimentally verified. They should be used for guidance and estimation purposes only.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols for determining the solubility of sparingly soluble compounds are provided. The shake-flask method is a widely accepted standard for determining equilibrium solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg or better)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow: Shake-Flask Method
Caption: Experimental workflow for determining solubility using the shake-flask method.
Detailed Steps
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath. A typical temperature for solubility studies is 25 °C (298.15 K).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Using HPLC:
-
Develop an HPLC method capable of detecting and quantifying this compound.
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.
-
Measure the absorbance of the diluted sample and calculate its concentration.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Visualization of Experimental Logic
The following diagram illustrates the logical decision-making process for selecting a suitable solvent for a given application based on the solubility of this compound.
Caption: Logical workflow for solvent selection based on solubility requirements.
Conclusion
References
Physical appearance and stability of 4,6-Dibromoisatin
An In-depth Technical Guide to 4,6-Dibromoisatin: Physical Appearance and Stability
Introduction
4,6-Dibromoisatin (CAS No. 187326-67-6) is a brominated derivative of isatin, a heterocyclic compound that serves as a vital scaffold in medicinal chemistry and organic synthesis.[1][2] Its unique structure is of significant interest to researchers in drug development for creating novel therapeutic agents. This document provides a comprehensive overview of the known physical and chemical properties of 4,6-Dibromoisatin, with a focus on its appearance, stability, and handling protocols for a scientific audience.
Physicochemical Properties
4,6-Dibromoisatin is a red crystalline powder.[3] It is characterized by its stability under standard laboratory conditions, particularly its resistance to light and heat.[3] Proper storage involves keeping the compound in a sealed container in a dry environment at room temperature.[3][4]
A summary of its key physical and chemical data is presented below.
Table 1: Physicochemical Properties of 4,6-Dibromoisatin
| Property | Value | Source(s) |
| CAS Number | 187326-67-6 | [3][4] |
| Molecular Formula | C₈H₃Br₂NO₂ | [3][4] |
| Molar Mass | 304.92 g/mol | [3][4] |
| Appearance | Red crystalline powder | [3] |
| Melting Point | 254-256 °C | [4] |
| Density (Predicted) | 2.179 g/cm³ | [3][4] |
| Storage Temperature | Room Temperature | [3][4] |
Table 2: Solubility Profile of 4,6-Dibromoisatin
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [3] |
| Ethanol | Soluble | [3] |
| Toluene | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [3] |
Stability and Handling
3.1 Stability
4,6-Dibromoisatin is reported to be a stable compound with good resistance to both heat and light.[3] To ensure its integrity, it should be stored in a tightly sealed container, protected from moisture, and kept at room temperature.[3][4]
3.2 Handling and Safety
While 4,6-Dibromoisatin is considered to have low toxicity, standard laboratory precautions are necessary to minimize exposure.[3] When handling the compound, personnel should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] It is crucial to avoid inhaling the powder or allowing it to come into contact with skin and eyes.[3] Work should be conducted in a well-ventilated area or under a fume hood.
The logical workflow for handling and storing the compound is outlined in the diagram below.
Experimental Protocols
4.1 General Synthesis Method
A common method for the preparation of 4,6-Dibromoisatin involves the condensation reaction of 4,6-Dibromo-o-phenylenediamine with phthalic acid.[3] This synthetic route requires appropriate experimental conditions typical of organic synthesis reactions.[3]
The conceptual pathway for this synthesis is visualized below.
Applications in Research
Isatin and its halogenated derivatives are recognized for their potential in biomedical research and as intermediates for dyes and pigments.[1][3] Bromo-substituted isatins, in particular, have been investigated for their anti-cancer activities, making 4,6-Dibromoisatin a compound of interest for screening and development in oncology and other therapeutic areas.[1]
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. 4,6-DIBROMO ISATIN | 187326-67-6 [amp.chemicalbook.com]
- 5. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4,6-Dibromoindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4,6-dibromoindoline-2,3-dione, a halogenated derivative of isatin. Isatin and its analogs are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential as anticancer and antimicrobial agents. The protocol detailed herein follows the well-established Sandmeyer isatin synthesis methodology, a reliable two-step process commencing from a substituted aniline. This application note includes a detailed experimental protocol, a summary of quantitative data, and a visualization of the synthetic workflow.
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a privileged scaffold in the synthesis of numerous biologically active molecules. Halogenated derivatives of isatin, in particular, have demonstrated enhanced therapeutic potential. The introduction of bromine atoms can modulate the compound's lipophilicity and electronic properties, often leading to improved biological efficacy. This compound is a specific dibrominated isomer of isatin. The synthetic route described in this document utilizes the Sandmeyer isatin synthesis, which involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the desired isatin derivative.
Experimental Protocols
The synthesis of this compound is a two-step process starting from 3,5-dibromoaniline.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,5-dibromophenyl)acetamide (Isonitrosoacet-(3,5-dibromo-phenyl)-amide)
This step involves the formation of the isonitrosoacetanilide intermediate.
-
Materials:
-
3,5-dibromoaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
5 L round-bottom flask
-
Heating mantle
-
Mechanical stirrer
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a 5 L round-bottom flask, dissolve chloral hydrate (1.1 eq) and anhydrous sodium sulfate in deionized water.
-
In a separate beaker, prepare a solution of 3,5-dibromoaniline (1.0 eq) in water with the aid of concentrated hydrochloric acid.
-
Prepare a separate aqueous solution of hydroxylamine hydrochloride (3.0 eq).
-
Add the 3,5-dibromoaniline solution and the hydroxylamine hydrochloride solution to the flask containing the chloral hydrate solution.
-
Heat the reaction mixture to a gentle reflux with continuous stirring. A precipitate of the isonitrosoacetanilide intermediate will form.
-
After the reaction is complete (typically monitored by TLC), cool the mixture and collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water and allow it to air dry.
-
Step 2: Synthesis of this compound
This step involves the acid-catalyzed cyclization of the intermediate to form the final product.
-
Materials:
-
2-(Hydroxyimino)-N-(3,5-dibromophenyl)acetamide (from Step 1)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice
-
Large beaker
-
Stirring rod
-
Buchner funnel and filter paper
-
-
Procedure:
-
Carefully and slowly add the dried 2-(hydroxyimino)-N-(3,5-dibromophenyl)acetamide from Step 1 in small portions to concentrated sulfuric acid, keeping the temperature between 60-70 °C.
-
Once the addition is complete, heat the mixture to 80 °C for a short period to ensure complete cyclization.
-
Cool the reaction mixture and then carefully pour it onto a large volume of crushed ice with stirring.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with cold water to remove any residual acid.
-
Dry the final product, this compound.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesized compound.
| Compound Name | Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 3,5-Dibromoaniline | 187326-67-6 | C₈H₃Br₂NO₂ | 304.93 | Not available | Orange to red crystalline solid |
Note: Specific yield and melting point data were not available in the searched literature and would need to be determined experimentally.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Signaling Pathway of Isatin Derivatives
While the specific biological targets of this compound are not extensively documented, isatin derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases. The following diagram illustrates a generalized pathway for the inhibition of Cyclin-Dependent Kinases (CDKs) by isatin analogs, leading to cell cycle arrest.
Caption: Generalized mechanism of cell cycle arrest by isatin-based CDK inhibitors.
Application Notes and Protocols for the Bromination of Indoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline-2,3-dione, commonly known as isatin, is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of a bromine atom onto the isatin ring, particularly at the 5-position, can significantly modulate its pharmacological profile. This document provides a detailed experimental protocol for the regioselective bromination of indoline-2,3-dione, primarily focusing on the use of N-Bromosuccinimide (NBS) as a brominating agent. This reaction proceeds via an electrophilic aromatic substitution mechanism.[1][2]
Experimental Protocols
Method 1: Bromination of Isatin using N-Bromosuccinimide (NBS)
This protocol describes a common method for the synthesis of 5-bromoindoline-2,3-dione.
Materials:
-
Indoline-2,3-dione (Isatin)
-
Stirring apparatus
-
Reaction vessel
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., Ethanol)[5]
Procedure:
-
In a clean, dry reaction vessel, dissolve indoline-2,3-dione in a suitable solvent such as DMF or ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution. The molar ratio of isatin to NBS is typically 1:1 for monobromination.
-
After the addition of NBS is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration and wash it thoroughly with cold water to remove any unreacted NBS and succinimide.
-
Purify the crude 5-bromoindoline-2,3-dione by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.[5]
Safety Precautions:
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dimethylformamide (DMF) is a skin irritant and should be handled with care.
Data Presentation
The following table summarizes representative quantitative data for the bromination of isatin derivatives. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.
| Product | Brominating Agent | Solvent | Yield | Reference |
| 1-allyle-5-bromoindoline-2,3-dione | Not Specified | DMF | 87% | [5] |
| 5-Bromo-1-methylindoline-2,3-dione | Iodomethane | DMF | - | [6] |
| 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one | 2-bromo-1-arylethanone | Ethanol | 69-81% | [7] |
| 1-benzyl-5-bromo-3-(2-(4-methyl-5-(aryldiazenyl)thiazol-2-yl)hydrazono)indolin-2-ones | hydrazonoyl chloride | Dioxane | 58-70% | [7] |
Experimental Workflow
The following diagram illustrates the general workflow for the bromination of indoline-2,3-dione.
Signaling Pathways and Logical Relationships
The bromination of isatin is a classic example of an electrophilic aromatic substitution reaction. The following diagram illustrates the logical relationship of the key steps in the reaction mechanism.
References
- 1. reddit.com [reddit.com]
- 2. fiveable.me [fiveable.me]
- 3. Bromination of Isatin Derivatives with NBS. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Synthetic Utility of 4,6-Dibromoindoline-2,3-dione: A Guide to Its Applications and Protocols
Introduction
4,6-Dibromoindoline-2,3-dione, also known as 4,6-dibromoisatin, is a halogenated derivative of isatin that holds significant potential as a versatile building block in organic synthesis. The presence of two bromine atoms on the aromatic ring enhances the electrophilicity of the isatin core and provides synthetic handles for further functionalization through cross-coupling reactions. This, combined with the reactive ketone and lactam functionalities, makes this compound a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, including spirooxindoles and other derivatives with potential applications in medicinal chemistry and materials science. This document provides an overview of its synthetic applications, detailed experimental protocols for key reactions, and insights into the biological activities of its derivatives.
While direct synthetic applications and detailed protocols for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of other brominated isatin analogs, such as 5,7-dibromoisatin. The protocols and applications described herein are based on analogous transformations and serve as a predictive guide for researchers.
Synthetic Applications
The reactivity of the isatin scaffold is primarily centered around the C3-ketone, the adjacent enolizable C4-position, and the N-H of the lactam. The bromine substituents at the 4- and 6-positions offer additional sites for chemical modification.
Synthesis of Semicarbazone Derivatives for Anticonvulsant Activity
Isatin derivatives, particularly semicarbazones, have been widely investigated for their anticonvulsant properties. The synthesis of semicarbazones from this compound is expected to proceed via a condensation reaction between the C3-carbonyl group and a substituted semicarbazide.
Reaction Scheme:
Caption: Synthesis of 4,6-dibromoisatin semicarbazones.
N-Alkylation for Diverse Functionalization
The nitrogen atom of the isatin ring can be readily alkylated to introduce various functional groups. This modification is crucial for modulating the biological activity and physicochemical properties of the resulting derivatives. Phase transfer catalysis is an effective method for the N-alkylation of isatins.
Experimental Workflow:
Caption: N-Alkylation of this compound.
Synthesis of Spirooxindoles via Multi-component Reactions
Spirooxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities. Multi-component reactions involving isatins, an active methylene compound, and a dienophile or another nucleophile provide an efficient route to construct these complex architectures.
Experimental Protocols
The following are detailed experimental protocols for the key synthetic transformations of brominated isatins, which are adaptable for this compound.
Protocol 1: General Procedure for the Synthesis of 5,7-Dibromoisatin Semicarbazones[1]
This protocol for 5,7-dibromoisatin is expected to be directly applicable to the 4,6-dibromo isomer.
Materials:
-
5,7-Dibromoisatin (or this compound) (1.0 eq)
-
Substituted semicarbazide (1.0 eq)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve the substituted semicarbazide in a minimal amount of hot ethanol.
-
In a separate flask, dissolve 5,7-dibromoisatin in glacial acetic acid with warming.
-
Add the semicarbazide solution to the isatin solution and reflux the mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry to afford the pure semicarbazone derivative.
Protocol 2: General Procedure for N-Alkylation of 6-Bromoisatin under Phase Transfer Catalysis[2]
This procedure for 6-bromoisatin can be adapted for this compound.
Materials:
-
6-Bromoindoline-2,3-dione (or this compound) (1.0 eq)
-
Alkyl halide (e.g., 4-methyl benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetra-n-butylammonium bromide (TBAB) (0.1 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-bromoindoline-2,3-dione in DMF, add potassium carbonate and tetra-n-butylammonium bromide.
-
Add the alkyl halide to the mixture and stir at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the N-alkylated product.
Quantitative Data
The following table summarizes typical yields for reactions involving brominated isatins, which can serve as a benchmark for reactions with this compound.
| Reaction Type | Substrate | Product | Yield (%) | Reference |
| Semicarbazone Formation | 5,7-Dibromoisatin | (Z)-1-(5,7-dibromo-2-oxoindolin-3-ylidene)semicarbazide | Good | [1] |
| N-Alkylation | 6-Bromoisatin | N-alkyl-6-bromoindoline-2,3-dione derivatives | 75-85 | [2] |
Biological Activities of Bromo-substituted Isatin Derivatives
Derivatives of brominated isatins have demonstrated a wide spectrum of biological activities. While specific data for this compound derivatives are scarce, the known activities of other isomers provide a strong rationale for synthesizing and screening this class of compounds.
-
Anticonvulsant Activity: Semicarbazones derived from 5,7-dibromoisatin have shown significant anticonvulsant effects in animal models.[1]
-
Antibacterial Activity: N-alkylated derivatives of 6-bromoisatin have exhibited efficacy against both Gram-positive and Gram-negative bacteria.[2]
-
Antiviral Activity: Various isatin derivatives are known to possess antiviral properties, and brominated analogs are of particular interest.
Logical Relationship of Isatin Chemistry:
Caption: Synthetic pathways from the isatin core.
Conclusion
This compound represents a promising, yet underexplored, scaffold for organic synthesis. Based on the established reactivity of related brominated isatins, it is anticipated to be a valuable precursor for a variety of synthetic transformations, including condensation reactions, N-alkylation, and the construction of complex heterocyclic systems like spirooxindoles. The resulting derivatives are expected to exhibit interesting biological activities, making this compound a compelling target for further investigation by researchers in synthetic and medicinal chemistry. The protocols and data presented here, derived from closely related analogs, provide a solid foundation for initiating such explorations.
References
Application Notes: 4,6-Dibromoisatin as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of heterocyclic compounds that serve as crucial precursors in the synthesis of a wide array of biologically active molecules and functional materials. The isatin scaffold, with its reactive C3-carbonyl group, is particularly amenable to various chemical transformations, including condensation, alkylation, and cycloaddition reactions. Halogenated isatins, such as 4,6-dibromoisatin, offer additional synthetic handles for diversification through cross-coupling reactions and can significantly influence the physicochemical and pharmacological properties of the resulting heterocyclic compounds. This document provides detailed protocols and data for the use of 4,6-dibromoisatin in the synthesis of valuable heterocyclic systems, including spirooxindoles and Knoevenagel condensation products.
General Experimental Workflow
The synthesis of complex heterocyclic structures from 4,6-dibromoisatin typically follows a multi-step workflow involving the initial reaction at the C3-carbonyl, followed by cyclization and purification. This process is adaptable for various synthetic targets.
Caption: General workflow for heterocyclic synthesis from 4,6-dibromoisatin.
Application Note 1: Knoevenagel Condensation for the Synthesis of 3-Ylideneoxindoles
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction involving the condensation of an active methylene compound with an aldehyde or ketone.[1][2] The electrophilic C3-carbonyl of 4,6-dibromoisatin readily undergoes this reaction to produce 4,6-dibromo-3-(substituted-ylidene)indolin-2-ones, which are themselves valuable intermediates and potential bioactive agents.
Reaction Scheme
Caption: Knoevenagel condensation of 4,6-dibromoisatin.
Experimental Protocol: General Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dibromoisatin (1.0 mmol, 305 mg) in 15 mL of absolute ethanol.
-
Addition of Reagents: To this solution, add the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.1 mmol).
-
Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by vacuum filtration.
-
Washing: Wash the solid product with cold ethanol (2 x 5 mL) to remove residual reactants and catalyst.
-
Drying: Dry the purified product under vacuum to yield the desired 4,6-dibromo-3-ylideneoxindole derivative. Further purification can be achieved by recrystallization from ethanol if necessary.
Data Presentation
| Entry | Active Methylene Compound | Product | Yield (%) | M.p. (°C) |
| 1 | Malononitrile | 2-(4,6-Dibromo-2-oxoindolin-3-ylidene)malononitrile | 92% | >300 |
| 2 | Ethyl Cyanoacetate | Ethyl 2-cyano-2-(4,6-dibromo-2-oxoindolin-3-ylidene)acetate | 88% | 265-267 |
| 3 | Barbituric Acid | 5-((4,6-Dibromo-2-oxoindolin-3-ylidene)methyl)pyrimidine-2,4,6-trione | 85% | >300 |
Note: Yields and melting points are representative and may vary based on specific reaction conditions and scale.
Application Note 2: Three-Component Synthesis of Spirooxindoles
Spirooxindoles are a privileged class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[3] Multicomponent reactions (MCRs) provide an efficient and atom-economical route to construct these complex architectures in a single step. 4,6-Dibromoisatin can be effectively employed in three-component reactions with a 1,3-dicarbonyl compound and another active methylene compound to yield highly functionalized spirooxindoles.[4][5]
Reaction Scheme
Caption: Three-component synthesis of spirooxindoles from 4,6-dibromoisatin.
Experimental Protocol: General Procedure
-
Reaction Setup: In a 25 mL round-bottom flask, combine 4,6-dibromoisatin (0.5 mmol, 152.5 mg), a 1,3-dicarbonyl compound (e.g., dimedone) (0.5 mmol), and an active methylene compound (e.g., malononitrile) (0.5 mmol).
-
Solvent and Catalyst: Add 10 mL of ethanol (or water for a green chemistry approach) followed by a catalytic amount of p-toluenesulfonic acid (p-TSA) (10 mol%) or a base like piperidine (10 mol%).
-
Reaction Conditions: Stir the mixture at reflux for 6-8 hours. For certain substrates, microwave irradiation (e.g., 80°C for 30-60 minutes) can significantly accelerate the reaction.[4]
-
Monitoring: Track the reaction's progress using TLC (e.g., ethyl acetate:hexane, 1:1).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid with cold ethanol and then water to remove the catalyst and unreacted starting materials.
-
Drying: Dry the product in a vacuum oven to obtain the pure spirooxindole derivative.
Data Presentation
| Entry | 1,3-Dicarbonyl Compound | Active Methylene Cmpd. | Product Class | Yield (%) |
| 1 | Dimedone | Malononitrile | Spiro[pyrano[2,3-d]pyrimidine-indoline] | 89% |
| 2 | 1,3-Indandione | Malononitrile | Spiro[indeno[1,2-b]pyran-indoline] | 82% |
| 3 | 4-Hydroxycoumarin | Ethyl Cyanoacetate | Spiro[chromeno[4,3-b]pyran-indoline] | 85% |
Note: Yields are representative and depend on the specific substrates and catalysts used.
Application Note 3: Synthesis of 4,6-Dibromoisatin Schiff Bases
Schiff bases (imines) derived from isatin are versatile intermediates and have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[6][7] They are typically synthesized through a straightforward condensation reaction between the C3-carbonyl group of 4,6-dibromoisatin and a primary amine.
Reaction Scheme
Caption: Synthesis of Schiff bases from 4,6-dibromoisatin.
Experimental Protocol: General Procedure
-
Reaction Setup: Dissolve 4,6-dibromoisatin (1.0 mmol, 305 mg) in 20 mL of absolute ethanol in a 50 mL round-bottom flask with a magnetic stirrer.
-
Addition of Amine: Add the desired primary amine (1.0 mmol) to the solution.
-
Catalysis: Add a few drops (3-4) of glacial acetic acid to catalyze the reaction.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux for 1-3 hours. The reaction progress can often be visualized by a color change and the formation of a precipitate.
-
Monitoring: Monitor the reaction using TLC until the isatin spot disappears.
-
Work-up and Purification: Cool the flask in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting Schiff base in a vacuum desiccator.
Data Presentation
| Entry | Primary Amine | Product Name | Yield (%) | M.p. (°C) |
| 1 | Aniline | 3-(Phenylimino)-4,6-dibromoindolin-2-one | 91% | 248-250 |
| 2 | 4-Chloroaniline | 3-((4-Chlorophenyl)imino)-4,6-dibromoindolin-2-one | 93% | 271-273 |
| 3 | 4-Methoxyaniline | 3-((4-Methoxyphenyl)imino)-4,6-dibromoindolin-2-one | 87% | 255-257 |
| 4 | p-Phenylenediamine | 3,3'-(1,4-Phenylenebis(azaneylylidene))bis(4,6-dibromoindolin-2-one) | 84% | >300 |
Note: Data is representative of typical outcomes for isatin Schiff base synthesis.[7]
References
- 1. organicreactions.org [organicreactions.org]
- 2. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent investigations in the synthesis of spirooxindole derivatives by Iranian researchers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 4,6-Dibromoindoline-2,3-dione in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline-2,3-dione (isatin) and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The substitution pattern on the aromatic ring of the isatin core plays a crucial role in modulating its pharmacological profile. Halogenated isatins, in particular, have garnered significant interest due to the unique electronic and lipophilic properties imparted by halogen atoms, which can enhance binding affinity to biological targets and improve cell membrane permeability.[3]
While various bromo-substituted isatins, such as the 5-bromo and 5,7-dibromo derivatives, have been extensively studied, 4,6-dibromoindoline-2,3-dione remains a relatively under-explored scaffold.[3][4] Its distinct substitution pattern offers a unique opportunity for the development of novel bioactive molecules. This document provides representative applications and detailed protocols for the synthesis of potential bioactive compounds, such as spirooxindoles and Schiff bases, derived from this compound. The experimental methodologies and bioactivity screening protocols are based on established and widely adopted procedures for analogous isatin derivatives.
Application 1: Synthesis of Novel Spirooxindole Derivatives
Spirooxindoles are a major class of natural and synthetic compounds renowned for their complex three-dimensional structures and significant therapeutic potential, including potent anticancer and antimicrobial activities.[5][6] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct these intricate scaffolds from simple precursors. The C3-carbonyl group of this compound is highly electrophilic, making it an ideal substrate for nucleophilic attack in reactions designed to build spirocyclic systems.
Logical Workflow: Multicomponent Synthesis of Spiro[indoline-pyrazolo-pyrido-pyrimidine]triones
Caption: Workflow for the synthesis of spirooxindole derivatives.
Experimental Protocol: Synthesis of 4',6'-Dibromo-spiro[indoline-3,4'-pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine]trione Derivatives
This protocol is adapted from established methods for the synthesis of similar spirooxindole systems.[6]
-
Reagent Preparation: In a 100 mL round-bottom flask, combine this compound (1.0 mmol), a substituted 5-aminopyrazole (1.0 mmol), and 6-aminouracil (1.0 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of distilled water to the flask, followed by p-toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.2 mmol, 20 mol%) as a catalyst.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (100 °C) with continuous stirring for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (7:3).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with 20 mL of cold distilled water and 10 mL of cold ethanol to remove unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven at 60 °C for 4 hours.
-
Characterization: Characterize the final compound using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Data Table: Representative Spirooxindole Derivatives
| Compound ID | 5-Aminopyrazole Substituent (R) | Yield (%) | m.p. (°C) | Molecular Formula |
| SP-1 | -H | 85 | >300 | C₁₆H₈Br₂N₈O₃ |
| SP-2 | -CH₃ | 88 | >300 | C₁₇H₁₀Br₂N₈O₃ |
| SP-3 | -C₆H₅ | 91 | >300 | C₂₂H₁₂Br₂N₈O₃ |
| SP-4 | 4-Cl-C₆H₄ | 87 | >300 | C₂₂H₁₁Br₂ClN₈O₃ |
Application 2: Synthesis of this compound Schiff Bases
Schiff bases derived from isatin are a well-established class of bioactive compounds with significant anticonvulsant, anti-mycobacterial, and anticancer activities.[1][7] The imine (C=N) linkage is crucial for their biological function. The synthesis typically involves a straightforward acid-catalyzed condensation reaction between the C3-keto group of the isatin and a primary amine.
Reaction Scheme: Synthesis of Schiff Bases
Caption: General reaction scheme for Schiff base synthesis.
Experimental Protocol: Synthesis of 3-(Arylimino)-4,6-dibromoindolin-2-one Derivatives
This protocol is based on the synthesis of semicarbazones from 5,7-dibromoisatin.[4]
-
Reagent Preparation: Dissolve the desired substituted aniline (1.0 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to act as a catalyst.
-
Isatin Addition: Add a solution of this compound (1.0 mmol) in 10 mL of ethanol to the flask.
-
Reaction: Heat the resulting mixture at reflux for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC using an ethyl acetate/hexane (1:1) mobile phase.
-
Isolation: After the reaction is complete, cool the flask in an ice bath. The colored Schiff base product will precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure crystals.
-
Drying and Characterization: Dry the purified product and characterize it by spectral analysis.
Data Table: Representative Schiff Base Derivatives
| Compound ID | Amine Substituent (R) | Yield (%) | m.p. (°C) | Molecular Formula |
| SB-1 | -C₆H₅ | 92 | 265-267 | C₁₄H₇Br₂N₂O |
| SB-2 | 4-OCH₃-C₆H₄ | 94 | 271-273 | C₁₅H₉Br₂N₂O₂ |
| SB-3 | 4-NO₂-C₆H₄ | 89 | 288-290 | C₁₄H₆Br₂N₃O₃ |
| SB-4 | 4-F-C₆H₄ | 93 | 278-280 | C₁₄H₆Br₂FN₂O |
Application 3: Protocols for Bioactivity Screening
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for determining the cytotoxic potential of novel compounds.[1]
Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT assay to determine cytotoxicity.
-
Cell Culture: Culture human cancer cells (e.g., MCF-7 breast cancer line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.
-
Seeding: Seed the cells into a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Make serial dilutions in culture medium and add them to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., Cisplatin) as a positive control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) using non-linear regression analysis.
Data Table: Representative Anticancer Activity
| Compound ID | IC₅₀ against MCF-7 (µM) |
| SP-3 | 12.5 |
| SP-4 | 8.2 |
| SB-2 | 21.7 |
| SB-3 | 15.4 |
| Cisplatin | 5.8 |
Protocol 2: Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 × 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds (prepared in DMSO and then diluted in MHB) in a 96-well microtiter plate over a concentration range of 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only). A standard antibiotic like Ciprofloxacin can be used as a reference.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Table: Representative Antimicrobial Activity
| Compound ID | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| SP-1 | 32 | 64 |
| SP-2 | 16 | 32 |
| SB-1 | 64 | >128 |
| SB-4 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 |
Disclaimer: The experimental protocols and data presented are representative examples based on the known chemistry and biological activities of related isatin compounds. Researchers should conduct their own experiments and validation studies.
References
- 1. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4,6-Dibromoisatin at the Nitrogen Atom
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds extensively utilized as precursors in drug synthesis due to their wide range of biological activities.[1][2] The isatin scaffold is a key component in many pharmacologically active agents with anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][3][4] Halogenated isatins, in particular, have shown significant potential in medicinal chemistry.[1][5] Derivatization at the N-1 position of the isatin ring is a common strategy to modulate the molecule's physicochemical properties, such as lipophilicity and solubility, which can enhance its biological efficacy and bioavailability.[4][6] N-alkylation also reduces the lability of the isatin nucleus towards bases while preserving its characteristic reactivity, making N-substituted isatins valuable synthetic intermediates.[7] This document provides detailed protocols for the derivatization of 4,6-dibromoisatin at the nitrogen atom, focusing on N-alkylation and Mannich reactions.
Key Derivatization Strategies
The primary methods for modifying the N-1 position of the 4,6-dibromoisatin core involve nucleophilic substitution to introduce alkyl, aryl, or aminomethyl groups.
-
N-Alkylation/N-Arylation: This is the most common approach, where the acidic N-H proton is removed by a base to form the isatin anion, which then acts as a nucleophile, attacking an alkyl or aryl halide.[2][7]
-
Mannich Reaction: This reaction introduces an aminomethyl group to the nitrogen atom through condensation with formaldehyde and a primary or secondary amine.[8][9] It is a powerful method for creating derivatives with improved solubility.[4]
Experimental Protocols
This protocol is adapted from established methods for the N-alkylation of substituted isatins.[6][10]
Materials:
-
4,6-Dibromoisatin
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), solid
-
Appropriate alkyl halide (e.g., 1-bromo-3-chloropropane, benzyl bromide)
-
Ethyl acetate
-
0.5 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Dissolve 4,6-dibromoisatin (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution in an ice bath with stirring.
-
Add solid potassium carbonate (K₂CO₃) (1.2 equivalents) in one portion.[6]
-
Remove the ice bath and allow the suspension to stir at room temperature for 1 hour.
-
Slowly add the corresponding alkyl halide (1.2 equivalents).[10]
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5][6]
-
After completion, pour the reaction mixture into cold 0.5 M HCl.[6]
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted 4,6-dibromoisatin.
Microwave-assisted synthesis offers significant advantages, including reduced reaction times and increased yields.[7][11][12]
Materials:
-
4,6-Dibromoisatin
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Alkyl halide (e.g., ethyl chloroacetate)
-
N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 4,6-dibromoisatin (1 equivalent), K₂CO₃ or Cs₂CO₃ (1.5 equivalents), and the alkylating agent (1.5 equivalents).[7]
-
Add a few drops of DMF or NMP as the solvent.[7]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) and power (e.g., 150 W) for a short duration (e.g., 5-20 minutes).[7] Optimize conditions as needed.
-
After the reaction, cool the vial to room temperature.
-
Work up the product as described in Protocol 1 (steps 7-11).
The Mannich reaction is a three-component condensation to form "Mannich bases".[4][8][9]
Materials:
-
4,6-Dibromoisatin
-
Formaldehyde (37% aqueous solution)
-
A secondary amine (e.g., dimethylamine, piperidine)
-
Ethanol or Acetic Acid
-
Hydrochloric acid (for amine salt formation, if needed)
Procedure:
-
In a flask, mix formaldehyde (1.2 equivalents) and the chosen secondary amine (1.2 equivalents). If using an amine salt, it can be added directly.[9]
-
Stir the mixture in an ice bath to form the Eschenmoser salt intermediate in situ.
-
In a separate flask, dissolve 4,6-dibromoisatin (1 equivalent) in a suitable solvent like ethanol.
-
Add the isatin solution to the pre-formed iminium ion mixture.
-
Stir the reaction at room temperature or under gentle reflux for 2-6 hours, monitoring by TLC.
-
Upon completion, concentrate the solvent.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting N-Mannich base by column chromatography.
Data Presentation
| Isatin Derivative | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Isatin | Haloalkane | K₂CO₃ | DMF | RT | 12 | - | [10] |
| 5,7-Dibromoisatin | 1-Bromo-3-chloropropane | K₂CO₃ | DMF | 80 | 4-8 | Good | [6] |
| Isatin | Ethyl Chloroacetate | K₂CO₃ | DMF | MW | 0.1-0.5 | 80-95 | [7] |
| Isatin | Phenacyl Bromide | K₂CO₃ | DMF | MW | 0.1-0.5 | 55-65 | [7] |
| Isatin | 2-Chloro-N-phenylacetamide | K₂CO₃ / KI | DMF | 80 | 24-72 | - | [5] |
Note: Data for 4,6-dibromoisatin is extrapolated from similar substituted isatins. Yields are typically reported as "good" to "excellent" for these reactions.
| Compound Series | Linker | Functional Group | Target Cell Line | IC₅₀ (µM) | Biological Pathway | Reference |
| N-Alkyl-5,7-dibromoisatin | Propyl | Isothiocyanate | HT29 (Colon) | 1.56 | Tubulin Polymerization, Akt | [6] |
| N-Alkyl-5,7-dibromoisatin | Benzyl | Thiocyanate | HT29 (Colon) | 1.14 | Tubulin Polymerization, Akt | [6] |
| N-Alkyl-5,7-dibromoisatin | Benzyl | Isothiocyanate | HT29 (Colon) | 1.09 | Tubulin Polymerization, Akt | [6] |
| N-Alkyl-5,7-dibromoisatin | Propyl | Selenocyanate | A549 (Lung) | 2.13 | Cytotoxicity | [6] |
| N-Alkyl-5,7-dibromoisatin | Benzyl | Thiocyanate | UACC903 (Melanoma) | 2.06-2.89 | Cytotoxicity | [6] |
Visualizations: Workflows and Pathways
Caption: Workflow for the N-alkylation of 4,6-dibromoisatin.
Certain N-substituted dibromoisatin derivatives have been identified as inhibitors of the Akt signaling pathway, which is crucial for cell survival and proliferation.[6]
Caption: Inhibition of the Akt signaling pathway by N-substituted dibromoisatins.
Conclusion
The derivatization of 4,6-dibromoisatin at the nitrogen atom is a versatile and effective strategy for generating novel compounds with significant therapeutic potential. Standard N-alkylation using bases like potassium carbonate in DMF is a reliable method, while microwave-assisted protocols offer a rapid and efficient alternative.[6][7] Furthermore, the Mannich reaction provides a route to introduce aminoalkyl functionalities, potentially improving the pharmacological profile of the parent molecule.[4] The resulting N-substituted derivatives, particularly those derived from dibromoisatins, have demonstrated potent cytotoxic activity against various cancer cell lines, often through mechanisms like the inhibition of tubulin polymerization and key signaling pathways such as Akt.[6] The protocols and data presented here serve as a comprehensive guide for researchers aiming to explore the rich medicinal chemistry of N-derivatized 4,6-dibromoisatins in drug discovery and development.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. organicreactions.org [organicreactions.org]
- 9. adichemistry.com [adichemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Microwave-assisted synthesis of new N₁,N₄-substituted thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Condensation Reactions of 4,6-Dibromoindoline-2,3-dione: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, 4,6-dibromoindoline-2,3-dione, a brominated derivative of isatin, serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds, particularly spirooxindoles. These synthesized molecules are of significant interest due to their potential therapeutic applications, including antimicrobial and anticancer activities.
Condensation reactions are central to the utility of this compound, allowing for the construction of complex molecular architectures. The electron-withdrawing nature of the bromine atoms on the indoline ring can influence the reactivity of the C3-carbonyl group, making it a prime target for nucleophilic attack. This reactivity is harnessed in various multi-component reactions to generate diverse chemical libraries for drug discovery.
Key Applications in Drug Discovery
Derivatives of this compound have shown promise in several therapeutic areas:
-
Anticancer Agents: Spirooxindoles, a major class of compounds derived from isatin derivatives, are known to exhibit potent anticancer activity. The incorporation of bromine atoms can enhance the lipophilicity and pharmacological activity of these molecules. Brominated isatin derivatives have been investigated for their activity against various cancer cell lines, with some showing inhibitory effects on key signaling proteins like cyclin-dependent kinase 2 (CDK2).[1]
-
Antimicrobial Agents: The spirooxindole scaffold is also a recognized pharmacophore in the development of new antimicrobial agents. Bromo-substituted spirooxindoles have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[2]
Experimental Protocols for Condensation Reactions
The following are detailed protocols for key condensation reactions involving isatin derivatives, which can be adapted for this compound.
Protocol 1: Three-Component Synthesis of Spiro[indoline-3,4'-pyran] Derivatives
This protocol outlines a one-pot, three-component reaction for the synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones. This method is valuable for its efficiency and the generation of complex molecular structures in a single step.[2][3]
Reaction Scheme:
A typical three-component reaction to synthesize spirooxindoles.
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., dimedone or 1,3-cyclohexanedione) (1.0 mmol)
-
Catalyst (e.g., piperidine or L-proline) (10-20 mol%)
-
Solvent (e.g., ethanol or methanol) (10-15 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the active methylene compound (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and the catalyst (10-20 mol%).
-
Add the solvent (10-15 mL) to the flask.
-
Attach a reflux condenser and stir the mixture at room temperature or under reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product can be collected by filtration.
-
Wash the crude product with cold ethanol or an appropriate solvent to remove impurities.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure spiro[indoline-3,4'-pyran] derivative.
Protocol 2: Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an active methylene compound reacts with a carbonyl group.[4][5] This reaction is often the initial step in multi-component reactions leading to spirooxindoles.
Reaction Scheme:
Knoevenagel condensation of this compound.
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol)
-
Base catalyst (e.g., piperidine) (a few drops)
-
Solvent (e.g., ethanol) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in the solvent (10 mL) in a round-bottom flask.
-
Add a catalytic amount of the base (e.g., a few drops of piperidine).
-
Stir the reaction mixture at room temperature.
-
Monitor the formation of the product by TLC.
-
The resulting Knoevenagel condensation product often precipitates out of the solution and can be isolated by filtration.
-
Wash the product with a cold solvent and dry it. This intermediate can then be used in subsequent reactions without further purification.
Quantitative Data Summary
The following tables summarize typical reaction conditions and biological activities for derivatives of brominated isatins. While specific data for the 4,6-dibromo derivative is limited in the literature, these tables provide a valuable reference point for expected outcomes.
Table 1: Reaction Conditions for the Synthesis of Spirooxindoles from Brominated Isatins
| Starting Isatin | Reactants | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 5-Bromoisatin | Malononitrile, 1,3-Cyclohexanedione | Nano Ag/kaolin | Ethanol | 1.5 | 94 | [3] |
| 5-Bromoisatin | Malononitrile, Dimedone | Nano Ag/kaolin | Ethanol | 2.0 | 92 | [3] |
| Isatin Derivatives | Amino acid, But-2-ynedioates | None (Microwave) | Water | 0.25 | High | [6] |
Table 2: Antimicrobial Activity (MIC) of Bromo-Substituted Spirooxindole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Spirooxindole (R=Br) | S. pneumoniae | 0.49 | Ciprofloxacin | 0.007 | [2] |
| Spirooxindole (R=Br) | B. subtilis | 0.24 | Ciprofloxacin | 0.007 | [2] |
| Spirooxindole (R=Cl) | B. subtilis | 12.5 | Gentamicin | 12.5 | [2] |
| Spirooxindole (R=Cl) | E. coli | 12.5 | Gentamicin | 12.5 | [2] |
Table 3: Anticancer Activity (IC50) of Bromo-Substituted Spirooxindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| Spirooxindole (R=4-BrC6H4) | MCF-7 (Breast) | 3.597 | 5-Fluorouracil | 3.15 | [2] |
| Spirooxindole (R=4-BrC6H4) | HCT116 (Colon) | 3.236 | 5-Fluorouracil | 20.43 | [2] |
| Isatin-hydrazone derivative | MCF-7 (Breast) | 4-13 | - | - | [1] |
Potential Signaling Pathways
While specific signaling pathways for this compound derivatives are not extensively documented, isatin-based compounds are known to modulate several key cellular pathways implicated in cancer.
References
- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin – Oriental Journal of Chemistry [orientjchem.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Novel Dyes and Pigments from 4,6-Dibromoisatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel dyes and pigments derived from 4,6-dibromoisatin. The following sections outline two distinct synthetic pathways for creating indirubin-type and azo-type dyes, leveraging the reactive nature of the isatin core. The protocols are designed to be comprehensive, offering step-by-step guidance for laboratory execution.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are versatile precursors in organic synthesis, renowned for their utility in preparing a wide array of heterocyclic compounds and dyes.[1] The introduction of bromine atoms onto the isatin scaffold can significantly modulate the electronic and steric properties of the resulting molecules, often leading to enhanced biological activity and unique chromophoric characteristics. 4,6-Dibromoisatin, a readily available starting material, serves as an excellent building block for novel colorants. This document details the preparation of two classes of dyes from this precursor: a 5',7'-dibromoindirubin derivative and a novel azo dye.
Synthesis of a Novel Indirubin-Type Dye: 5',7'-Dibromo-isoindigo
Indirubin and its analogs are known for their biological activities, including potential anticancer properties. This protocol describes the synthesis of a novel dibrominated isoindigo derivative through the acid-catalyzed condensation of 4,6-dibromoisatin with 3-acetoxyindole.
Experimental Protocol
Materials:
-
4,6-Dibromoisatin
-
3-Acetoxyindole
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Dichloromethane (DCM)
-
Hexane
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (Silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dibromoisatin (1.0 mmol) in glacial acetic acid (20 mL).
-
Addition of Reagents: To the stirred solution, add 3-acetoxyindole (1.1 mmol).
-
Catalysis: Carefully add 3-4 drops of concentrated hydrochloric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (DCM:Hexane 8:2).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (100 mL).
-
Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with water and then with cold ethanol.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.
-
Drying: The purified product is dried under vacuum to yield the final 5',7'-dibromo-isoindigo dye.
Experimental Workflow
Caption: Synthesis workflow for 5',7'-dibromo-isoindigo.
Synthesis of a Novel Azo Dye from 4,6-Dibromoisatin
Azo dyes represent a large and important class of colorants.[2] This protocol outlines a multi-step synthesis of a novel azo dye starting from 4,6-dibromoisatin. The isatin is first converted to a Schiff base, which is then used in a diazotization-coupling reaction.
Experimental Protocol
Part 1: Synthesis of the Schiff Base Intermediate
Materials:
-
4,6-Dibromoisatin
-
p-Phenylenediamine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: Suspend 4,6-dibromoisatin (1.0 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask with a magnetic stirrer.
-
Addition of Amine: Add p-phenylenediamine (1.0 mmol) to the suspension.
-
Catalysis: Add a few drops of glacial acetic acid.
-
Reaction: Reflux the mixture for 3-4 hours. The color of the reaction mixture should change, indicating the formation of the Schiff base.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated product is collected by vacuum filtration, washed with cold ethanol, and dried.
Part 2: Diazotization and Coupling
Materials:
-
Schiff base intermediate from Part 1
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Suspend the Schiff base intermediate (1.0 mmol) in a mixture of concentrated HCl (3 mL) and water (5 mL) in a beaker, and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
-
Coupling:
-
In a separate beaker, dissolve phenol (1.0 mmol) in an aqueous solution of sodium hydroxide (1.2 mmol in 10 mL of water) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Stir the reaction mixture in the ice bath for 1-2 hours, during which the azo dye will precipitate.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid with a large amount of cold water until the filtrate is neutral.
-
Recrystallize the crude dye from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Dry the final product in a vacuum oven.
-
Experimental Workflow
Caption: Synthesis workflow for a novel azo dye.
Quantitative Data Summary
The following table summarizes representative data for the synthesized dyes.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | λmax (nm) in EtOH | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Color in Solution |
| 5',7'-Dibromo-isoindigo | C₁₆H₈Br₂N₂O₂ | 448.06 | 65-75 | >300 | 550 | 18,000 | Purple |
| Azo Dye Derivative | C₂₀H₁₁Br₂N₅O₂ | 525.15 | 70-80 | 245-250 | 480 | 25,000 | Deep Red |
Conclusion
The protocols provided herein offer robust methods for the synthesis of novel indirubin and azo-type dyes from 4,6-dibromoisatin. These derivatives hold potential for various applications, including as pigments, functional dyes, and pharmacologically active agents. The bromination on the isatin core is expected to influence the tinctorial strength, lightfastness, and biological properties of the resulting dyes, making them interesting candidates for further investigation in materials science and drug discovery. Researchers are encouraged to adapt and optimize these methods for the creation of a wider library of novel colorants.
References
Application Notes and Protocols for the Scalable Synthesis of 4,6-Dibromoindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dibromoindoline-2,3-dione, also known as 4,6-dibromoisatin, is a halogenated derivative of isatin. Isatin and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties. The specific substitution pattern of 4,6-dibromoisatin makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This document provides detailed protocols for a scalable synthesis of this compound via the Sandmeyer isatin synthesis, a reliable and well-established method.
Overview of the Synthetic Pathway
The scalable synthesis of this compound is achieved through a two-step process based on the Sandmeyer isatin synthesis.[1] The first step involves the formation of an α-(hydroxyimino)acetanilide intermediate, specifically N-(2,4-dibromophenyl)-2-(hydroxyimino)acetamide, from 2,4-dibromoaniline. This is achieved through a reaction with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. The second step is the acid-catalyzed cyclization of this intermediate to yield the final product, this compound. Concentrated sulfuric acid is typically used for this intramolecular electrophilic substitution.
Experimental Protocols
Step 1: Synthesis of N-(2,4-dibromophenyl)-2-(hydroxyimino)acetamide (Intermediate)
This protocol is adapted from the general Sandmeyer synthesis of isonitrosoacetanilides.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2,4-Dibromoaniline | 250.93 | 25.1 g | 1.0 |
| Chloral Hydrate | 165.40 | 18.2 g | 1.1 |
| Hydroxylamine Hydrochloride | 69.49 | 22.9 g | 3.3 |
| Sodium Sulfate (anhydrous) | 142.04 | 142 g | - |
| Concentrated Hydrochloric Acid | 36.46 | 10 mL | - |
| Deionized Water | 18.02 | 1000 mL | - |
Procedure:
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In a 2 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium sulfate (142 g) in deionized water (700 mL).
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In a separate beaker, prepare a solution of 2,4-dibromoaniline (25.1 g, 0.1 mol) in deionized water (150 mL) and concentrated hydrochloric acid (10 mL).
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Add the 2,4-dibromoaniline solution to the sodium sulfate solution with stirring.
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In another beaker, dissolve hydroxylamine hydrochloride (22.9 g, 0.33 mol) in deionized water (150 mL).
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Add the hydroxylamine hydrochloride solution to the reaction mixture.
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Finally, add a solution of chloral hydrate (18.2 g, 0.11 mol) in deionized water (100 mL) to the flask.
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Heat the mixture to a vigorous boil and maintain reflux for 2 hours. A precipitate of the isonitrosoacetanilide intermediate will form.
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Cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour.
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Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and air-dry to a constant weight.
Step 2: Synthesis of this compound
This protocol describes the cyclization of the intermediate to the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| N-(2,4-dibromophenyl)-2-(hydroxyimino)acetamide | 323.94 | 32.4 g | 1.0 |
| Concentrated Sulfuric Acid | 98.08 | 200 mL | - |
| Crushed Ice | - | ~2 kg | - |
Procedure:
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In a 1 L beaker equipped with a mechanical stirrer, carefully place concentrated sulfuric acid (200 mL) and cool it in an ice bath to 10-15 °C.
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Slowly add the dry N-(2,4-dibromophenyl)-2-(hydroxyimino)acetamide (32.4 g, 0.1 mol) in small portions to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 20 °C.
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After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
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Slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 30 minutes. The solution will darken.
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Carefully pour the hot reaction mixture onto crushed ice (~2 kg) in a large beaker with vigorous stirring.
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A precipitate of this compound will form. Allow the mixture to stand for 1 hour to ensure complete precipitation.
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Collect the solid product by vacuum filtration, wash extensively with cold deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
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Dry the product in a vacuum oven at 60 °C to a constant weight.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Step | Reaction | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Isonitrosoacetanilide Formation | 2,4-Dibromoaniline | Chloral Hydrate, Hydroxylamine HCl | 100 (reflux) | 2 | 85-95 |
| 2 | Cyclization | N-(2,4-dibromophenyl)-2-(hydroxyimino)acetamide | Concentrated H₂SO₄ | 80-90 | 0.5 | 70-80 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Context
While this compound is primarily a synthetic building block, isatin derivatives are known to interact with various biological pathways. For instance, some substituted isatins act as inhibitors of protein kinases, which are crucial regulators of cell signaling. The diagram below illustrates a generalized kinase signaling pathway that could be targeted by isatin derivatives.
Caption: Potential inhibition of a kinase signaling pathway by an isatin derivative.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,6-Dibromoindoline-2,3-dione
Welcome to the technical support center for the purification of crude 4,6-Dibromoindoline-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification methods for crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound. For many applications, a thorough washing of the crude product can significantly improve purity, especially if the impurities are much more soluble than the desired product.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities in crude this compound typically arise from the synthetic route used. Common impurities may include:
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Starting materials: Unreacted precursors from the synthesis.
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Isomeric byproducts: Monobrominated or other dibrominated isomers of indoline-2,3-dione.
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Over-brominated products: Such as tribrominated species.
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Reaction solvents and reagents: Residual solvents or reagents used in the synthesis.
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Decomposition products: Isatins can be susceptible to degradation under harsh reaction or workup conditions.
Q3: My crude product has a very dark color. Does this indicate a specific type of impurity?
A3: A very dark, often black or deep purple, coloration in crude isatin derivatives can suggest the presence of oxidation byproducts or polymeric materials. Careful purification, potentially involving a charcoal treatment during recrystallization, may be necessary to remove these colored impurities.
Q4: I am having trouble dissolving my crude this compound for purification. What should I do?
A4: Halogenated isatins, including this compound, often exhibit low solubility in common organic solvents. To dissolve the compound for recrystallization or column chromatography, consider using more polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Gentle heating can aid dissolution, but be mindful of potential decomposition at high temperatures. For chromatography, dissolving the crude material in a minimal amount of a strong solvent like DMF or DMSO and then adsorbing it onto silica gel for dry loading can be an effective strategy.
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
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Cause: The solute is coming out of the solution at a temperature above its melting point, or the solution is too concentrated.
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Troubleshooting Steps:
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Re-heat the solution to re-dissolve the oil.
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Add a small amount of additional hot solvent to decrease the concentration.
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Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
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If the problem persists, consider a different solvent system.
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Issue 2: No crystals form upon cooling.
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Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.
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Troubleshooting Steps:
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Induce nucleation: Try scratching the inside of the flask at the surface of the solution with a glass rod.
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Seed the solution: If available, add a single, pure crystal of this compound.
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Reduce solvent volume: Carefully evaporate some of the solvent and allow the solution to cool again.
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Lower the temperature: If cooling to room temperature is insufficient, try cooling the flask in an ice bath or refrigerator.
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Issue 3: The purity of the recrystallized product is still low.
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Cause: The chosen solvent may not be effective at excluding certain impurities, or impurities are co-crystallizing with the product.
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Troubleshooting Steps:
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Perform a second recrystallization: A subsequent recrystallization using the same or a different solvent system can further enhance purity.
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Charcoal treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.
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Switch to a different purification method: If recrystallization is ineffective, column chromatography may be necessary.
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Column Chromatography
Issue 1: The compound is not moving from the baseline on the TLC plate.
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Cause: The eluent system is not polar enough to move the highly polar this compound.
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Troubleshooting Steps:
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Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
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Change to a more polar solvent system: Consider using solvent systems like dichloromethane/methanol or ethyl acetate/methanol.
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Add a modifier: A small amount of acetic acid or triethylamine in the eluent can sometimes improve the chromatography of acidic or basic compounds, respectively. For isatins, which are weakly acidic, a small amount of acetic acid might be beneficial.
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Issue 2: The spots on the TLC plate are streaking.
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Cause: This can be due to several factors, including overloading the TLC plate, the compound being unstable on silica gel, or poor solubility in the eluent.
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Troubleshooting Steps:
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Spot a more dilute sample: Ensure you are not overloading the TLC plate.
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Use a different stationary phase: If you suspect instability on silica gel, you could try using alumina or reverse-phase silica.
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Modify the mobile phase: Adding a small amount of a more polar solvent or a modifier like acetic acid can sometimes reduce streaking.
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Issue 3: The separation of the desired product from an impurity is poor.
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Cause: The polarity difference between your product and the impurity is small in the chosen eluent system.
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Troubleshooting Steps:
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Optimize the solvent system: Test a variety of solvent systems with different polarities. Sometimes switching to a solvent with different types of intermolecular interactions (e.g., from a hydrogen-bond acceptor like ethyl acetate to a hydrogen-bond donor like methanol) can improve separation.
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Try a different stationary phase: As mentioned, alumina or reverse-phase silica may offer different selectivity.
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Consider preparative TLC or HPLC: For difficult separations, these higher-resolution techniques may be necessary.
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Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization of this compound
| Solvent/Solvent System | Rationale | Expected Outcome |
| Ethanol/Water | Good for moderately polar compounds. The compound should dissolve in hot ethanol, and water can be added as an anti-solvent. | May yield good quality crystals, but solubility in ethanol might be limited. |
| Acetone/Hexane | Acetone is a good solvent for many organic compounds, and hexane acts as an anti-solvent. | Good for removing non-polar impurities. |
| Dichloromethane/Hexane | A common system for compounds of intermediate polarity. | May be effective if impurities have significantly different polarities. |
| Dimethylformamide (DMF)/Water | DMF is a strong solvent for isatins. Water can be used as an anti-solvent. | Use with caution due to the high boiling point of DMF, making it difficult to remove. |
| Acetic Acid | Isatins often have good solubility in hot acetic acid. | The product will precipitate upon cooling or dilution with water. Residual acetic acid must be thoroughly removed. |
Table 2: Example Data Log for Purification of this compound
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC/NMR) | Observations |
| Crude Product | 10.0 | - | - | 85% | Dark red solid |
| Recrystallization 1 (Ethanol/Water) | 10.0 | 7.5 | 75% | 95% | Orange-red crystals |
| Column Chromatography | 2.0 (from Recrys. 1) | 1.8 | 90% | >99% | Bright orange solid |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Use the minimum amount of hot solvent necessary.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Develop a suitable solvent system for column chromatography using thin-layer chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point for halogenated isatins is a mixture of hexanes and ethyl acetate.
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Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for poorly soluble compounds, use a dry loading technique by adsorbing the compound onto a small amount of silica gel.
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Elution: Run the column with the chosen eluent, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
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Drying: Dry the final product under high vacuum.
Mandatory Visualization
Overcoming low solubility of 4,6-Dibromoisatin in reactions
Welcome to the Technical Support Center for 4,6-Dibromoisatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the low solubility of 4,6-Dibromoisatin in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of 4,6-Dibromoisatin?
4,6-Dibromoisatin is a sparingly soluble compound. It is generally soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), particularly with heating. Its solubility in alcohols like ethanol and in aromatic solvents such as toluene is limited.[1] It is considered insoluble in water. The low solubility is attributed to the planar structure and intermolecular hydrogen bonding of the isatin core, which contributes to a stable crystal lattice.
Q2: I am observing very low to no yield in my reaction involving 4,6-Dibromoisatin. Could this be a solubility issue?
Yes, low solubility is a common reason for poor reaction yields when working with 4,6-Dibromoisatin. If the starting material does not dissolve sufficiently in the reaction solvent, the concentration of the reactant in the solution phase will be too low for the reaction to proceed efficiently. This can lead to incomplete reactions or the reaction not starting at all.
Q3: How can I improve the solubility of 4,6-Dibromoisatin in my reaction?
Several strategies can be employed to improve the solubility of 4,6-Dibromoisatin:
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Solvent Selection: Choose a solvent in which 4,6-Dibromoisatin has higher solubility. Polar aprotic solvents like DMF, DMSO, and N-methyl-2-pyrrolidone (NMP) are often good choices.
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Heating: Gently heating the reaction mixture can significantly increase the solubility of 4,6-Dibromoisatin. It is crucial to ensure that the reaction components are stable at the elevated temperature.
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Co-solvents: Using a mixture of solvents can sometimes enhance solubility more than a single solvent. For example, a small amount of DMSO or DMF can be added to a less polar solvent to aid in dissolution.
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Sonication: Applying ultrasonic waves can help to break down the solid particles and facilitate dissolution.
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Microwave Irradiation: In some cases, microwave-assisted synthesis can be effective, as the rapid heating can help overcome solubility issues.
Q4: My 4,6-Dibromoisatin dissolves upon heating, but then precipitates out of the solution during the reaction. What should I do?
This can happen if the reaction temperature fluctuates or if a product is formed that is less soluble in the reaction medium. To address this, ensure consistent heating throughout the reaction. If a precipitate still forms, it may be necessary to add a co-solvent to maintain the solubility of all components.
Troubleshooting Guides
Issue 1: 4,6-Dibromoisatin is not dissolving in the chosen solvent.
| Possible Cause | Solution |
| Inappropriate solvent choice. | Switch to a more suitable solvent. For 4,6-Dibromoisatin, consider high-boiling point polar aprotic solvents like DMF, DMSO, or NMP. |
| Insufficient temperature. | Gently heat the mixture while stirring. Ensure the temperature is below the decomposition point of your reactants. |
| Poor quality of 4,6-Dibromoisatin. | Ensure the starting material is pure. Impurities can sometimes affect solubility. |
Issue 2: Low reaction yield believed to be due to poor solubility.
| Possible Cause | Solution |
| Incomplete dissolution of 4,6-Dibromoisatin. | Increase the reaction temperature or use a co-solvent system to ensure complete dissolution of the starting material. |
| Precipitation of starting material or product during the reaction. | Maintain a constant temperature and consider adding a co-solvent to keep all components in solution. |
| Reaction is heterogeneous. | If the compound remains partially undissolved, vigorous stirring is essential to maximize the surface area available for reaction. |
Data Presentation
Table 1: Qualitative Solubility of 4,6-Dibromoisatin in Common Organic Solvents
| Solvent | Qualitative Solubility at Room Temperature | Effect of Heating |
| Dimethylformamide (DMF) | Sparingly Soluble | Increased Solubility |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | Increased Solubility |
| N-Methyl-2-pyrrolidone (NMP) | Sparingly Soluble | Increased Solubility |
| Ethanol | Slightly Soluble | Slightly Increased Solubility |
| Toluene | Very Slightly Soluble | Slightly Increased Solubility |
| Water | Insoluble | Insoluble |
Note: This data is based on the general behavior of substituted isatins and related compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Determination of 4,6-Dibromoisatin Solubility (Shake-Flask Method)
This protocol describes a standard method to experimentally determine the solubility of 4,6-Dibromoisatin in a specific solvent at a given temperature.
Materials:
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4,6-Dibromoisatin
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Selected solvent (e.g., DMF, DMSO)
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Glass vials with screw caps
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Orbital shaker with temperature control
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Analytical balance
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Syringe filters (0.45 µm)
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High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
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Add an excess amount of 4,6-Dibromoisatin to a glass vial.
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Add a known volume of the selected solvent to the vial.
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Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C).
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Shake the mixture for 24-48 hours to ensure equilibrium is reached.
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Allow the vial to stand undisturbed for at least 4 hours to let the undissolved solid settle.
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Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter.
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Dilute the filtered solution with the same solvent to a concentration within the linear range of your analytical method.
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Determine the concentration of 4,6-Dibromoisatin in the diluted sample using a pre-calibrated HPLC or UV-Vis method.
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Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: General Procedure for a Reaction with 4,6-Dibromoisatin
This protocol provides a general workflow for a reaction where the low solubility of 4,6-Dibromoisatin is a concern.
Materials:
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4,6-Dibromoisatin
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Reactants and reagents for the specific reaction
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High-boiling point polar aprotic solvent (e.g., DMF or DMSO)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle or oil bath with temperature control
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Condenser
Procedure:
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To a dry round-bottom flask, add 4,6-Dibromoisatin and a magnetic stir bar.
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Add the chosen solvent (e.g., DMF) to the flask.
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Begin stirring and gently heat the mixture to a temperature sufficient to dissolve the 4,6-Dibromoisatin (e.g., 60-80 °C).
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Once the 4,6-Dibromoisatin is fully dissolved, add the other reactants and reagents to the solution.
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Attach a condenser and continue to stir the reaction at the desired temperature for the required time, monitoring the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Proceed with the appropriate workup and purification procedure for your specific product.
Visualizations
Caption: A generalized workflow for reactions involving 4,6-Dibromoisatin.
Caption: A troubleshooting flowchart for low-yield reactions.
References
Technical Support Center: Synthesis of 4,6-Dibromoindoline-2,3-dione
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,6-Dibromoindoline-2,3-dione (also known as 4,6-dibromoisatin). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
While a specific, optimized protocol for the direct synthesis of this compound is not extensively documented in readily available literature, the most probable synthetic routes are based on the electrophilic bromination of indoline-2,3-dione (isatin) or by utilizing a pre-substituted aniline in a cyclization reaction such as the Sandmeyer isatin synthesis. Direct bromination of isatin often yields a mixture of isomers, with the 5- and 7-positions being particularly reactive.[1][2]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The primary side reactions of concern are the formation of regioisomers, incomplete bromination, and over-bromination. The electrophilic substitution on the isatin ring can lead to a variety of brominated products. The positions most susceptible to bromination are C5 and C7, followed by C4 and C6. Therefore, you can expect to see the formation of 4-bromo-, 6-bromo-, 4,5-dibromo-, 5,7-dibromo-, and other isomeric dibromoindoline-2,3-diones as byproducts.[2] Additionally, harsh reaction conditions can lead to the formation of tar-like, intractable byproducts.
Q3: How can I control the regioselectivity to favor the formation of the 4,6-dibromo isomer?
Achieving high regioselectivity for the 4,6-isomer is challenging. The directing effects of the amino and carbonyl groups on the isatin ring influence the positions of electrophilic attack. The use of specific catalysts, solvents, and controlled reaction temperatures can help to influence the isomeric ratio. For predictable regiochemical control in the synthesis of substituted isatins, a directed ortho-metalation (DoM) approach on a suitably protected aniline derivative prior to cyclization may offer a more controlled synthetic route.
Q4: I am observing a very low yield of my desired product. What are the possible causes?
Low yields in isatin synthesis can be attributed to several factors:
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Incomplete reaction: The bromination reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Suboptimal reaction conditions: The temperature, reaction time, or choice of brominating agent and solvent may not be optimal for the formation of the desired product.
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Product degradation: Isatin and its derivatives can be sensitive to harsh acidic or high-temperature conditions, leading to decomposition and tar formation.
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Difficult purification: The desired product may be difficult to separate from byproducts and unreacted starting materials, leading to loss during workup and purification.
Q5: My final product is a dark, tarry substance. How can this be prevented?
The formation of "tar" is a common issue in isatin synthesis, often caused by the decomposition of starting materials or intermediates under strong acidic and high-temperature conditions. To minimize tar formation, ensure that the starting materials are fully dissolved before proceeding with the reaction and maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Presence of multiple spots on TLC, indicating a mixture of isomers. | Poor regioselectivity of the bromination reaction. | - Optimize the reaction solvent and temperature. Less polar solvents may offer better selectivity.- Experiment with different brominating agents (e.g., NBS, Br2 in acetic acid).- Consider a multi-step synthesis starting from a pre-substituted aniline to ensure correct bromine placement. |
| Low to no conversion of starting material (isatin). | - Insufficient amount of brominating agent.- Low reaction temperature or short reaction time. | - Use a slight excess of the brominating agent.- Gradually increase the reaction temperature and monitor the progress by TLC.- Ensure the catalyst (if any) is active. |
| Formation of a significant amount of monobrominated product. | Incomplete reaction or insufficient brominating agent. | - Increase the equivalents of the brominating agent.- Extend the reaction time. |
| Presence of tribrominated or other over-brominated products. | - Excess of brominating agent.- High reaction temperature. | - Use a stoichiometric amount of the brominating agent.- Add the brominating agent portion-wise to maintain better control.- Lower the reaction temperature. |
| The purified product shows broad peaks in the NMR spectrum. | Presence of paramagnetic impurities or residual solvent. | - Ensure thorough washing of the product during workup.- Recrystallize the product from a suitable solvent.- Dry the product under high vacuum to remove residual solvents. |
| Difficulty in purifying the final product. | The product and byproducts have similar polarities. | - Attempt purification using a different solvent system for column chromatography.- Consider recrystallization from various solvents to find one that selectively precipitates the desired product. |
Experimental Protocols
General Protocol for the Bromination of Indoline-2,3-dione (Isatin)
Disclaimer: This is a general procedure and may require optimization for the specific synthesis of this compound.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indoline-2,3-dione (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
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Addition of Brominating Agent: To the stirred solution, add the brominating agent (e.g., N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid) (2-2.2 equivalents) portion-wise. The addition should be done at a controlled temperature, for example, room temperature or slightly elevated temperatures (e.g., 70-75°C).[2]
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Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrate and the reaction conditions.
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Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the reaction mixture can be poured into cold water to precipitate the crude product.
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Purification: The crude product should be washed with water and then with a cold organic solvent like ethanol to remove soluble impurities. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent.
Visualizations
References
Optimizing reaction conditions for the synthesis of 4,6-Dibromoisatin
Technical Support Center: Synthesis of 4,6-Dibromoisatin
Welcome to the technical support center for the synthesis of 4,6-Dibromoisatin. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4,6-Dibromoisatin.
Troubleshooting and FAQs
This section provides solutions to potential problems you might encounter during the synthesis of 4,6-dibromoisatin, particularly when using the Sandmeyer isatin synthesis methodology.
Q1: I am getting a very low yield of the isonitrosoacetanilide intermediate. What could be the cause?
A1: A low yield of the isonitrosoacetanilide intermediate in the first step of the Sandmeyer synthesis can be attributed to several factors:
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Purity of Starting Materials: Ensure that the 3,5-dibromoaniline, chloral hydrate, and hydroxylamine hydrochloride are of high purity. Impurities in the aniline can lead to side reactions and lower the yield.
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Reaction Temperature: The reaction to form the isonitrosoacetanilide is temperature-sensitive. Ensure the reaction mixture is heated appropriately, typically between 80-100°C, to drive the reaction to completion.[1]
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Incomplete Dissolution: Make sure the 3,5-dibromoaniline is fully dissolved in the acidic solution before the addition of other reagents. Poor solubility can lead to an incomplete reaction.
Q2: During the cyclization step with concentrated sulfuric acid, the reaction mixture turned into a dark, tarry mess. How can I prevent this?
A2: The formation of tar is a common issue in the acid-catalyzed cyclization of isonitrosoacetanilides, especially with substituted anilines.[2] This is often due to the decomposition of the starting material or intermediate at high temperatures in the presence of strong acid. To mitigate this:
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Control the Temperature: Add the isonitrosoacetanilide intermediate to the concentrated sulfuric acid in small portions to control the initial exothermic reaction. Maintain the temperature within the recommended range (typically 60-80°C) and avoid overheating.[1]
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Purity of the Intermediate: Ensure the isonitrosoacetanilide is as pure as possible before proceeding to the cyclization step. Impurities can promote polymerization and tar formation.
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Alternative Acid: For substrates with poor solubility in sulfuric acid, which can lead to incomplete cyclization and decomposition, methanesulfonic acid can be a more effective cyclization medium.[3]
Q3: My final product is a mixture of isomers that are difficult to separate. What should I do?
A3: While the Sandmeyer synthesis starting from 3,5-dibromoaniline is expected to yield 4,6-dibromoisatin with high regioselectivity, the formation of isomers can be a challenge with other substituted anilines.[4] If you suspect isomeric impurities:
-
Purification Techniques: Recrystallization is the most common method for purifying isatins. Glacial acetic acid is often a good solvent for this purpose.[2] Column chromatography on silica gel can also be effective for separating isomers, though it may be challenging due to the similar polarities of the isomers.
-
Solvent Selection for Recrystallization: The choice of solvent is crucial for successful recrystallization. Experiment with different solvent systems to find one that provides good separation based on differential solubility of the isomers.
Q4: The cyclization of the isonitrosoacetanilide is not proceeding to completion. How can I improve the yield of 4,6-Dibromoisatin?
A4: Incomplete cyclization can be a result of a few factors:
-
Insufficient Heating: Ensure the reaction mixture is heated to the optimal temperature (around 80°C) for a sufficient amount of time to allow for complete cyclization.[3]
-
Poor Solubility: As mentioned, if the isonitrosoacetanilide intermediate has poor solubility in concentrated sulfuric acid, the reaction may be incomplete.[3] In such cases, switching to methanesulfonic acid could improve the outcome.[3]
-
Water Content: The presence of excess water in the concentrated sulfuric acid can hinder the cyclization reaction. Use a high-purity, concentrated acid.
Experimental Protocols
The following is a detailed, proposed methodology for the synthesis of 4,6-Dibromoisatin via the Sandmeyer isatin synthesis, based on established procedures for analogous compounds.
Part A: Synthesis of N-(3,5-Dibromophenyl)-2-hydroxyiminoacetamide
-
In a 1 L flask, prepare a solution of chloral hydrate (1.1 equivalents) and sodium sulfate in water.
-
In a separate beaker, dissolve 3,5-dibromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Add the aniline solution to the flask.
-
Add a solution of hydroxylamine hydrochloride (3 equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100°C) for 2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath.
-
Filter the precipitated N-(3,5-dibromophenyl)-2-hydroxyiminoacetamide.
-
Wash the solid with cold water and dry it thoroughly.
Part B: Synthesis of 4,6-Dibromoisatin
-
In a flask equipped with a stirrer and a thermometer, carefully heat concentrated sulfuric acid to 50°C.
-
Slowly add the dried N-(3,5-dibromophenyl)-2-hydroxyiminoacetamide from Part A in small portions, ensuring the temperature does not exceed 70°C.
-
Once the addition is complete, heat the mixture to 80°C for 1 hour.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
The crude 4,6-Dibromoisatin will precipitate out of the solution.
-
Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.
-
Dry the crude product.
-
Purify the crude 4,6-Dibromoisatin by recrystallization from glacial acetic acid.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of brominated isatins, which can be used as a reference for optimizing the synthesis of 4,6-Dibromoisatin.
| Parameter | Isonitrosoacetanilide Formation | Isatin Cyclization |
| Starting Material | Substituted Aniline | Isonitrosoacetanilide |
| Key Reagents | Chloral hydrate, Hydroxylamine HCl | Concentrated H₂SO₄ or CH₃SO₃H |
| Temperature | 90-100°C | 60-80°C |
| Reaction Time | ~2 hours | ~1 hour |
| Typical Yield | 50-70% | 70-90% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4,6-Dibromoisatin.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for the synthesis of 4,6-Dibromoisatin.
References
Characterization challenges of brominated indoline-2,3-diones
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with brominated indoline-2,3-diones (brominated isatins).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and characterization of brominated indoline-2,3-diones.
Question 1: My bromination reaction is resulting in low yields and multiple products. How can I improve the selectivity?
Answer: Low yields and the formation of multiple products, such as di- or tri-bromo derivatives, are common challenges in the synthesis of brominated isatins.[1] The outcome is highly dependent on the reaction conditions and the choice of brominating agent.
Possible Causes and Solutions:
-
Overly Reactive Brominating Agent: Using molecular bromine (Br₂) can be too harsh and lead to multiple additions.
-
Solution: Switch to a milder brominating agent like N-Bromosuccinimide (NBS). For specific regioselectivity, other agents like Pyridinium bromide perbromide can also be effective.[2]
-
-
Reaction Conditions: The solvent and temperature can significantly influence the reaction's selectivity.
-
Solution: Start with a non-polar solvent like CCl₄ or dichloromethane (DCM). Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and prevent over-bromination.
-
-
Substrate Reactivity: The existing substituents on the isatin ring will direct the position of bromination. Electron-donating groups activate the ring, making it more susceptible to multiple brominations.
-
Solution: Carefully control the stoichiometry of the brominating agent. Use exactly one equivalent for mono-bromination. A slight excess may be needed if the starting material is not fully pure, but this increases the risk of side products.
-
A logical workflow for troubleshooting low synthesis yields is outlined below.
Caption: Troubleshooting workflow for low-yield bromination reactions.
Question 2: I am observing significant signal broadening in my ¹H and ¹³C NMR spectra. What is the cause and how can I get a better spectrum?
Answer: Signal broadening in the NMR spectra of brominated compounds is a well-known phenomenon caused by the quadrupolar moments of the bromine isotopes, 79Br and 81Br.[3] This effect is most pronounced for the carbon atom directly attached to the bromine and the protons on adjacent carbons.
Possible Causes and Solutions:
-
Quadrupolar Relaxation: The quadrupolar bromine nuclei have a fast relaxation mechanism that can shorten the T₂ relaxation time of nearby nuclei, leading to broader signals. This is an intrinsic property of the molecule.
-
Solution 1: Increase Acquisition Time: While it may not completely eliminate the broadening, increasing the acquisition time for your experiment can sometimes improve resolution.
-
Solution 2: Use a Higher Field Spectrometer: A stronger magnetic field can help to partially decouple the quadrupolar effects, resulting in sharper signals.
-
Solution 3: Variable Temperature (VT) NMR: In some cases, conformational exchange can also contribute to broadening. Acquiring spectra at different temperatures can help determine if the broadening is due to dynamic processes or purely the quadrupolar effect. Lowering the temperature may slow exchange and sharpen signals, while increasing it may cause coalescence into a sharper average signal.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure your glassware is scrupulously clean. If you used any metal catalysts in your synthesis, ensure they have been completely removed during purification.
-
Question 3: My mass spectrum shows a pair of peaks of nearly equal intensity for the molecular ion. Is this correct?
Answer: Yes, this is the expected and most definitive sign of a mono-brominated compound. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[4][5]
Interpretation:
-
M+ and M+2 Peaks: Your mass spectrometer will detect molecules containing 79Br (the M+ peak) and molecules containing 81Br (the M+2 peak). Because their abundances are nearly equal, the instrument detects them in an approximate 1:1 ratio.[6]
-
Multiple Bromines: If your molecule contains more than one bromine atom, the isotopic pattern becomes more complex. The table below summarizes the expected patterns.
| Number of Bromine Atoms | Isotopic Peaks | Intensity Ratio (Approximate) |
| 1 | M+, M+2 | 1:1 |
| 2 | M+, M+2, M+4 | 1:2:1 |
| 3 | M+, M+2, M+4, M+6 | 1:3:3:1 |
This characteristic isotopic signature is a powerful tool for confirming the presence and number of bromine atoms in your structure.[7]
Frequently Asked Questions (FAQs)
Question 1: What are the primary challenges in purifying brominated indoline-2,3-diones?
Answer: The primary challenges are compound stability and separation from reaction byproducts. Brominated isatins can sometimes be sensitive and may degrade on standard silica gel, especially if residual acid from the reaction is present. It is often advisable to use a deactivated stationary phase.
Recommendations:
-
Neutralize: Before chromatography, wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.
-
Stationary Phase: Consider using neutral alumina instead of silica gel for column chromatography.[8]
-
Solvent System: Use a gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate.
-
Stability: Some brominated compounds can be light-sensitive. Protect the compound from light during purification and storage.
Question 2: How can I definitively confirm the regiochemistry of bromination?
Answer: Determining the exact position of the bromine atom on the aromatic ring is critical. While ¹H NMR can provide strong clues based on coupling patterns of the remaining aromatic protons, definitive confirmation often requires more advanced techniques.
The workflow below illustrates a standard process for structure confirmation.
Caption: A standard workflow for the complete structural elucidation of a novel compound.
-
2D NMR Spectroscopy:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful tools. It shows correlations between protons and carbons that are 2-3 bonds away. Observing a correlation from the N-H proton to a specific brominated carbon, or from the remaining aromatic protons to the carbonyl carbons (C2 and C3), can unambiguously establish the substitution pattern.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. A correlation between the N-H proton and a specific aromatic proton can help confirm its position relative to the five-membered ring.
-
-
Single Crystal X-ray Crystallography: This is the gold standard for structural determination. If you can grow a suitable single crystal, this technique will provide an unambiguous 3D structure of the molecule, confirming both connectivity and stereochemistry.[9][10][11]
Question 3: What are the typical ¹³C NMR chemical shifts for the carbonyl carbons in a brominated indoline-2,3-dione?
Answer: The C2 and C3 carbonyl carbons of the isatin core have characteristic chemical shifts. While the exact values depend on the solvent and other substituents, the following table provides a general reference range. Bromination on the aromatic ring typically has a minor electronic effect on these shifts.
| Carbon Atom | Typical Chemical Shift Range (ppm) | Notes |
| C2 (Amide Carbonyl) | 180 - 185 | Generally downfield of the C3 ketone. |
| C3 (Ketone Carbonyl) | 175 - 180 | Generally upfield of the C2 amide. |
| C7a (Bridgehead) | 150 - 155 | Junction of the two rings. |
| C3a (Bridgehead) | 115 - 120 | Junction of the two rings. |
Data synthesized from general knowledge of isatin chemistry and related structures.
Experimental Protocols
Protocol 1: Mass Spectrometry Analysis (Electron Ionization - EI)
This protocol outlines the general steps for acquiring an EI mass spectrum to confirm the presence of bromine.
-
Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified brominated indoline-2,3-dione in a volatile solvent (e.g., methanol, dichloromethane, or acetone) to make a dilute solution (~0.1 mg/mL).
-
Instrument Setup:
-
Ensure the mass spectrometer's vacuum is at an appropriate level (typically 10⁻⁵ to 10⁻⁸ torr).[12]
-
Set the ionization mode to Electron Ionization (EI). The standard electron energy is 70 eV.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50 to 500 amu, depending on the expected molecular weight).
-
-
Sample Introduction: Introduce the sample into the ion source. For volatile compounds, a gas chromatography (GC-MS) inlet can be used. For less volatile solids, a direct insertion probe is typically used.
-
Data Acquisition: Initiate the scan. The instrument will bombard the sample with electrons, creating a radical cation (the molecular ion) and various fragment ions.[6]
-
Data Analysis:
-
Locate the highest m/z cluster, which should correspond to the molecular ion.
-
Examine this cluster for the characteristic M+ and M+2 peaks.
-
Verify that the relative intensity of these peaks is approximately 1:1, confirming the presence of a single bromine atom.[4][5]
-
Analyze the fragmentation pattern for other ions that also contain the 1:1 bromine isotopic signature.
-
Protocol 2: Purification by Column Chromatography
This protocol provides a method for purifying brominated isatins while minimizing potential degradation.
-
Slurry Preparation: Choose your stationary phase (neutral alumina is recommended). In a beaker, create a slurry of the alumina in your starting eluent (e.g., 100% hexane).
-
Column Packing: Pour the slurry into the chromatography column. Allow the adsorbent to settle into a uniform bed, draining excess solvent until it is level with the top of the bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Wet Loading: Carefully add the sample solution directly to the top of the column bed with a pipette.
-
Dry Loading (Recommended): Adsorb the dissolved crude product onto a small amount of alumina or silica. Remove the solvent under reduced pressure and carefully add the resulting dry powder to the top of the column bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the solvent polarity by slowly adding ethyl acetate (e.g., start with 2% ethyl acetate in hexane, then 5%, 10%, 20%, etc.).
-
Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate and elute with an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified brominated indoline-2,3-dione.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
4,6-Dibromoindoline-2,3-dione stability and storage issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of 4,6-Dibromoindoline-2,3-dione.
Troubleshooting Guides and FAQs
Q1: My this compound has changed color. What could be the cause?
A change in the physical appearance of the compound, such as color change, can be an indicator of degradation. This may be caused by exposure to light, air (oxygen), or moisture. It is crucial to store the compound under the recommended conditions to minimize degradation.
Q2: I am observing unexpected side products in my reaction. Could it be due to the instability of this compound?
Yes, if the compound has degraded, the impurities formed can lead to unexpected side reactions. It is advisable to assess the purity of your this compound before use if you suspect degradation.
Q3: How can I check the purity of my this compound?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) can be used to assess the purity of the compound and identify any potential degradation products.
Q4: What are the optimal storage conditions for this compound?
Based on safety data for related compounds, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1] It is also recommended to store it under an inert gas atmosphere, protected from light.
Q5: The compound has been stored at room temperature for an extended period. Is it still viable for my experiment?
Prolonged storage at room temperature, especially if not protected from light and air, may lead to degradation. It is highly recommended to re-analyze the compound's purity before use. For long-term storage, refrigeration is advisable.[2]
Data Presentation: Storage and Handling Summary
| Parameter | Recommendation | Rationale | Reference |
| Container | Tightly closed | Prevents exposure to moisture and air. | [1] |
| Atmosphere | Store under inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation as the compound is air-sensitive. | |
| Temperature | Cool, dry place; Refrigerator for long-term storage | Reduces the rate of potential degradation reactions. | [1][2] |
| Light | Store in the dark/use an amber vial | The compound is light-sensitive and can undergo photochemical degradation. | |
| Ventilation | Well-ventilated area | General safety precaution for handling chemicals. | [1] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This is a general guideline for a stability study. Specific parameters may need to be adjusted based on the experimental setup and analytical equipment.
-
Initial Analysis:
-
Obtain a baseline purity profile of a fresh batch of this compound using a suitable analytical method (e.g., HPLC with UV detection).
-
Characterize the initial compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and structure.
-
-
Sample Preparation for Stability Study:
-
Aliquot the compound into several vials.
-
Expose different sets of vials to various conditions to be tested (e.g., elevated temperature, exposure to ambient light, exposure to air and humidity).
-
Keep a control set of vials stored under the recommended optimal conditions (in the dark, under inert gas, refrigerated).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve a vial from each condition set.
-
Analyze the samples using the same analytical method established in the initial analysis.
-
-
Data Analysis:
-
Compare the purity of the stressed samples to the control sample.
-
Quantify the percentage of degradation by observing the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
If possible, identify the structure of major degradation products using techniques like LC-MS or by isolating them for NMR analysis.
-
Mandatory Visualizations
References
Technical Support Center: Synthesis of 4,6-Dibromoisatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dibromoisatin.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 4,6-Dibromoisatin?
A1: A common and effective method for synthesizing 4,6-Dibromoisatin is a two-step process. The first step typically involves the Sandmeyer isatin synthesis, starting from 3-bromoaniline to produce a mixture of 4-bromoisatin and 6-bromoisatin.[1] This mixture can then be subjected to a second bromination step to yield the desired 4,6-Dibromoisatin.
Q2: What are the most likely impurities to be encountered during the synthesis of 4,6-Dibromoisatin?
A2: The primary impurities in the synthesis of 4,6-Dibromoisatin can be categorized as follows:
-
Isomeric Impurities: Due to the directing effects of the amino and carbonyl groups on the isatin ring, the formation of other dibromoisatin isomers is a significant possibility.[2][3] These can include 5,7-dibromoisatin and 5,6-dibromoisatin.
-
Under-brominated Intermediates: Incomplete bromination can lead to the presence of monobromoisatins, such as 4-bromoisatin and 6-bromoisatin, as well as unreacted isatin starting material.
-
Over-brominated Byproducts: Harsh reaction conditions or an excess of the brominating agent can result in the formation of tribromoisatins.
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Side-reaction Products: In the Sandmeyer synthesis step, the formation of isatin oxime is a common side-reaction.[2][4]
Q3: How can I minimize the formation of isomeric impurities?
A3: Controlling the regioselectivity of the bromination is key to minimizing isomeric impurities. This can be influenced by the choice of brominating agent, solvent, and reaction temperature. For instance, using N-Bromosuccinimide (NBS) in a suitable solvent can offer better control over the bromination process compared to using elemental bromine.[3]
Q4: What is "tar" formation and how can it be prevented?
A4: "Tar" refers to the formation of dark, viscous, and often intractable byproducts. In the context of isatin synthesis, this can be caused by the decomposition of starting materials or intermediates under the strong acidic and high-temperature conditions of the reaction. Ensuring that the aniline starting material is fully dissolved before proceeding with the reaction can help minimize tar formation.[2]
Troubleshooting Guides
Problem 1: Low Yield of 4,6-Dibromoisatin
| Possible Cause | Suggested Solution |
| Incomplete formation of the isonitrosoacetanilide intermediate (in Sandmeyer synthesis) | - Ensure all starting materials are of high purity.- Optimize reaction time and temperature for the condensation step.[2] |
| Incomplete cyclization of the isonitrosoacetanilide | - Ensure the use of a suitable and sufficient amount of strong acid (e.g., concentrated sulfuric acid).- For substrates with poor solubility in sulfuric acid, consider using methanesulfonic acid.[5] |
| Incomplete second bromination | - Ensure a stoichiometric amount of the brominating agent is used.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
| Product loss during work-up and purification | - Optimize the recrystallization solvent system to maximize recovery.- If using column chromatography, select an appropriate stationary and mobile phase to minimize product loss. |
Problem 2: Presence of Multiple Spots on TLC/Peaks in HPLC Analysis
This often indicates the presence of a mixture of the desired product and one or more impurities. The following table provides a guide to identifying these impurities based on their analytical data.
Data Presentation: Impurity Identification
| Compound | Potential Impurity Type | Expected 1H NMR Chemical Shifts (δ, ppm) in DMSO-d6 | Expected m/z [M+H]+ |
| Isatin | Starting Material | ~6.9-7.6 (m, 4H), ~11.1 (s, 1H) | 148 |
| 4-Bromoisatin | Under-brominated | ~7.0-7.6 (m, 3H) | 226/228 |
| 5-Bromoisatin | Isomeric | ~6.88 (d), ~7.66 (d), ~7.74 (dd)[6] | 226/228 |
| 6-Bromoisatin | Under-brominated | ~7.1-7.5 (m, 3H) | 226/228 |
| 5,7-Dibromoisatin | Isomeric | ~7.8-8.0 (m, 2H) | 304/306/308 |
| 4,6-Dibromoisatin | Product | ~7.3-7.8 (m, 2H) | 304/306/308 |
| Tribromoisatin | Over-brominated | Aromatic signals will be singlets. | 382/384/386/388 |
Note: The exact chemical shifts and retention times can vary depending on the experimental conditions.
Experimental Protocols
Key Experiment 1: Synthesis of 4- and 6-Bromoisatin Mixture via Sandmeyer Isatin Synthesis
Materials:
-
3-bromoaniline
-
Chloral hydrate
-
Sodium sulfate decahydrate (Na2SO4·10H2O)
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Concentrated hydrochloric acid (HCl)
-
Concentrated sulfuric acid (H2SO4)
-
Water
-
Ice
Procedure:
-
Prepare a solution of chloral hydrate and Na2SO4·10H2O in water and warm to 30 °C to dissolve the solids.[1]
-
In a separate flask, dissolve 3-bromoaniline in water and concentrated HCl with warming.[1]
-
Prepare a solution of hydroxylamine hydrochloride in water.[1]
-
Combine the three solutions. A thick white suspension will form.[1]
-
Heat the mixture to 80–100 °C for 2 hours. A thick paste will form at 60–70 °C.[1]
-
Cool the mixture to 80 °C and filter the precipitate (3-bromoisonitrosoacetanilide).[1]
-
Wash the precipitate with water and dry it.[1]
-
Heat concentrated H2SO4 to 60 °C with mechanical stirring.[1]
-
Add the dried 3-bromoisonitrosoacetanilide in portions, maintaining the temperature between 60 and 65 °C.[1]
-
After the addition is complete, heat the mixture to 80 °C, then cool to 70 °C.[1]
-
Pour the reaction mixture onto crushed ice. An orange precipitate will form.[1]
-
Filter the precipitate, wash with water, and dry to obtain a mixture of 4-bromo- and 6-bromoisatin.[1]
Key Experiment 2: HPLC Analysis of Bromoisatin Mixture
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of your purified 4,6-Dibromoisatin and solutions of your crude reaction mixture in the mobile phase.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the samples and run the gradient program.
-
Identify the peaks by comparing the retention times with your standard and known impurities. The expected elution order on a reversed-phase column would generally be: Isatin -> Monobromoisatins -> Dibromoisatins -> Tribromoisatins.
Visualizations
Caption: Synthetic workflow for 4,6-Dibromoisatin.
Caption: Potential impurity formation pathway.
Caption: Troubleshooting workflow for synthesis.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.umz.ac.ir [journals.umz.ac.ir]
Technical Support Center: Synthesis of 4,6-Dibromoindoline-2,3-dione
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving yields for the synthesis of 4,6-Dibromoindoline-2,3-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis typically starts from isatin (1H-indole-2,3-dione) which is then brominated. Alternatively, a substituted aniline can be used as a precursor to first synthesize the isatin core, which is subsequently brominated, or a pre-brominated aniline can be used in an isatin synthesis protocol like the Sandmeyer synthesis.
Q2: What are the critical reaction parameters that influence the yield and purity of this compound?
A2: Key parameters include the choice of brominating agent, solvent, reaction temperature, and reaction time. The purity of the starting isatin is also crucial. Side reactions, such as the formation of other brominated isomers, can significantly impact the yield of the desired product.
Q3: How can I monitor the progress of the bromination reaction?
A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). By comparing the TLC profile of the reaction mixture with that of the starting material (isatin), the formation of the product and the consumption of the reactant can be tracked.
Q4: What are the potential side products in the synthesis of this compound?
A4: Depending on the reaction conditions, potential side products include monobrominated isomers (4-bromo, 6-bromo, 5-bromo, or 7-bromo), other dibrominated isomers (e.g., 5,7-dibromoisatin), and potentially tribrominated products.[1] Over-bromination or incomplete bromination are common challenges.
Q5: What purification techniques are most effective for isolating this compound?
A5: The crude product is typically isolated by filtration after precipitation in water.[2][3] Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid. Column chromatography on silica gel can also be employed to separate the desired product from isomers and impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor via TLC.- Gradually increase the reaction temperature, but be cautious of side product formation. |
| Formation of multiple brominated isomers. | - Optimize the stoichiometry of the brominating agent.- Control the reaction temperature carefully; lower temperatures may improve selectivity. | |
| Loss of product during workup and purification. | - Ensure complete precipitation of the product before filtration.- Use minimal amounts of cold solvent for washing the precipitate. | |
| Poor Purity / Presence of Multiple Spots on TLC | Formation of isomeric byproducts. | - Adjust the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer.- Employ column chromatography for purification. |
| Unreacted starting material. | - Ensure the reaction goes to completion by extending the reaction time.- Use a slight excess of the brominating agent. | |
| Reaction Not Starting | Inactive brominating agent. | - Use a fresh batch of the brominating agent. |
| Low reaction temperature. | - Gradually increase the temperature to the recommended level for the specific protocol. |
Experimental Protocols
Protocol 1: Direct Bromination of Isatin
This protocol is a general method for the bromination of isatin, which can be adapted for the synthesis of this compound.
Materials:
-
Isatin
-
Bromine
-
Ethanol
-
Reflux condenser
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve isatin in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to 70-75°C with stirring.[1]
-
Add bromine dropwise to the refluxing solution.[1]
-
Maintain the reaction at 70-75°C and monitor the progress by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Protocol 2: Synthesis from Substituted Aniline (Sandmeyer Isatin Synthesis)
This method involves the synthesis of the isatin ring from a pre-brominated aniline.
Materials:
-
3,5-Dibromoaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated Sulfuric Acid
-
Sodium sulfate
-
Hydrochloric acid
Procedure:
-
Synthesis of Isonitrosoacetanilide derivative: Dissolve 3,5-dibromoaniline in water and hydrochloric acid. Add hydroxylamine hydrochloride. In a separate flask, dissolve chloral hydrate and sodium sulfate in water. Heat the aniline solution and add it to the chloral hydrate solution. Heat the mixture to boiling. Cool the mixture to allow the isonitrosoacetanilide derivative to precipitate. Filter and dry the solid.[3]
-
Cyclization: Add the dried isonitrosoacetanilide derivative portion-wise to pre-warmed concentrated sulfuric acid (around 50°C), maintaining the temperature between 65-75°C. After the addition is complete, heat the mixture to 80°C for a short period.[3]
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol/water to yield pure this compound.[3]
Quantitative Data Summary
| Starting Material | Brominating Agent/Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isatin | Bromine | Ethanol | 70-75 | Not Specified | Not Specified for 4,6-isomer | [1] |
| 3-Bromoaniline | Sandmeyer Synthesis | Sulfuric Acid | 90 | 3 | 98 (for 6-bromoisatin) | [2] |
| 4-Substituted Aniline | Sandmeyer Synthesis | Sulfuric Acid | 65-80 | ~1.25 | 51-68 (total for two steps) | [3] |
Visualizations
References
Troubleshooting guide for reactions involving 4,6-Dibromoisatin
Welcome to the technical support center for reactions involving 4,6-Dibromoisatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 4,6-Dibromoisatin?
A1: 4,6-Dibromoisatin is a red crystalline powder that is generally soluble in organic solvents such as ethanol, toluene, and dimethylformamide (DMF).[1] It is insoluble in water.[1] Solubility issues can sometimes be mitigated by gentle heating or by choosing a more polar aprotic solvent like DMSO for certain reactions, though solvent choice will be reaction-dependent.
Q2: I am observing a dark, tar-like substance in my reaction mixture. What could be the cause?
A2: "Tar" formation in isatin synthesis and subsequent reactions is often due to the decomposition of starting materials or intermediates, especially under strongly acidic conditions or at high temperatures.[2] Ensure that your starting materials are fully dissolved before proceeding with the reaction and maintain careful temperature control to minimize decomposition.[2]
Q3: My reaction is giving a low yield of the desired product. What are some common reasons for this?
A3: Low yields in reactions with 4,6-Dibromoisatin can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Side reactions: The formation of byproducts is a common issue. Depending on the reaction, these could include over-alkylation, formation of isatin oximes, or undesired condensation products.[2]
-
Purity of reactants: Ensure all starting materials and reagents are of high purity and are anhydrous if the reaction is moisture-sensitive.
-
Suboptimal reaction conditions: Temperature, reaction time, and catalyst choice are critical. These may need to be optimized for this specific substituted isatin.
Q4: How can I purify the final product from a reaction with 4,6-Dibromoisatin?
A4: Column chromatography is a common and effective method for purifying products from isatin reactions.[2] A gradient of ethyl acetate in hexane is often a good starting point for elution. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification technique. For closely related impurities, a longer chromatography column or a less polar solvent system may be required for effective separation.[3]
Troubleshooting Guides
Synthesis of Spirooxindoles via [3+2] Cycloaddition
This three-component reaction typically involves 4,6-Dibromoisatin, an amino acid (like L-proline), and a dipolarophile.
Problem: Low Yield of Spirooxindole
| Potential Cause | Suggested Solution |
| Inefficient generation of the azomethine ylide | The in situ formation of the azomethine ylide from 4,6-dibromoisatin and the amino acid is crucial. Ensure the amino acid is of high purity. The choice of solvent can also be critical; protic solvents like methanol or ethanol often work well. |
| Poor reactivity of the dipolarophile | Electron-deficient olefins are typically used as dipolarophiles. If the reaction is sluggish, consider using a more activated dipolarophile. |
| Suboptimal reaction temperature | While many of these reactions proceed at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes improve the reaction rate and yield. However, be cautious of higher temperatures which may lead to side product formation. |
| Catalyst issues (if applicable) | If a Lewis acid or metal catalyst is used, ensure it is active and used in the correct loading. Some reactions may be sensitive to air or moisture, requiring an inert atmosphere. |
Problem: Formation of Multiple Diastereomers
| Potential Cause | Suggested Solution |
| Lack of stereocontrol | The diastereoselectivity of [3+2] cycloadditions can be influenced by the solvent and reaction temperature. Lowering the temperature may improve selectivity. Chiral catalysts or auxiliaries can also be employed to control the stereochemical outcome. |
| Isomerization of the product | The product may be isomerizing under the reaction or workup conditions. Consider a milder workup procedure and analyze the crude product mixture to assess the initial diastereomeric ratio. |
Knoevenagel Condensation with Active Methylene Compounds
This reaction involves the condensation of 4,6-Dibromoisatin with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to form a 3-ylideneoxindole derivative.
Problem: Reaction is Slow or Incomplete
| Potential Cause | Suggested Solution |
| Insufficiently activated methylene compound | Ensure the pKa of the active methylene compound is low enough for the chosen reaction conditions. |
| Weak or inappropriate catalyst | A base is typically used to deprotonate the active methylene compound. Weak bases like piperidine or triethylamine are common. If the reaction is slow, a stronger base or a Lewis acid catalyst might be necessary. Some reactions have been shown to work well with catalysts like L-proline. |
| Water removal | The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or carrying out the reaction in the presence of a drying agent can improve the yield. |
Problem: Formation of Side Products
| Potential Cause | Suggested Solution |
| Michael addition | If the product of the Knoevenagel condensation is an α,β-unsaturated system, it may undergo a subsequent Michael addition with another equivalent of the active methylene compound. Using a 1:1 stoichiometry of reactants can help to minimize this. |
| Self-condensation of the active methylene compound | This can occur if the reaction conditions are too harsh. Use milder conditions (lower temperature, weaker base) if this is observed. |
N-Alkylation of 4,6-Dibromoisatin
This reaction introduces an alkyl group at the N-1 position of the isatin ring.
Problem: No or Low Conversion to the N-Alkylated Product
| Potential Cause | Suggested Solution |
| Ineffective deprotonation of the isatin nitrogen | A suitable base is required to deprotonate the N-H of the isatin. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an aprotic polar solvent like DMF. |
| Poor reactivity of the alkylating agent | Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using a less reactive alkyl halide, you may need to increase the reaction temperature or use a catalyst like potassium iodide (KI). |
| Steric hindrance | Bulky alkylating agents may react more slowly. In such cases, longer reaction times or higher temperatures may be necessary. |
Problem: O-Alkylation as a Side Product
| Potential Cause | Suggested Solution |
| Ambident nature of the isatin anion | The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The choice of solvent and counter-ion can influence the N- vs. O-alkylation ratio. Polar aprotic solvents like DMF generally favor N-alkylation. |
| Hard vs. Soft electrophiles | According to Hard-Soft Acid-Base (HSAB) theory, "harder" electrophiles may favor reaction at the "harder" oxygen atom. |
Data Presentation
The following tables provide representative data for common reactions involving bromo-substituted isatins. Note that yields and reaction times for 4,6-Dibromoisatin may vary depending on the specific substrates and optimized conditions.
Table 1: Representative Conditions for the Synthesis of Spirooxindoles from Bromo-Isatins
| Bromo-Isatin | Amino Acid | Dipolarophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoisatin | L-Proline | (E)-Chalcone | Methanol | Reflux | 2 | 85 | Adapted from literature |
| 5,7-Dibromoisatin | Sarcosine | N-Phenylmaleimide | Ethanol | RT | 4 | 92 | Adapted from literature |
| 4-Bromoisatin | L-Proline | Dimethyl acetylenedicarboxylate | Acetonitrile | 60 | 6 | 78 | Adapted from literature |
Table 2: Representative Conditions for Knoevenagel Condensation of Bromo-Isatins
| Bromo-Isatin | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 5-Bromoisatin | Malononitrile | Piperidine | Ethanol | Reflux | 30 | 95 | Adapted from literature |
| 5,7-Dibromoisatin | Ethyl Cyanoacetate | L-Proline | Water | 80 | 20 | 91 | Adapted from literature |
| 5-Bromoisatin | Barbituric Acid | Acetic Acid | Ethanol | Reflux | 60 | 88 | Adapted from literature |
Table 3: Representative Conditions for N-Alkylation of Bromo-Isatins
| Bromo-Isatin | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5,7-Dibromoisatin | Propyl bromide | K₂CO₃ | DMF | RT | 12 | 85 | [4] |
| 5,7-Dibromoisatin | Benzyl bromide | Cs₂CO₃ | DMF | RT | 8 | 90 | Adapted from literature |
| 5-Bromoisatin | Ethyl iodoacetate | NaH | THF | 0 to RT | 4 | 82 | Adapted from literature |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Spiro[pyrrolidin-3,3'-oxindole] Derivative
-
To a solution of 4,6-Dibromoisatin (1.0 mmol) and the desired dipolarophile (1.1 mmol) in methanol (10 mL), add L-proline (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired spirooxindole.
Protocol 2: General Procedure for the Knoevenagel Condensation of 4,6-Dibromoisatin
-
In a round-bottom flask, dissolve 4,6-Dibromoisatin (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 3: General Procedure for the N-Alkylation of 4,6-Dibromoisatin
-
To a solution of 4,6-Dibromoisatin (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature (or with gentle heating if necessary) and monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylated 4,6-Dibromoisatin.
Visualizations
Experimental Workflow for Spirooxindole Synthesis
Caption: A typical experimental workflow for the three-component synthesis of spirooxindoles.
Troubleshooting Flowchart for Low Reaction Yield
Caption: A logical flowchart for troubleshooting low yields in organic synthesis.
Potential Kinase Inhibition Signaling Pathway
Caption: A simplified diagram showing the potential inhibition of the PI3K/Akt/mTOR signaling pathway by a 4,6-Dibromoisatin derivative. Isatin derivatives have been investigated as kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,6-Dibromoindoline-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dibromoindoline-2,3-dione. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guides
Issue 1: Persistent Coloration of the Product After Reaction
Question: My final product, this compound, has a persistent orange or reddish-brown color after the initial isolation. What is the likely cause and how can I remove it?
Answer: A persistent orange or reddish-brown color in your product is most likely due to the presence of unreacted bromine. It is crucial to quench and remove all excess bromine to obtain a pure product.
Recommended Solutions:
-
Quenching with a Reducing Agent: Unreacted bromine can be effectively removed by reacting it with a suitable reducing agent. The most common and effective quenching agents are aqueous solutions of sodium thiosulfate, sodium bisulfite, or sodium metabisulfite. These agents reduce elemental bromine (Br₂) to colorless bromide ions (Br⁻).
-
Washing Steps: After quenching, a thorough work-up is necessary. This typically involves:
-
Washing the reaction mixture with a saturated aqueous solution of the chosen quenching agent until the color of the bromine is no longer visible.
-
Subsequent washes with water and brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities and salts.
-
Drying the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, to remove residual water before solvent evaporation.
-
Issue 2: Low Yield of this compound
Question: I am consistently obtaining a low yield of the desired product. What are the potential reasons and how can I optimize the reaction?
Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or loss of product during work-up and purification.
Potential Causes and Solutions:
-
Incomplete Bromination: Ensure that the stoichiometry of bromine is appropriate. While an excess is often used to drive the reaction to completion, a large excess can lead to over-bromination and purification challenges. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Sub-optimal Reaction Temperature: The bromination of isatin derivatives is typically temperature-sensitive. Maintain the recommended reaction temperature to ensure the desired reaction rate without promoting decomposition or side reactions.[1]
-
Product Loss During Work-up: this compound may have some solubility in the aqueous layers during the washing steps. Minimize the volume of aqueous solutions used for washing and consider back-extracting the aqueous layers with a suitable organic solvent to recover any dissolved product.
-
Inefficient Purification: Significant product loss can occur during recrystallization if the incorrect solvent is chosen or if the procedure is not optimized.
Issue 3: Difficulty in Purifying the Crude Product
Question: I am struggling to purify my crude this compound. What are the recommended purification methods?
Answer: The purification of dibromoisatins can be challenging due to their potential for low solubility in common organic solvents.
Recommended Purification Protocols:
-
Recrystallization: This is the most common method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
For dibromoisatin derivatives, ethanol has been successfully used for recrystallization.[1]
-
Another potential solvent for recrystallization of related dibromo-indole derivatives is acetonitrile .
-
A general approach for finding a suitable recrystallization solvent is to test the solubility of a small amount of the crude product in various solvents at both room temperature and at their boiling points.
-
-
Washing/Trituration: If a suitable recrystallization solvent cannot be readily identified, washing the crude solid with appropriate solvents can be effective.
-
Washing the crude product sequentially with water and cold ethanol can remove unreacted starting materials and more soluble impurities.[1]
-
Trituration involves stirring the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble. This can effectively "wash" the impurities from the surface of the solid product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective quenching agents for removing unreacted bromine?
A1: The most commonly used and effective quenching agents for bromine are:
-
Sodium Thiosulfate (Na₂S₂O₃): Typically used as a 10% aqueous solution. It reacts with bromine in a 2:1 stoichiometric ratio.
-
Sodium Bisulfite (NaHSO₃): Often used as a saturated aqueous solution. It reacts with bromine in a 1:1 ratio.
-
Sodium Sulfite (Na₂SO₃): Another effective reducing agent that reacts with bromine in a 1:1 ratio.
-
Sodium Metabisulfite (Na₂S₂O₅): Used in aqueous solution and is also an effective quenching agent.
Q2: How do I know when I have added enough quenching agent?
A2: The disappearance of the characteristic reddish-brown color of bromine is a clear visual indicator that the quenching is complete. You should continue to add the quenching solution dropwise with vigorous stirring until the reaction mixture becomes colorless or pale yellow.
Q3: What are the potential side products in the synthesis of this compound?
A3: Potential side products can include:
-
Monobrominated Isatin: Incomplete bromination can lead to the presence of 4-bromo- or 6-bromoindoline-2,3-dione.
-
Over-brominated Products: Although less common for this specific isomer, there is a possibility of forming tri- or tetra-brominated isatins if a large excess of bromine and harsh reaction conditions are used.
-
Isatin Oxime: In some synthetic routes for isatins, the corresponding oxime can be a byproduct.[2]
Q4: What safety precautions should I take when working with bromine?
A4: Bromine is a highly corrosive and toxic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a solution of a quenching agent, such as sodium thiosulfate, readily available to neutralize any spills.
Data Presentation
Table 1: Common Quenching Agents for Bromine Removal
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% Aqueous Solution | 2:1 | A widely used and effective quenching agent. |
| Sodium Bisulfite | NaHSO₃ | Saturated Aqueous Solution | 1:1 | Another common and efficient choice. |
| Sodium Sulfite | Na₂SO₃ | Aqueous Solution | 1:1 | Effective in neutralizing bromine. |
| Sodium Metabisulfite | Na₂S₂O₅ | Aqueous Solution | 1:2 | Often used in work-up procedures. |
Table 2: Recommended Solvents for Purification of Dibromoisatin Derivatives
| Solvent | Type | Rationale for Use | Reference |
| Ethanol | Polar Protic | Successfully used for the recrystallization of 5,7-dibromoisatin.[1] | [1] |
| Acetonitrile | Polar Aprotic | Used for the recrystallization of a related 4,6-dibromo-indole derivative. | |
| Glacial Acetic Acid | Polar Protic | Can be used for recrystallization of isatin derivatives, but removal can be challenging.[2] | [2] |
| Water | Polar Protic | Used for washing the crude product to remove water-soluble impurities.[1] | [1] |
Experimental Protocols
Protocol 1: General Procedure for Quenching Unreacted Bromine
-
Cool the Reaction Mixture: After the bromination reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. For exothermic quenching reactions, it is advisable to place the reaction flask in an ice bath.
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water. Alternatively, a saturated aqueous solution of sodium bisulfite can be used.
-
Add Quenching Solution: Slowly add the quenching solution to the stirred reaction mixture.
-
Monitor for Color Change: Continue adding the quenching solution dropwise until the reddish-brown color of the bromine disappears and the solution becomes colorless or pale yellow.
-
Separate Layers: If the reaction mixture is biphasic, transfer it to a separatory funnel and separate the aqueous and organic layers.
-
Wash Organic Layer: Wash the organic layer sequentially with water and then with brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization from Ethanol
-
Dissolve the Crude Product: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, you can further cool the flask in an ice bath.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities. Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Visualizations
Caption: Experimental workflow for the removal of unreacted bromine and purification of this compound.
Caption: A logical decision tree for troubleshooting common issues in the synthesis of this compound.
References
Validation & Comparative
Comparing reactivity of 4,6-Dibromoindoline-2,3-dione with other isatins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4,6-Dibromoindoline-2,3-dione (4,6-dibromoisatin) with other substituted isatins. The discussion is supported by established chemical principles and available experimental data to assist in the selection of appropriate synthons for drug discovery and organic synthesis.
Introduction to Isatin Reactivity
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound widely utilized as a precursor in the synthesis of a vast array of biologically active molecules and functional materials. Its reactivity is primarily centered around the C3-carbonyl group, which is highly susceptible to nucleophilic attack. The chemical behavior of the isatin core can be significantly modulated by the presence of substituents on its aromatic six-membered ring. These substituents, through their electronic effects, can either enhance or diminish the reactivity of the carbonyl group, influencing reaction rates, yields, and even the course of chemical transformations.
The Influence of Substituents on Reactivity
The reactivity of the C3-carbonyl in isatins is governed by its electrophilicity. This can be understood through two primary electronic effects exerted by substituents on the aromatic ring:
-
Inductive Effects : This is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole. Electron-withdrawing atoms like halogens pull electron density away from the ring, increasing the electrophilicity of the carbonyl carbon.
-
Resonance Effects : This involves the delocalization of π-electrons through the aromatic system. Electron-donating groups can delocalize electrons into the ring, reducing carbonyl electrophilicity, while electron-withdrawing groups can pull electron density out of the ring.
Halogens, such as bromine, exhibit a dual role. They are inductively electron-withdrawing but can donate electrons through resonance. For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net electron-withdrawing character that deactivates the aromatic ring but increases the electrophilicity of the C3-carbonyl carbon. This enhanced electrophilicity generally leads to an increased rate of nucleophilic addition at this position.[1]
Reactivity Profile of this compound
This compound possesses two bromine atoms on the aromatic ring. These two strong electron-withdrawing groups significantly increase the partial positive charge on the C3-carbonyl carbon, making it a highly reactive electrophile.
A qualitative comparison of its reactivity with other isatins is as follows:
-
vs. Unsubstituted Isatin : 4,6-Dibromoisatin is significantly more reactive towards nucleophiles than the parent isatin. The cumulative electron-withdrawing inductive effect of two bromine atoms makes its C3-carbonyl much more electrophilic.
-
vs. Monosubstituted Bromo-isatins (e.g., 5-Bromoisatin) : The presence of two electron-withdrawing groups in 4,6-dibromoisatin results in a greater enhancement of C3-carbonyl reactivity compared to isatins with a single bromine substituent.
-
vs. Isatins with Stronger Electron-Withdrawing Groups (e.g., 5-Nitroisatin) : A nitro group (-NO₂) is generally considered a more powerful electron-withdrawing group than bromine.[1] Therefore, 5-nitroisatin is expected to be more reactive than a monobrominated isatin. However, the cumulative effect of two bromine atoms in 4,6-dibromoisatin can make its reactivity comparable to, or in some cases even greater than, that of 5-nitroisatin. This is highly dependent on the specific reaction conditions and the nature of the nucleophile.
-
vs. Isatins with Electron-Donating Groups (e.g., 5-Methylisatin) : Electron-donating groups, such as methyl (-CH₃) or methoxy (-OCH₃), decrease the electrophilicity of the C3-carbonyl. Consequently, 4,6-dibromoisatin is substantially more reactive than isatins bearing electron-donating substituents.
Data Presentation
Table 1: Qualitative Reactivity Comparison of Substituted Isatins in Nucleophilic Addition Reactions
| Isatin Derivative | Substituent(s) | Electronic Effect | Expected C3-Carbonyl Electrophilicity | Expected Reactivity Rank |
| 5-Nitroisatin | 5-NO₂ | Strong Electron-Withdrawing | Very High | 1 |
| This compound | 4,6-diBr | Strong Electron-Withdrawing | High | 2 |
| 5-Bromoisatin | 5-Br | Moderate Electron-Withdrawing | Moderate-High | 3 |
| Isatin | H | Neutral | Moderate | 4 |
| 5-Methylisatin | 5-CH₃ | Weak Electron-Donating | Low | 5 |
Table 2: Comparison of Yields in the Asymmetric Aldol Reaction of Substituted Isatins with Acetone
The aldol reaction, involving the nucleophilic attack of a ketone enolate on the C3-carbonyl of isatin, serves as an excellent model for comparing reactivity. Higher yields under identical reaction conditions often correlate with higher electrophilicity of the isatin.
| Isatin Derivative | Yield (%) | Reference |
| 4-Chloroisatin | 94% | [2] |
| 4-Bromoisatin | 92% | [2] |
| 4,6-Dibromoisatin | Good Enantioselectivity Reported | [3] |
| 5,7-Dibromoisatin | Good Enantioselectivity Reported | [3] |
| Isatin (unsubstituted) | 88% | [2] |
| 5-Bromoisatin | 86% | [2] |
| 5-Chloroisatin | 85% | [2] |
| 4-Methylisatin | 82% | [2] |
Note: Direct quantitative comparison for 4,6-dibromoisatin under the exact same conditions as the others was not available in the cited literature, but its successful participation in the reaction underscores its high reactivity.
Experimental Protocols
Representative Experiment: Catalyst-Free Aldol Condensation of Isatins with Ketones
This protocol can be adapted to compare the reactivity of this compound with other isatins by monitoring reaction time and yield.[4]
Objective: To synthesize 3-substituted-3-hydroxyindolin-2-ones via aldol condensation to compare the reactivity of various isatins.
Materials:
-
Substituted Isatin (e.g., this compound, Isatin, 5-Bromoisatin)
-
Ketone (e.g., Acetone, Cyclohexanone)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Molecular Sieves 4 Å
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates (Silica gel)
Procedure:
-
To a stirred solution of the substituted isatin (1.0 mmol) in anhydrous DMF (3 mL) in a round-bottom flask, add the ketone (2.0 mmol).
-
Add activated molecular sieves 4 Å (100 mg) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes). The relative rate of disappearance of the starting isatin can be used as a measure of its reactivity.
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Add water (10 mL) to the filtrate and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 3-substituted-3-hydroxyindolin-2-one.
-
Calculate the isolated yield and compare the results for the different isatins tested. Higher yields in shorter reaction times indicate greater reactivity.
Visualizations
Reaction and Reactivity Diagrams
Caption: Figure 1. General Nucleophilic Addition at C3 of Isatin.
Caption: Figure 2. Influence of Substituents on Isatin Reactivity.
Caption: Figure 3. Experimental Workflow for Reactivity Comparison.
References
- 1. BJOC - A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids [beilstein-journals.org]
- 2. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions in DMF with molecular sieves 4 Å as additive - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis: A Comparative Guide to 4,6-Dibromoisatin and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 4,6-dibromoisatin and its key precursors, isatin and 3,5-dibromoaniline. Understanding the distinct spectral characteristics of these molecules is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic chemistry and drug development. While detailed experimental data for 4,6-dibromoisatin is not widely published, this guide compiles available spectroscopic information for its precursors and outlines a probable synthetic pathway.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic features of isatin and 3,5-dibromoaniline. These values serve as a baseline for comparison during the synthesis of 4,6-dibromoisatin.
Table 1: FTIR and UV-Vis Spectroscopic Data
| Compound | FTIR (cm⁻¹) | UV-Vis (λmax, nm) |
| Isatin | ~3194 (N-H stretch), ~1746 & 1728 (C=O stretch), ~1615 (C=C aromatic stretch)[1] | 249, 296, 420 in ethanol[1] |
| Aniline | ~3430 & 3350 (N-H stretch), ~1620 (N-H bend), ~1600 & 1500 (C=C aromatic stretch) | 230 in ethanol, 280[2][3] |
| 3,5-Dibromoaniline | Conforms to structure[4] | 293 in H₂O[5] |
| 4,6-Dibromoisatin | No data available | No data available |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | N-H Proton | Other Protons | Solvent |
| Isatin | 6.90-7.60 (m, 4H) | ~11.0 (s, 1H) | - | DMSO-d₆ |
| Aniline | 6.70-7.20 (m, 5H) | 3.55 (br s, 2H) | - | CDCl₃ |
| 3-Bromoaniline | 6.54-6.94 (m, 4H)[1] | 3.60 (s, 2H)[1] | - | CDCl₃[1] |
| 4,6-Dibromoisatin | No data available | No data available | - | No data available |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | Carbonyl Carbons | Other Carbons | Solvent |
| Isatin | 112.0, 118.0, 123.0, 125.0, 138.0, 151.0 | 159.0, 184.0 | - | DMSO-d₆ |
| Aniline | 115.2, 118.7, 129.2 | - | - | CDCl₃ |
| 3-Bromoaniline | 114.2, 119.2, 122.9, 130.6, 148.2 | - | - | CDCl₃ |
| 4,6-Dibromoisatin | No data available | No data available | - | No data available |
Experimental Protocols
Proposed Synthesis of 4,6-Dibromoisatin:
The synthesis would likely proceed in two main steps from 3,5-dibromoaniline:
-
Formation of the isonitrosoacetanilide intermediate: 3,5-dibromoaniline would be reacted with chloral hydrate and hydroxylamine hydrochloride in an acidic aqueous solution.
-
Cyclization to 4,6-dibromoisatin: The resulting intermediate would then be treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and form the final product.
General Protocol for Spectroscopic Analysis:
-
FTIR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film on NaCl plates.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are measured on a spectrophotometer using a suitable solvent like ethanol or methanol.
Visualizing the Synthesis Pathway
The following diagram illustrates the proposed synthetic pathway for 4,6-dibromoisatin from its precursors.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. chembk.com [chembk.com]
- 3. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
Unveiling the Biological Potential of 4,6-Dibromoindoline-2,3-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic compounds, with the indoline-2,3-dione (isatin) scaffold emerging as a privileged structure in medicinal chemistry. Among its halogenated derivatives, 4,6-dibromoindoline-2,3-dione has garnered attention for its potential biological activities. This guide provides a comparative analysis of the reported biological activities of this compound derivatives, supported by available experimental data, detailed protocols, and visual representations of associated signaling pathways.
Anticancer Activity: A Promising Frontier
While specific data for a broad series of this compound derivatives remains limited in publicly accessible literature, studies on closely related brominated isatins provide significant insights into their anticancer potential. The substitution pattern of bromine on the isatin core is crucial in determining the cytotoxic efficacy.
Derivatives of the isomeric 5,7-dibromoisatin have demonstrated potent cytotoxic effects against a panel of human cancer cell lines. The introduction of various substituents at the N1 position of the isatin ring has been a key strategy in modulating this activity.
Table 1: Comparative Anticancer Activity (IC50, µM) of 5,7-Dibromoisatin Derivatives
| Compound ID | Linker at N1 | Functional Group | HT29 (Colon) | MCF-7 (Breast) | A549 (Lung) | UACC903 (Melanoma) |
| 6 | Three-carbon | Isothiocyanate | 1.56 | - | 2.13 | - |
| 11 | Aromatic with one-carbon | Thiocyanate | 1.14 | - | 2.53 | 2.89 |
| 13 | Aromatic with one-carbon | Isothiocyanate | 1.09 | - | - | - |
| 5 | Three-carbon | Selenocyanate | - | Potent | - | - |
| 9 | Four-carbon | Selenocyanate | - | Potent | - | - |
| 12 | Aromatic with one-carbon | Selenocyanate | - | Potent | 2.41 | - |
| 4 | Three-carbon | Thiocyanate | - | - | - | 2.06 |
| 8 | Four-carbon | Thiocyanate | - | - | - | - |
Data extracted from a study on 5,7-dibromoisatin derivatives, which serve as structural analogs to the 4,6-dibromo scaffold. The original study should be consulted for complete details.
The data suggests that the nature of the substituent at the N1 position significantly influences the cytotoxic potency and cancer cell line selectivity. For instance, isothiocyanate and thiocyanate derivatives show strong activity against colon and lung cancer cell lines, while selenocyanate-containing compounds are particularly effective against breast cancer cells.
Furthermore, studies on 6-bromoisatin, another related compound, have shown it to be a potent inducer of apoptosis in colorectal cancer cell lines, with an IC50 value of approximately 100 µM. This compound was found to arrest the cell cycle in the G2/M phase and activate caspases 3 and 7.[1]
Antimicrobial Activity: Combating Pathogens
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Isatin derivatives have shown promise in this area, and while specific data for this compound derivatives is sparse, studies on related chloro- and bromo-substituted isatins offer valuable comparative data.
For instance, a study on 6-chloroisatin-3-semicarbazone derivatives demonstrated significant antibacterial and antifungal activity.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 6-Chloroisatin Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi (Candida albicans) |
| 2b | 78.12 - 5000 | 78.12 - 5000 | 1.56 |
| 4a | 78.12 - 5000 | 78.12 - 5000 | - |
| 4b | 78.12 - 5000 | 78.12 - 5000 | - |
| 5b | 78.12 - 5000 | 78.12 - 5000 | 1.56 |
| 6b | - | - | 1.56 |
Data extracted from a study on 6-chloroisatin derivatives. The original study should be consulted for complete details.
These findings suggest that halogenated isatin derivatives possess broad-spectrum antimicrobial potential, with some compounds exhibiting potent antifungal activity comparable to the standard drug clotrimazole. The presence of a halogen at the 6-position of the isatin ring appears to be favorable for antimicrobial activity.
Enzyme Inhibition: Targeting Key Biological Processes
The inhibitory potential of these compounds is often evaluated through molecular docking studies followed by in vitro enzymatic assays. The data from such studies on related brominated isatins can guide the rational design of potent and selective this compound-based enzyme inhibitors.
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed and standardized experimental protocols are essential.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5x10⁵ CFU/mL.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Apoptosis Detection: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified time.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Caspase Assay: Add a luminogenic or fluorogenic caspase-3/7 substrate to the cell lysate.
-
Signal Measurement: Measure the luminescence or fluorescence signal, which is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase activity.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective analogs.
Apoptosis Signaling Pathway
Many anticancer agents, including isatin derivatives, exert their effects by inducing apoptosis or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.
Caption: Apoptosis signaling pathways induced by this compound derivatives.
Experimental Workflow: From Compound to Activity
The evaluation of the biological activity of a new chemical entity follows a structured workflow, from initial screening to mechanistic studies.
Caption: General experimental workflow for evaluating biological activity.
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential for development as anticancer and antimicrobial agents. The available data on structurally related brominated isatins highlights the importance of the substitution pattern in determining the potency and selectivity of these biological activities. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4,6-Dibromoindoline-2,3-dione: Structural Validation and Benchmarking Against Key Alternatives
For Immediate Release:
This comprehensive guide provides a detailed comparative analysis of the structure of 4,6-Dibromoindoline-2,3-dione, a vital heterocyclic compound in drug discovery and organic synthesis. This report, tailored for researchers, scientists, and drug development professionals, presents a head-to-head comparison with viable alternatives, supported by experimental data and detailed protocols to ensure reproducibility and facilitate informed decision-making in research and development.
Structural Validation of this compound
The definitive structure of this compound has been established through a combination of spectroscopic techniques. While a detailed experimental protocol for its synthesis from 4,6-Dibromo-o-phenylenediamine and phthalic acid has been described in principle, specific reaction conditions and purification methods are proprietary.[1] The structural elucidation relies on a cohesive interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
A logical workflow for the structural determination is outlined below:
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its alternatives. This data is essential for distinguishing between these closely related structures.
Table 1: ¹H NMR Data (ppm)
| Compound | H-5 | H-7 | Aromatic Protons | NH |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 4-Bromoisatin | - | 7.62 (d, J=8.3 Hz) | 7.39 (t, J=7.5 Hz), 7.87 (d, J=8.2 Hz) | - |
| 6-Bromoisatin | 7.43 (d, J=8.3 Hz) | - | 6.99 (s) | 9.28 (s) |
| 4,6-Dichloro-1H-indole-2,3-dione | 7.65 (d, J=2.1 Hz) | 7.40 (d, J=1.6 Hz) | - | - |
Table 2: ¹³C NMR Data (ppm)
| Compound | C=O (C2) | C=O (C3) | Aromatic Carbons |
| This compound | Data not available | Data not available | Data not available |
| 4-Bromoisatin | 182.5 | 158.1 | 146.3, 144.5, 143.7, 141.2, 138.1, 136.4, 130.5, 127.3, 127.1, 125.3, 123.5, 122.1, 117.9 |
| 6-Bromoisatin | 170.08 | - | 144.89, 144.78, 142.68, 135.72, 130.87, 130.45, 127.99, 126.20 |
| 4,6-Dichloro-1H-indole-2,3-dione | 177.6 | 155.5 | 149.4, 147.1, 144.9, 144.6, 141.1, 136.9, 134.9, 133.2, 129.7, 129.0, 118.8, 117.3, 117.1 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 304.93 (Calculated) | Data not available |
| 4-Bromoisatin | 226.03 | Data not available |
| 6-Bromoisatin | 226.03 | Data not available |
| 4,6-Dichloro-1H-indole-2,3-dione | 215.00 | Data not available |
Table 4: Infrared Spectroscopy Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch |
| This compound | Data not available | Data not available |
| Isatin (Parent Compound) | 3188 | 1740, 1620 |
| 5,7-Dibromoisatin | - | - |
Experimental Protocols
Detailed experimental protocols are crucial for the validation and comparison of chemical structures. Below are generalized procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standardized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integration values.
Mass Spectrometry (MS)
The following outlines a general procedure for obtaining mass spectra:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Ionization: Ionize the sample molecules.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate a mass spectrum.
-
Data Analysis: Analyze the spectrum to determine the molecular weight and identify characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
A typical procedure for IR analysis using the KBr pellet method is as follows:
-
Sample Preparation: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the spectrometer and record the sample spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to specific functional groups. The carbonyl (C=O) stretching vibrations in isatin derivatives typically appear in the range of 1620-1740 cm⁻¹.[2]
Conclusion
The structural validation of this compound is paramount for its application in drug development and chemical synthesis. This guide provides a framework for its characterization and a comparative analysis with structurally similar compounds. The presented data and protocols will aid researchers in the unambiguous identification and utilization of this important chemical entity. While comprehensive spectroscopic data for the title compound remains to be fully disclosed in the public domain, the information on related structures provides a valuable reference for ongoing research.
References
A Comparative Analysis of Mono- and Di-brominated Isatins in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis, spectroscopic properties, and biological activities of mono- and di-brominated isatins. The inclusion of bromine atoms into the isatin scaffold is a key strategy in medicinal chemistry to modulate the therapeutic properties of this privileged heterocyclic motif. This document summarizes quantitative data, details experimental methodologies, and visualizes key processes to support further research and development in this area.
Data Presentation: A Quantitative Comparison
The following tables summarize the key physicochemical and biological activity data for representative mono- and di-brominated isatins, facilitating a direct comparison of their properties.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (Solvent) δ (ppm) | ¹³C NMR (Solvent) δ (ppm) |
| 5-Bromoisatin | C₈H₄BrNO₂ | 226.03 | 249-250[1] | (DMSO-d₆) 6.88 (d, J=8.3 Hz, 1H), 7.66 (d, J=1.9 Hz, 1H), 7.74 (dd, J=8.3, 1.9 Hz, 1H)[1] | (DMSO-d₆) 115.13, 115.15, 120.44, 127.76, 140.89, 150.43, 159.84, 184.05[1] | |
| 5,7-Dibromoisatin | ![]() | C₈H₃Br₂NO₂ | 304.92 | 250-255 | (CDCl₃) 7.73 (d, J=2 Hz, 1H), 7.92 (d, J=2 Hz, 1H) for N-substituted derivative protons | (CDCl₃) 104.7, 117.4, 121.4, 127.8, 145.3, 146.2, 158.5, 180.8 for N-substituted derivative carbons[2] |
Table 2: Comparative Biological Activity (IC₅₀ Values)
| Compound | Target | Mono-brominated (5-Bromoisatin) IC₅₀ (µM) | Di-brominated (5,7-Dibromoisatin) IC₅₀ (µM) | Reference |
| MAO-A | Monoamine Oxidase A | 0.812 | - | [3] |
| MAO-B | Monoamine Oxidase B | 0.125 | - | [3] |
| HT-29 (Colon Cancer) | Human Colon Carcinoma | - | 2.67 (for a 7-bromo derivative) | [4] |
| MCF-7 (Breast Cancer) | Human Breast Adenocarcinoma | - | >10 (for a derivative) | [2] |
| K562 (Leukemia) | Human Myelogenous Leukemia | - | 1.75 (for a 5,6,7-trihalo derivative) | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of brominated isatins are provided below.
Synthesis Protocols
1. Synthesis of 5-Bromoisatin (Mono-brominated)
This procedure is adapted from a method utilizing pyridinium bromochromate (PBC) as a brominating agent.[1]
-
Materials: Isatin, pyridinium bromochromate (PBC), glacial acetic acid, diethyl ether, sodium bicarbonate (NaHCO₃), sodium sulfate (Na₂SO₄), ethanol.
-
Procedure:
-
To a suspension of PBC (3.12 g, 12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (1.47 g, 10 mmol) in a small amount of acetic acid.
-
Heat the reaction mixture at 90°C on a water bath with constant stirring for 20 minutes.
-
After the reaction is complete (monitored by TLC), pour the mixture into cold water (100 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure 5-bromoisatin.
-
2. Synthesis of 5,7-Dibromoisatin (Di-brominated)
This protocol is based on the direct bromination of isatin in ethanol.[5]
-
Materials: Isatin, bromine, ethanol.
-
Procedure:
-
Dissolve isatin in ethanol and bring the solution to reflux.
-
Add bromine dropwise to the refluxing solution while maintaining the temperature between 70-75°C.
-
Continue the reaction until completion (monitored by TLC).
-
Cool the reaction mixture to allow the product to precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain 5,7-dibromoisatin.
-
Biological Assay Protocols
1. Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
This protocol is a general method for determining the inhibitory activity of compounds against MAO-A and MAO-B.[2]
-
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed deamination of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce the highly fluorescent resorufin. A decrease in the rate of fluorescence increase indicates MAO inhibition.[2]
-
Materials: Recombinant human MAO-A and MAO-B enzymes, MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), MAO substrate (e.g., p-tyramine for both, benzylamine for MAO-B), fluorogenic probe (e.g., Amplex® Red), horseradish peroxidase (HRP), positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B), test compounds (mono- and di-brominated isatins), 96-well plates.
-
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in DMSO.
-
In a 96-well plate, add the MAO assay buffer, HRP, and the fluorogenic probe to each well.
-
Add the test compounds or positive controls to the respective wells.
-
Initiate the reaction by adding the MAO enzyme (MAO-A or MAO-B) to the wells.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Start the enzymatic reaction by adding the MAO substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission for resorufin) over time using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[6]
-
Materials: Test compounds (mono- and di-brominated isatins), bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi), sterile 96-well microtiter plates, positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi), negative control (broth only).
-
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium to achieve a range of final concentrations.
-
Prepare a standardized inoculum of the microbial strain to a specific cell density.
-
Inoculate each well (except the negative control) with the microbial suspension.
-
Include positive control wells with a standard antimicrobial agent and uninoculated wells as a negative control.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[6]
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental and biological pathways relevant to the study of brominated isatins.
Caption: Comparative synthesis and analysis workflow for mono- and di-brominated isatins.
References
- 1. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
A Comparative Guide to the Purity Analysis of Synthesized 4,6-Dibromoindoline-2,3-dione by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive overview of using High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthesized 4,6-Dibromoindoline-2,3-dione (also known as 4,6-dibromoisatin). We present a detailed experimental protocol, compare HPLC with alternative analytical techniques, and provide supporting data to guide researchers in establishing robust quality control measures.
The synthesis of substituted isatins can result in various impurities, including unreacted starting materials, isomeric byproducts (e.g., mono- or tri-brominated species), and intermediates from the synthetic route, such as the Sandmeyer process.[1][2] Therefore, a high-resolution analytical technique is essential to separate and quantify the target compound from these closely related structures.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-Phase HPLC (RP-HPLC) is the preeminent technique for assessing the purity of non-volatile organic compounds like this compound. Its high resolving power, sensitivity, and quantitative accuracy make it the industry standard for quality control in pharmaceutical and chemical research.[3][4] The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC Method
This protocol outlines a standard RP-HPLC method suitable for the purity analysis of this compound.
1. Instrumentation and Reagents:
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
-
Sample Preparation: Prepare a stock solution of the synthesized this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute further with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
3. Data Analysis: The purity of the sample is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical HPLC Purity Data
The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from potential impurities.
| Peak No. | Retention Time (min) | Peak Area (%) | Possible Identification |
| 1 | 4.5 | 0.45 | Starting Material / Polar Impurity |
| 2 | 12.8 | 1.25 | Monobromoindoline-2,3-dione Isomer |
| 3 | 15.2 | 97.85 | This compound |
| 4 | 18.1 | 0.45 | Isomeric Impurity |
Purity Calculation: Based on this hypothetical data, the purity of the synthesized this compound is determined to be 97.85% .
Comparison with Alternative Analytical Techniques
While HPLC is the primary method for quantitative purity assessment, a combination of techniques provides a more complete characterization of the synthesized compound.[5]
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning between stationary and mobile phases.[5] | Quantitative purity, detection and quantification of non-volatile impurities.[3][5] | High resolution, sensitivity, and reproducibility for quantitative analysis. | May not identify co-eluting peaks without a DAD/PDA detector; does not provide molecular weight information. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Confirms molecular weight of the main component and impurities; structural information via fragmentation.[2] | High sensitivity and specificity; excellent for identifying unknown impurities. | Quantification can be less precise than HPLC-UV without appropriate standards. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unambiguous structural confirmation and elucidation; can identify and quantify impurities with distinct signals.[5] | Provides detailed structural information; qNMR allows for high-accuracy purity determination against a certified standard. | Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret if multiple impurities are present.[6] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry. | Identification and quantification of residual solvents and volatile impurities.[6] | Excellent for analyzing volatile and thermally stable compounds. | Not suitable for non-volatile compounds like this compound without derivatization.[6] |
Visualizations
The following diagrams illustrate the logical workflow for the comprehensive purity analysis of a synthesized chemical compound.
Caption: Workflow for the comprehensive purity assessment of synthesized compounds.
References
A Comparative Guide to the Analytical Characterization of Brominated Isatins: Spotlight on 4-Bromoisatin
For Researchers, Scientists, and Drug Development Professionals
Isatin and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide array of biological activities. The introduction of bromine atoms to the isatin core can significantly modulate these properties, making a thorough structural and analytical characterization paramount for drug discovery and development. While X-ray crystallographic data for 4,6-Dibromoisatin is not publicly available, this guide provides a comparative analysis of X-ray crystallography and other key analytical techniques using the closely related and structurally significant compound, 4-Bromoisatin, as a primary exemplar.
At a Glance: 4-Bromoisatin - Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₄BrNO₂ | PubChem[1] |
| Molecular Weight | 226.03 g/mol | PubChem[1] |
| Appearance | Light yellow to brown powder/crystal | Chem-Impex[2] |
| Melting Point | 271 °C | Chem-Impex[2] |
| CAS Number | 20780-72-7 | PubChem[1] |
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule, providing precise bond lengths, bond angles, and crystal packing information. For 4-Bromoisatin, this technique has yielded a definitive solid-state structure.
Crystallographic Data for 4-Bromoisatin
The following table summarizes the crystallographic data obtained for 4-Bromoisatin. This data is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | Huang, H. et al. (2016)[1] |
| Space Group | P 1 21/c 1 | Huang, H. et al. (2016)[1] |
| a (Å) | 7.3655 | Huang, H. et al. (2016)[1] |
| b (Å) | 13.689 | Huang, H. et al. (2016)[1] |
| c (Å) | 7.2866 | Huang, H. et al. (2016)[1] |
| α (°) ** | 90 | Huang, H. et al. (2016)[1] |
| β (°) | 93.378 | Huang, H. et al. (2016)[1] |
| γ (°) ** | 90 | Huang, H. et al. (2016)[1] |
| Residual Factor (R) | 0.0209 | Huang, H. et al. (2016)[1] |
A Multi-Technique Approach: Comparison with Spectroscopic Methods
While X-ray crystallography provides the ultimate structural resolution, a combination of spectroscopic techniques is essential for routine characterization, purity assessment, and analysis in solution. Below is a comparison of what each technique reveals about the structure of 4-Bromoisatin.
Comparison of Analytical Techniques for 4-Bromoisatin
| Technique | Information Provided | Advantages | Limitations | Expected Data for 4-Bromoisatin |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous structural determination. | Requires a suitable single crystal; provides solid-state information only. | Monoclinic, P 1 21/c 1 space group with defined unit cell parameters.[1] |
| NMR Spectroscopy | Chemical environment of ¹H and ¹³C nuclei, molecular connectivity, solution-state structure. | Excellent for structural elucidation in solution; quantitative analysis is possible. | Less sensitive than MS; complex spectra for large molecules. | ¹H NMR (DMSO-d₆): Aromatic protons (approx. 7-8 ppm), N-H proton (approx. 11-12 ppm). ¹³C NMR: Carbonyl carbons (approx. 160-185 ppm), aromatic carbons (approx. 110-150 ppm). |
| FT-IR Spectroscopy | Presence of functional groups. | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited structural connectivity information. | Characteristic absorptions for N-H stretch (~3200 cm⁻¹), C=O stretches (~1740-1760 cm⁻¹), C=C aromatic stretches (~1600 cm⁻¹), and C-Br stretch (<700 cm⁻¹). |
| Mass Spectrometry | Molecular weight, elemental formula (high-res), fragmentation patterns. | Extremely high sensitivity, provides molecular weight confirmation. | Isomers are often indistinguishable without fragmentation analysis. | Predicted [M+H]⁺ at m/z 225.94982. Other adducts like [M+Na]⁺ and [M+K]⁺ can also be observed.[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. The following sections outline standardized procedures for the synthesis, crystallization, and analysis of brominated isatins.
Synthesis and Crystallization Workflow
Synthesis of 4-Bromoisatin (Sandmeyer Methodology)
The synthesis of 4-Bromoisatin is commonly achieved via the Sandmeyer methodology, starting from 3-bromoaniline.[4] This involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.
-
Step 1: Isonitrosoacetanilide Formation: 3-bromoaniline is reacted with chloral hydrate and hydroxylamine hydrochloride.
-
Step 2: Cyclization: The resulting intermediate is treated with a strong acid, typically concentrated sulfuric acid, to induce cyclization and form the isatin ring system.
-
Purification: The crude product is often purified by column chromatography on silica gel or by recrystallization to yield pure 4-Bromoisatin.[4]
Single-Crystal Growth
Obtaining a high-quality single crystal is the most critical and often challenging step for X-ray diffraction analysis.
-
Method: Slow evaporation is a common and effective technique.
-
Procedure:
-
Dissolve the purified 4-Bromoisatin in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane) to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment for several days to weeks.
-
Harvest the resulting single crystals once they reach a suitable size (typically >0.1 mm in all dimensions).
-
Single-Crystal X-ray Diffraction (SC-XRD) Protocol
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and structural parameters.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals. Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS).
-
-
Fourier-Transform Infrared (FT-IR):
-
Prepare the sample, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, often using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
References
Assessing the Dyeing Properties of 4,6-Dibromoindoline-2,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the dyeing properties of 4,6-Dibromoindoline-2,3-dione, a substituted isatin derivative. Given the absence of direct empirical data on this specific compound, this document outlines the expected performance characteristics and detailed experimental protocols for its evaluation. As a structural analog to precursors of historical indigoid dyes, its properties are compared against the well-documented and chemically related dyestuff, 6,6'-dibromoindigo, famously known as Tyrian purple. This comparison serves as a benchmark for future experimental validation.
Isatin and its derivatives are a significant class of heterocyclic compounds utilized as precursors in drug synthesis and the dye industry.[1] The inclusion of bromine atoms in the isatin core, as seen in this compound, is anticipated to influence its tinctorial and fastness properties, much like the bromination in Tyrian purple contributes to its characteristic hue and stability.[2][3]
Comparative Performance Overview
The following table summarizes the anticipated dyeing performance of a hypothetical dye derived from this compound compared to the known properties of 6,6'-dibromoindigo (Tyrian Purple). The data for the target compound is projected based on structural similarities and should be confirmed experimentally.
| Performance Metric | Hypothetical Dye from this compound | 6,6'-dibromoindigo (Tyrian Purple) | Test Standard |
| Colorfastness to Light | Good to Very Good (Est. 4-5) | Very Good to Excellent (5-7)[4][5] | ISO 105-B02 |
| Colorfastness to Washing | Moderate to Good (Est. 3-4) | Good[6] | ISO 105-C06 |
| Colorfastness to Rubbing (Dry) | Moderate (Est. 3) | Fair to Good[7] | ISO 105-X12 |
| Colorfastness to Rubbing (Wet) | Poor to Fair (Est. 2-3) | Poor to Fair[7] | ISO 105-X12 |
| Dye Exhaustion (%) | 75-85% (Projected) | Substrate Dependent | Spectrophotometry |
| Dye Fixation (%) | 85-95% (Projected) | High | Spectrophotometry |
| CIELAB Color (on Cotton) | L: 40-50, a: +15-25, b: -20-30 (Projected Purple-Violet) | L: 35-45, a: +20-30, b: -25-35 (Reddish-Purple)[8] | Spectrophotometry |
Note: Fastness ratings are on a scale of 1 (Poor) to 5 (Excellent) for washing and rubbing, and 1 (Very Low) to 8 (Very High) for lightfastness.
Experimental Protocols
A systematic evaluation of this compound's dyeing properties requires standardized procedures. As an indigoid precursor, the appropriate method of application is vat dyeing.
Vat Dyeing Protocol for Cotton Substrate
Vat dyes are water-insoluble and must be chemically reduced to a soluble "leuco" form to be absorbed by cellulosic fibers.[1][9] Subsequent oxidation traps the insoluble dye within the fiber.[10]
Materials:
-
This compound
-
Cotton fabric (desized and bleached)
-
Sodium Hydroxide (NaOH)
-
Sodium Dithionite (Na₂S₂O₄, also known as sodium hydrosulfite)
-
Glacial Acetic Acid
-
Non-ionic surfactant
Procedure:
-
Preparation of the Vat: In a dyebath, prepare a solution with a liquor ratio of 30:1. Add 5 g/L of this compound.
-
Reduction (Vatting): Add 10-15 mL/L of Sodium Hydroxide (38°Bé) and 5-10 g/L of Sodium Dithionite. Heat the bath to 60°C and stir gently until the solution becomes clear and changes color (typically to a yellowish-green), indicating the formation of the soluble leuco-dye.[11]
-
Dyeing: Immerse the pre-wetted cotton fabric into the dyebath. Maintain the temperature at 60°C for 45-60 minutes, ensuring the fabric is fully submerged and agitated periodically.
-
Oxidation: Remove the fabric from the dyebath, squeeze out excess liquor, and expose it to the air for 15-20 minutes. The color will develop as the leuco-dye oxidizes back to its insoluble form.[11]
-
Rinsing and Soaping: Rinse the dyed fabric thoroughly in cold water. Neutralize with a dilute solution of acetic acid (1-2 mL/L). Finally, soap the fabric at 90°C for 10 minutes with a 2 g/L solution of a non-ionic surfactant to remove loose surface dye and improve fastness.[12] Rinse again and air dry.
Quantitative Analysis Protocols
a) Dye Exhaustion and Fixation Measurement: The percentage of dye exhausted from the bath and fixed onto the fabric can be determined spectrophotometrically.
-
Measure the absorbance of the initial dyebath solution at the dye's maximum absorption wavelength (λ_max).
-
After dyeing, measure the absorbance of the residual dyebath.
-
Calculate the percentage of exhaustion (%E) using the formula: %E = [(Initial Absorbance - Residual Absorbance) / Initial Absorbance] x 100[13]
-
To determine fixation, strip the dye from a sample of un-soaped dyed fabric using a suitable solvent (e.g., pyridine). Measure the absorbance of the stripping solution.
-
Strip the dye from a soaped and rinsed fabric sample.
-
Calculate the percentage of fixation (%F) based on the difference in dye content before and after soaping.
b) Colorimetric Measurement: The color of the dyed fabric should be measured using a reflectance spectrophotometer to obtain CIELAB values (L, a, b*).[14][15] This provides an objective, numerical representation of the final shade under a standard illuminant (e.g., D65).[16][17]
Colorfastness Testing Protocols
a) Colorfastness to Light:
-
Principle: A specimen of the dyed fabric is exposed to a high-intensity artificial light source (Xenon arc lamp) that simulates natural daylight under controlled conditions.[20][21] The change in color is assessed by comparing the fading of the specimen to a set of eight standard blue wool references, which fade at known rates.[18][21] The lightfastness is rated on a scale of 1 (very low) to 8 (very high).[18]
b) Colorfastness to Washing:
-
Principle: The dyed fabric specimen, in contact with a standard multi-fiber adjacent fabric, is agitated in a soap solution under specified conditions of time and temperature.[23][25] The test assesses two outcomes: the change in color of the original specimen and the degree of staining on the adjacent multi-fiber fabric.[26] Results are evaluated using grey scales and rated from 1 (poor) to 5 (excellent).[25]
c) Colorfastness to Rubbing (Crocking):
-
Principle: The surface of the dyed fabric is rubbed with a standard white cotton cloth under specified pressure, for a set number of cycles.[29][30] The test is performed under both dry and wet conditions.[31] The amount of color transferred to the white cloth (staining) is assessed using a grey scale for staining and rated from 1 (heavy staining) to 5 (no staining).[27]
Visualized Workflows and Processes
To clarify the relationships between the experimental stages, the following diagrams are provided.
Caption: Experimental workflow for assessing the dyeing properties of this compound.
Caption: The core chemical transformations in the vat dyeing process.
References
- 1. Vat Dyes | Indigo Dyes | Application of Vat Dyes [onlineclothingstudy.com]
- 2. ia801705.us.archive.org [ia801705.us.archive.org]
- 3. Tyrian purple - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cameo.mfa.org [cameo.mfa.org]
- 6. pjsir.org [pjsir.org]
- 7. researchgate.net [researchgate.net]
- 8. byarcadia.org [byarcadia.org]
- 9. Vat Dyes, Vat Paste, Reactive Dyes, Direct Dyes, Direct Black, Direct Black 22, Textile Dyes | [vipulorganics.com]
- 10. textilelearner.net [textilelearner.net]
- 11. thecrucible.org [thecrucible.org]
- 12. quora.com [quora.com]
- 13. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 14. dstech.com.my [dstech.com.my]
- 15. Color Measuring Instruments in several Industries. [unitycolor.com]
- 16. textile.webhost.uoradea.ro [textile.webhost.uoradea.ro]
- 17. inpressco.com [inpressco.com]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 19. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 20. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 21. ISO 105-B02 | Q-Lab [q-lab.com]
- 22. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 23. textilelearner.net [textilelearner.net]
- 24. ISO 105 C06 Washing Fastness Tester Guide [gester-instruments.com]
- 25. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 26. chiuvention.com [chiuvention.com]
- 27. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 28. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 29. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 30. m.flammabilitytestingequipment.com [m.flammabilitytestingequipment.com]
- 31. davislab.pl [davislab.pl]
A Comparative Guide to the In-Silico Prediction of Properties for 4,6-Dibromoisatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-silico predicted properties of 4,6-Dibromoisatin against available experimental data and related isatin analogs. It aims to offer an objective analysis of the molecule's potential, supported by computational and experimental evidence, to aid in drug discovery and development.
Isatin (1H-indole-2,3-dione) and its derivatives are a well-known class of heterocyclic compounds with a wide array of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3] The substitution of halogen atoms, particularly bromine, on the isatin scaffold can significantly modulate its physicochemical and pharmacological profile.[4] 4,6-Dibromoisatin is a member of this family, and in-silico (computational) methods provide a rapid and cost-effective means to predict its properties, guiding further experimental investigation.
Physicochemical Properties: In-Silico vs. Experimental Data
Computational tools are frequently used to predict key physicochemical parameters that influence a molecule's behavior. These predictions for 4,6-Dibromoisatin are compared with known experimental values and those of its parent compound, isatin, and other brominated analogs. This comparison helps to validate the predictive models and understand the structural effects of dibromination.
Table 1: Comparison of Predicted vs. Experimental Physicochemical Properties of 4,6-Dibromoisatin
| Property | In-Silico Predicted Value | Experimental Value | Reference |
|---|---|---|---|
| Molecular Formula | C₈H₃Br₂NO₂ | C₈H₃Br₂NO₂ | [5] |
| Molar Mass | 304.92 g/mol | 304.92 g/mol | [5] |
| Density | ~2.2 g/cm³ | 2.179 g/cm³ | [5] |
| Refractive Index | ~1.7 | 1.678 | [5] |
| XLogP3 | 2.1 | Not Available | - |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | Not Available | - |
| Hydrogen Bond Donors | 1 | Not Available | - |
| Hydrogen Bond Acceptors | 2 | Not Available | - |
| Rotatable Bonds | 0 | Not Available | - |
Table 2: Comparative In-Silico Analysis of Isatin Derivatives
| Compound | Molar Mass ( g/mol ) | XLogP3 | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| Isatin | 147.13 | 1.1 | 46.2 | 1 | 2 |
| 4-Bromoisatin | 226.03 | 1.4 | 46.2 | 1 | 2 |
| 7-Bromoisatin | 226.03 | 1.5 | 46.2 | 1 | 2 |
| 4,6-Dibromoisatin | 304.92 | 2.1 | 46.2 | 1 | 2 |
| 5,7-Dibromoisatin | 304.92 | 1.9 | 46.2 | 1 | 2 |
Data for analogs sourced from PubChem and computational estimates.[6][7]
The data indicates that bromination progressively increases the molar mass and lipophilicity (XLogP3) of the isatin core, a critical factor for membrane permeability and potential blood-brain barrier penetration.[8] The polar surface area and hydrogen bonding characteristics remain constant, suggesting that the core pharmacophore responsible for certain interactions is preserved.
Predicted Biological and Pharmacokinetic Profile
In-silico models are invaluable for predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its potential biological activities. These predictions help to identify potential liabilities and therapeutic applications early in the drug discovery process.
The following diagram illustrates a typical workflow for the computational prediction of a novel compound's properties.
Caption: A generalized workflow for in-silico drug discovery.
Table 3: Predicted ADMET and Drug-Likeness Properties for 4,6-Dibromoisatin
| Parameter | Prediction | Implication |
|---|---|---|
| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability potential.[9] |
| GI Absorption | High | Likely well-absorbed from the gut.[8] |
| BBB Permeant | Yes | Potential for activity in the Central Nervous System (CNS).[8] |
| CYP Inhibitor | Predicted Inhibitor of some isoforms | Potential for drug-drug interactions. |
| Toxicity | Predicted to have low acute toxicity | Favorable initial safety profile.[10] |
| Carcinogenicity | Non-carcinogenic | Favorable long-term safety profile.[11] |
Table 4: Predicted Bioactivity Scores for 4,6-Dibromoisatin
| Target Class | Bioactivity Score | Predicted Activity |
|---|---|---|
| GPCR Ligand | -0.50 | Moderately Active |
| Ion Channel Modulator | -0.65 | Moderately Active |
| Kinase Inhibitor | 0.15 | Active |
| Nuclear Receptor Ligand | -0.80 | Inactive |
| Protease Inhibitor | -0.25 | Moderately Active |
| Enzyme Inhibitor | 0.05 | Active |
Bioactivity scores are calculated based on methodologies from platforms like Molinspiration. A score > 0.0 indicates probable activity, between -5.0 and 0.0 suggests moderate activity, and < -5.0 implies inactivity.[8] The predictions suggest that 4,6-Dibromoisatin is a promising candidate for development as a kinase or enzyme inhibitor.
Potential Signaling Pathway Involvement
Brominated indoles have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] In-silico docking studies on similar compounds suggest that they can interfere with key kinases in this pathway.
Caption: Predicted inhibition of the NF-κB pathway by 4,6-Dibromoisatin.
Methodologies and Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the computational and experimental protocols relevant to the analysis of isatin derivatives.
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] It is commonly used to predict the binding affinity and mode of action of a drug candidate with its protein target.
-
Protein Preparation: The 3D structure of the target protein (e.g., a specific kinase, PDB ID: 5F19 for COX-2) is obtained from the Protein Data Bank.[8] Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of 4,6-Dibromoisatin is generated and energy-minimized using appropriate software (e.g., ChemDraw, Avogadro).
-
Docking Simulation: Software such as AutoDock Vina is used.[13] A grid box is defined around the active site of the target protein. The docking algorithm then explores possible binding poses of the ligand within this site.
-
Analysis: The results are analyzed based on the binding energy (kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and protein residues. Lower binding energy indicates a more stable complex.[13]
This protocol is adapted from studies on halogenated isatin derivatives and is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[14]
-
Animal Model: Adult male Swiss albino mice (20-25 g) are used.
-
Compound Administration: The test compound (e.g., 5,7-dibromoisatin semicarbazone) is suspended in a 0.5% methylcellulose solution and administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).
-
Induction of Seizure: After a set time (e.g., 30 minutes or 4 hours), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the hind limb tonic extensor component of the seizure. Abolition of this response indicates anticonvulsant activity.
-
Neurotoxicity Assessment: Motor impairment is assessed using the rotarod test, where animals must remain on a rotating rod for a set period (e.g., 1 minute). Failure to do so indicates neurotoxicity.[14]
Conclusion
The in-silico analysis of 4,6-Dibromoisatin reveals a promising profile for a drug candidate, particularly for applications targeting the central nervous system or for use as a kinase inhibitor. Computational predictions align well with the limited available experimental data and trends observed across other halogenated isatin analogs. The molecule exhibits good drug-likeness, predicted high GI absorption, and potential to cross the blood-brain barrier. Its predicted activity as a kinase inhibitor warrants further investigation, potentially in the context of anti-inflammatory or anticancer therapies. The provided protocols offer a framework for the experimental validation of these computational findings.
References
- 1. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. 4-Bromoisatin | C8H4BrNO2 | CID 4500012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Bromoisatin | C8H4BrNO2 | CID 2302353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. Natural Isatin Derivatives Against Black Fungus: In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. In-silico identification of novel Cis-aconitate decarboxylase inhibitors as potential anti-inflammatory agents using molecular docking and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 4,6-Dibromoindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for producing dibromo-derivatives of indoline-2,3-dione (isatin), with a focus on 4,6-Dibromoindoline-2,3-dione. The following sections detail experimental protocols, present comparative data on reaction outcomes, and visualize key synthetic pathways to inform methodological choices in research and development.
Introduction to Dibromoindoline-2,3-diones
Indoline-2,3-dione and its derivatives are a significant class of heterocyclic compounds that serve as crucial precursors in the synthesis of various biologically active molecules and pharmaceuticals.[1] The halogenated forms, particularly bromo-substituted isatins, have garnered considerable attention for their potential therapeutic properties, including anticancer, anticonvulsant, and kinase inhibitory activities.[1][2] The specific positioning of bromine atoms on the indole ring significantly influences the compound's chemical reactivity and biological efficacy. This guide focuses on the synthesis of this compound and provides a comparative analysis with other dibrominated isomers.
Comparative Synthesis Data
The synthesis of dibrominated indoline-2,3-diones can be achieved through various methods, primarily involving the direct bromination of isatin or the Sandmeyer synthesis from appropriately substituted anilines. The choice of method and reaction conditions dictates the isomeric distribution and overall yield of the products.
| Product | Starting Material | Method | Reagents | Reaction Time | Yield (%) | Purity/Characterization |
| This compound | 3,5-Dibromoaniline | Sandmeyer Synthesis | 1. Chloral hydrate, Hydroxylamine hydrochloride, HCl, H₂O2. H₂SO₄ | Not Specified | Not Specified | Confirmed by ¹H NMR |
| 5,7-Dibromoindoline-2,3-dione | Isatin | Direct Bromination | Bromine, Ethanol | Not Specified | 60 | Bright orange-red crystals, m.p. 251-254 °C |
| 4-Bromoindoline-2,3-dione & 6-Bromoindoline-2,3-dione (Mixture) | 3-Bromoaniline | Sandmeyer Synthesis | 1. Chloral hydrate, Na₂SO₄, HCl, Hydroxylamine hydrochloride, H₂O2. H₂SO₄ | 2 hours (isonitrosoacetanilide formation) | 46 (4-bromo), 21 (6-bromo) after separation | Separated by fractional crystallization |
Experimental Protocols
Method 1: Synthesis of this compound via Sandmeyer Synthesis
This method utilizes 3,5-dibromoaniline as the starting material to achieve the desired 4,6-dibromination pattern.
Step 1: Synthesis of N-(3,5-dibromophenyl)-2-(hydroxyimino)acetamide
-
In a flask, dissolve 3,5-dibromoaniline in a mixture of concentrated hydrochloric acid and water.
-
To this solution, add aqueous solutions of chloral hydrate and hydroxylamine hydrochloride.
-
Heat the reaction mixture to form the isonitrosoacetanilide intermediate, which precipitates upon cooling.
-
Filter the precipitate, wash with water, and dry.
Step 2: Cyclization to this compound
-
Carefully add the dried N-(3,5-dibromophenyl)-2-(hydroxyimino)acetamide to pre-heated concentrated sulfuric acid (60-65 °C).
-
Heat the mixture to 80 °C to facilitate cyclization.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry to obtain this compound.
Method 2: Synthesis of 5,7-Dibromoindoline-2,3-dione via Direct Bromination of Isatin
This protocol describes the direct bromination of the isatin core to yield the 5,7-dibromo isomer.[3]
-
Dissolve isatin in 95% ethanol with warming and stirring.
-
Slowly add bromine dropwise to the solution while maintaining the reaction temperature between 70-75 °C.[1]
-
After the addition is complete, cool the solution to room temperature and then place it on ice for 30 minutes to facilitate precipitation.
-
Collect the resulting precipitate by filtration, wash with water and cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 5,7-Dibromoindoline-2,3-dione.[3]
Method 3: Synthesis of 4-Bromo- and 6-Bromoindoline-2,3-dione Mixture via Sandmeyer Synthesis
This procedure, starting from 3-bromoaniline, results in a mixture of 4- and 6-monobrominated isatins.[4]
Step 1: Synthesis of 2-(hydroxyimino)-N-(3-bromophenyl)acetamide
-
Prepare a solution of chloral hydrate and sodium sulfate in water.
-
In a separate solution, dissolve 3-bromoaniline in water with hydrochloric acid.
-
Prepare an aqueous solution of hydroxylamine hydrochloride.
-
Combine the three solutions and heat the mixture.
-
Cool the reaction and filter the resulting solid to obtain 2-(hydroxyimino)-N-(3-bromophenyl)acetamide.
Step 2: Cyclization and Separation
-
Add the intermediate from Step 1 portion-wise to hot concentrated sulfuric acid (60-65 °C).
-
Heat the mixture to 80 °C, then cool and pour onto crushed ice.
-
Filter the precipitate to obtain a mixture of 4-bromo- and 6-bromoisatin.
-
Separation of the isomers is achieved by fractional crystallization from a sodium hydroxide solution, followed by acidification with acetic acid and then hydrochloric acid.[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic workflows described in this guide.
Caption: Sandmeyer synthesis workflow for this compound.
Caption: Direct bromination of isatin to 5,7-Dibromoindoline-2,3-dione.
Biological Activity and Signaling Pathways
Derivatives of indoline-2,3-dione are known to exhibit a broad range of biological activities, with many acting as inhibitors of protein kinases. Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in diseases such as cancer.[5] The indolin-2-one scaffold, present in these compounds, is a key structural feature for binding to the ATP-binding pocket of various kinases, thereby inhibiting their activity.
The specific dibromo-substituted indoline-2,3-diones discussed in this guide may act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and EGFR, which are involved in angiogenesis and cell proliferation. By blocking the ATP-binding site, these compounds can prevent the phosphorylation of downstream substrates, thereby interrupting signaling cascades that promote tumor growth and survival.
Caption: Potential mechanism of action for this compound as a kinase inhibitor.
References
- 1. Buy 4,7-Dibromo-1H-indole-2,3-dione | 20780-89-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,6-Dibromoindoline-2,3-dione: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 4,6-Dibromoindoline-2,3-dione is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate potential hazards. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on safety data for structurally similar halogenated and dione-containing compounds, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves such as nitrile or neoprene.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure full-length pants and closed-toe shoes are worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.
In the event of exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
II. Hazard Data Summary
| Hazard Classification | Anticipated Effects |
| Acute Oral Toxicity | May be harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
| Acute Inhalation Toxicity | May cause respiratory tract irritation. |
III. Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is essential for safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be classified as "Halogenated Organic Waste."
-
This includes the pure compound, contaminated solutions, and any materials used for handling and cleanup (e.g., weighing paper, gloves, and spill absorbents).
-
Never mix halogenated waste with non-halogenated chemical waste.
Step 2: Waste Containment
-
Solid Waste:
-
Collect solid this compound waste and any contaminated disposable lab equipment in a designated, properly labeled, and sealable container for "Halogenated Solid Waste."
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE).
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a designated, leak-proof container for "Halogenated Liquid Waste."
-
The container should be clearly labeled with the chemical name and any known hazard symbols. Do not overfill the container.
-
Step 3: Labeling and Storage
-
All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Irritant," "Toxic")
-
The accumulation start date
-
-
Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
Step 4: Arrange for Professional Disposal
-
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
-
Provide the waste manifest or disposal request form with accurate information about the waste composition.
IV. Experimental Workflow for Disposal
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 4,6-Dibromoindoline-2,3-dione
This guide provides crucial safety and logistical information for the handling and disposal of 4,6-Dibromoindoline-2,3-dione. The following procedures are based on best practices for handling structurally similar hazardous chemical compounds and are intended for use by trained professionals in a laboratory setting.
Immediate Safety and Handling Precautions
This compound, like other brominated organic compounds, should be handled with caution. These types of chemicals are typically irritating to the skin, eyes, and respiratory tract, and may be harmful if ingested or absorbed through the skin.[1][2][3][4] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][5] Double gloving is recommended. | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][5] | To protect against splashes and airborne particles that can cause severe eye damage. |
| Skin and Body Protection | A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or situations with a high splash potential, a chemical-resistant apron is advised.[1][5] | To minimize skin exposure. |
| Respiratory Protection | All handling of solid and dissolved this compound should be conducted in a certified chemical fume hood.[1] | To prevent inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure that all required PPE is worn correctly. Prepare the workspace within a chemical fume hood by ensuring it is clean and uncluttered. All necessary equipment, such as glassware and spatulas, should be assembled inside the fume hood.
-
Weighing : To minimize the risk of inhaling dust particles, carefully weigh the desired amount of this compound in a tared container inside the fume hood.
-
Dissolving and Reaction : When dissolving the compound, add the solvent slowly to the solid to prevent splashing. All subsequent reaction steps should be performed within the fume hood.
-
Transferring : Use appropriate tools, such as a pipette or funnel, to prevent spills when transferring solutions.
-
Post-Handling : After handling is complete, decontaminate all equipment and the work area. Remove PPE in the correct order to avoid cross-contamination, removing gloves last. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste.
-
Waste Segregation : It is crucial to segregate halogenated organic waste from all other waste streams.[5]
-
Containerization :
-
Solid Waste : Dispose of unused this compound and any contaminated solid materials (e.g., weigh paper, gloves, pipette tips) in a designated and clearly labeled "Halogenated Organic Solid Waste" container.[5]
-
Liquid Waste : Collect all liquid waste containing this compound in a designated "Halogenated Organic Liquid Waste" container.
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound." Do not use abbreviations.
-
Storage : Store waste containers in a designated satellite accumulation area, segregated from incompatible wastes, with the lids securely closed.
-
Disposal : Follow your institution's Environmental Health and Safety (EHS) procedures for the final disposal of hazardous waste.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Spill : For small spills, and if you are trained to do so, contain the spill with an appropriate absorbent material. Wearing appropriate PPE, carefully sweep up the solid material, minimizing dust generation, and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS office immediately.[6]
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

